N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine
Description
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Properties
Molecular Formula |
C41H37N5O7 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C41H37N5O7/c1-4-23-51-36-35(47)33(53-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-11-7-5-8-12-27)24-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h1,5-22,25-26,33,35-36,40,47H,23-24H2,2-3H3,(H,42,43,45,48)/t33-,35?,36+,40-/m1/s1 |
InChI Key |
HJXHRBGNFZRNDJ-NFULQDMJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N4-Benzoyl-5'-O-DMT-2'-O-propargyl Adenosine: Properties and Applications
This guide provides a comprehensive technical overview of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine, a key building block in the synthesis of modified oligonucleotides. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and applications of this versatile molecule, with a focus on the causality behind experimental choices and protocols.
Introduction: A Strategically Modified Nucleoside
N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is a synthetically modified ribonucleoside designed for incorporation into oligonucleotides. Its structure is strategically engineered with three key protective and functional groups, each serving a distinct and critical purpose in the context of solid-phase oligonucleotide synthesis and post-synthetic modification.
-
5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function, preventing self-polymerization and ensuring directional chain extension during synthesis.[1] Its bulky nature selectively favors reaction at the more accessible 5'-hydroxyl position.[1] The release of the orange-colored DMT cation upon acidic treatment also provides a convenient method for monitoring coupling efficiency.[2]
-
N4-Benzoyl (Bz) group: The exocyclic amine of the adenine base is protected by the base-labile benzoyl group. This prevents the amine from participating in undesirable side reactions during the phosphoramidite activation and coupling steps of oligonucleotide synthesis.[3]
-
2'-O-propargyl group: This functional group is the cornerstone of this molecule's utility in post-synthetic modification. The terminal alkyne serves as a versatile handle for "click" chemistry, most notably the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This allows for the covalent attachment of a wide array of functionalities, such as fluorescent dyes, quenchers, and targeting ligands, to the oligonucleotide after its synthesis.[4]
The strategic combination of these groups makes N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine a valuable tool for creating functionally enhanced oligonucleotides for therapeutic, diagnostic, and materials science applications. It is classified as an adenosine analog and finds utility in the fields of oligonucleotides and nucleoside analog research.[5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is essential for its effective handling, storage, and application.
Core Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C41H37N5O7 | [7] |
| Molecular Weight | 711.76 g/mol | [7] |
| CAS Number | 171486-51-4 | [7][8] |
| Appearance | White to off-white powder | [7] |
| Purity | Typically ≥95% | [7] |
Solubility Profile
Protected nucleosides like N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine exhibit a distinct solubility profile due to the presence of both polar (ribose, nucleobase) and non-polar (DMT, benzoyl) moieties.
-
High Solubility: The compound is highly soluble in common organic solvents used in oligonucleotide synthesis and purification, such as acetonitrile, dichloromethane, chloroform, and ethyl acetate.[9]
-
Low Solubility: It is generally poorly soluble in water.[8][9] One source indicates a solubility of less than 1 mg/mL.[8]
-
Practical Implications: The high solubility in anhydrous acetonitrile is critical for its use in automated solid-phase synthesis, where it is typically dissolved to a concentration of 0.1 M.[10] The differential solubility between polar and non-polar solvents is exploited during purification, often using slurry washes to remove impurities.[9] For instance, a mixture of acetonitrile and water can be optimized to wash away polar impurities while leaving the desired product undissolved.[9]
Stability and Storage
Proper storage is crucial to maintain the integrity of this complex molecule.
-
Solid State: As a powder, it should be stored at -20°C for long-term stability, where it can be stable for up to three years.[8]
-
In Solution: When dissolved in a solvent, it should be stored at -80°C and is stable for up to one year.[8]
-
General Handling: The phosphoramidite form of this nucleoside must be handled under anhydrous conditions to prevent hydrolysis. It is recommended to allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[10] The 2'-O-alkyl modification, in general, has been shown to enhance the nuclease stability of oligonucleotides.[11]
Spectroscopic Properties
-
UV-Vis Spectroscopy: The molecule is expected to have a maximum absorbance (λmax) characteristic of N-benzoyl adenosine derivatives. The benzoyl group significantly alters the UV spectrum compared to unmodified adenosine.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum will be complex but will feature characteristic signals for the DMT group (aromatic protons between 6.8-7.4 ppm and methoxy protons around 3.7 ppm), the benzoyl group (aromatic protons between 7.5-8.1 ppm), the adenosine base (protons H-2 and H-8), the ribose sugar protons, and the propargyl group (a terminal alkyne proton signal).
-
¹³C NMR: The carbon spectrum will show a large number of signals corresponding to the many carbon atoms in the molecule. Key resonances will include those from the DMT, benzoyl, adenosine, ribose, and propargyl moieties. The chemical shifts will be influenced by the various protecting groups.
-
Synthesis and Purification
The synthesis of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine involves a multi-step process starting from adenosine, requiring careful protection and deprotection strategies.
Synthetic Strategy
A common synthetic route involves the following key transformations:
-
Protection of the 5'-hydroxyl and N4-amino groups: Typically, the 5'-hydroxyl is protected with the DMT group, and the N4-amino group is protected with the benzoyl group.
-
Regioselective 2'-O-alkylation: The introduction of the propargyl group at the 2'-hydroxyl position is a critical step. A method for the regioselective introduction of a 2'-O-propargyl group directly onto 5'-DMT-N-protected-nucleosides has been described.[12] This procedure utilizes propargyl bromide in the presence of sodium hydride and a phase transfer catalyst like tetrabutylammonium iodide (TBAI) in an anhydrous solvent such as dimethylformamide (DMF).[12] This reaction can produce a mixture of 2'- and 3'-O-alkylated isomers, which then require chromatographic separation.[12]
Caption: Synthetic workflow for N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine.
Purification
Purification is typically achieved using silica gel column chromatography.[9] The choice of solvent system is critical for achieving good separation of the desired 2'-O-propargyl isomer from the 3'-O-propargyl isomer and other reaction byproducts. A gradient elution system is often employed.[9]
Applications in Oligonucleotide Synthesis and Modification
The primary application of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is as a phosphoramidite building block for the automated solid-phase synthesis of modified oligonucleotides.
Incorporation into Oligonucleotides
The nucleoside is first converted into its 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite derivative. This phosphoramidite is then used in standard automated solid-phase synthesis cycles.
Experimental Protocol: Automated Solid-Phase Synthesis
-
Phosphoramidite Preparation: Allow the vial containing the N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite to equilibrate to room temperature. Dissolve in anhydrous acetonitrile to a final concentration of 0.1 M. Install on an appropriate port of the DNA/RNA synthesizer.[10]
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a four-step cycle for each nucleotide addition.[10]
-
Detritylation: The acid-labile 5'-O-DMT group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[1]
-
Coupling: The activated phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For modified phosphoramidites, a longer coupling time may be required to ensure high efficiency.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.
-
Caption: The four-step automated oligonucleotide synthesis cycle.
Post-Synthesis Cleavage and Deprotection
After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed.
Experimental Protocol: Cleavage and Deprotection
-
Cleavage and Base/Phosphate Deprotection:
-
Standard Method: Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours.[12] This cleaves the oligonucleotide from the support and removes the N4-benzoyl and cyanoethyl phosphate protecting groups.[9][12]
-
Fast Deprotection (AMA): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) can be used at 65°C for 10-15 minutes.[11][12] Caution: When using AMA with oligonucleotides containing N4-benzoyl-cytidine, a side reaction can lead to the formation of N4-methyl-cytidine.[12] While this is less of a concern for adenosine, it is a factor to consider in mixed-base oligonucleotides.
-
-
DMT Group Removal: If the oligonucleotide was synthesized "DMT-on" for purification purposes, the final DMT group is removed by treatment with an aqueous acid solution, such as 80% acetic acid.[13]
"Click" Chemistry Modification
The 2'-O-propargyl group enables post-synthetic modification via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol: CuAAC "Click" Reaction
-
Oligonucleotide Preparation: Dissolve the purified 2'-O-propargyl-modified oligonucleotide in nuclease-free water or buffer to a concentration of 100-200 µM.[3]
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule (e.g., dye-azide, biotin-azide) in water or a suitable co-solvent like DMSO.
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate) in nuclease-free water.[3]
-
A Cu(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to improve reaction efficiency and prevent catalyst degradation.[3][14]
-
-
Reaction Setup:
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.[3]
-
Purification: The final oligonucleotide conjugate can be purified by desalting, HPLC, or other appropriate chromatographic methods to remove excess reagents.[3]
Caption: Schematic of the CuAAC "click" reaction on a 2'-O-propargyl oligonucleotide.
Conclusion
N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is a meticulously designed molecule that serves as a powerful tool in the field of nucleic acid chemistry. Its orthogonal protecting groups allow for its seamless integration into standard solid-phase oligonucleotide synthesis protocols, while the strategically placed 2'-O-propargyl group opens up a world of possibilities for post-synthetic modification via robust and efficient "click" chemistry. This enables the creation of highly functionalized oligonucleotides with tailored properties for a wide range of advanced applications, from therapeutic development to sophisticated diagnostic probes.
References
- Benchchem. (2025). Technical Support Center: Optimizing N4-Benzoyl Group Deprotection in Oligonucleotide Synthesis.
- Benchchem. (2025). An In-depth Technical Guide to the N4-Benzoyl Protecting Group.
- Benchchem. (2025).
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- ScienceOpen. (n.d.).
- Zabarylo, S. V., et al. (n.d.). Advanced method for oligonucleotide deprotection. PMC - NIH.
- Benchchem. (2025). Application Notes and Protocols for 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine in Solid-Phase RNA Synthesis.
- Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides.
- MyBioSource. (n.d.). N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine biochemical.
- GeneLink. (n.d.). Click Chemistry Design and Protocols.
- Benchchem. (2025). introduction to protected nucleosides in oligonucleotide synthesis.
- BroadPharm. (n.d.). Click Chemistry Protocols.
- NIH. (n.d.). Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide.
- MedchemExpress.com. (n.d.). N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine.
- Benchchem. (2025).
- Benchchem. (2025). Application Note: Protocol for Incorporating N4-Benzoyl-5'-O-DMT-5-methylcytidine in Oligonucleotide Synthesis.
- LGC, Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
- Wikipedia. (2025). Dimethoxytrityl.
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- Cayman Chemical. (n.d.). O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-cyanoethyl Phosphoramidite.
- PubMed. (2011). Stability of diluted adenosine solutions in polyvinyl chloride infusion bags.
- Carl ROTH. (n.d.). N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, 100 g.
- ChemBK. (2024). Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)
- The Royal Society of Chemistry. (n.d.).
- CymitQuimica. (n.d.). N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine.
- MedchemExpress.com. (n.d.). N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine.
- Biosynth. (n.d.). N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine | 110764-72-2 | NB08555.
- PubMed. (2004).
- Nucleosides Nucleotides Nucleic Acids. (2006). Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine.
- Benchchem. (n.d.). 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine | 81265-93-2.
- Carl ROTH. (n.d.). N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, 100 g.
- PubMed. (2011). Stability of diluted adenosine solutions in polyvinyl chloride infusion bags.
- CymitQuimica. (n.d.). N-Benzoyl- 5'- O- DMT- 2'- O-[( triisopropylsilyl oxy)methyl]-adenosine 3'- CE phosphoramidite.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. diduco.com [diduco.com]
- 8. scienceopen.com [scienceopen.com]
- 9. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine, a modified nucleoside critical to the fields of oligonucleotide synthesis, drug discovery, and diagnostics. We will delve into the molecule's intricate structure, its multi-step synthesis, and its pivotal role as a building block for functionally enhanced nucleic acids. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.
Unveiling the Molecular Architecture: A Trifecta of Functionality
N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is a strategically designed molecule, with each of its key functional groups serving a distinct and crucial purpose in the context of chemical synthesis and biological application. Its structure is a testament to the elegant control required in modern nucleic acid chemistry.
At its core lies adenosine, a fundamental component of RNA. This core is then adorned with three key modifications:
-
The N4-Benzoyl Group: The exocyclic amine at the N4 position of the adenine base is protected by a benzoyl group. This is a critical strategic decision to prevent unwanted side reactions during oligonucleotide synthesis. The nucleophilic nature of this amine could otherwise interfere with the phosphoramidite coupling chemistry. The benzoyl group is sufficiently robust to withstand the conditions of automated synthesis while being readily removable during the final deprotection steps.[1][2]
-
The 5'-O-Dimethoxytrityl (DMT) Group: The 5'-hydroxyl group of the ribose sugar is protected by a dimethoxytrityl (DMT) group. This bulky and acid-labile group is the gatekeeper of directional synthesis in phosphoramidite chemistry.[3][4][5] It ensures that the coupling of phosphoramidites occurs exclusively at the 5'-position of the growing oligonucleotide chain.[6][7] The vibrant orange color of the DMT cation upon its acidic removal also serves as a real-time indicator of coupling efficiency during automated synthesis.[5]
-
The 2'-O-propargyl Group: The 2'-hydroxyl group of the ribose is modified with a propargyl group, which features a terminal alkyne. This functional group is the cornerstone of this molecule's utility in post-synthetic modification. The alkyne is a bioorthogonal handle, meaning it is inert to the chemical conditions of oligonucleotide synthesis and the biological milieu.[8][9] This allows for the specific and efficient attachment of a wide array of molecules, such as fluorescent dyes, quenchers, or therapeutic agents, via "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][10]
The strategic placement of these three groups creates a versatile building block for the synthesis of modified oligonucleotides with tailored properties and functionalities.
The Synthetic Pathway: A Step-by-Step Construction
Synthesis of the Phosphoramidite Monomer
The synthesis of the corresponding phosphoramidite is a prerequisite for incorporation into an oligonucleotide. This is a multi-step process requiring careful control of reaction conditions.
Step 1: N-Benzoylation of Adenosine
The initial step involves the protection of the exocyclic amine of adenosine.
-
Protocol:
-
Suspend adenosine in dry pyridine.
-
Add trimethylsilyl chloride (TMSCl) to protect the hydroxyl groups of the ribose.
-
Introduce benzoyl chloride (BzCl) to the reaction mixture to benzoylate the N4-amino group.
-
Quench the reaction with water and remove the silyl protecting groups with ammonia.
-
Purify the resulting N6-benzoyl-adenosine by silica gel chromatography.[2][11]
-
Step 2: 5'-O-DMT Protection
The next step is the selective protection of the 5'-hydroxyl group.
-
Protocol:
-
Dissolve N6-benzoyl-adenosine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the 5'-O-DMT-N6-benzoyl-adenosine by silica gel chromatography.[11]
-
Step 3: 2'-O-Propargylation
The introduction of the propargyl group at the 2'-hydroxyl is a key step.
-
Protocol:
-
React the 5'-O-DMT-N6-benzoyl-adenosine with dibutyltin oxide to form a 2',3'-O-(dibutylstannylene) acetal. This activates the 2' and 3' hydroxyl groups.[1]
-
Add propargyl bromide in the presence of a phase-transfer catalyst like tetrabutylammonium iodide. This will lead to the regioselective alkylation, favoring the 2'-position.
-
Purify the desired 2'-O-propargyl isomer by silica gel chromatography.
-
Step 4: 3'-Phosphitylation
The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group.
-
Protocol:
-
Dissolve the N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction under an inert atmosphere until completion.
-
Purify the final phosphoramidite product by silica gel chromatography under anhydrous conditions.
-
Caption: Synthetic workflow for the phosphoramidite.
Purification and Characterization
Each intermediate and the final product must be rigorously purified and characterized to ensure high quality for oligonucleotide synthesis.
| Purification Method | Purpose |
| Silica Gel Chromatography | Separation of the desired product from reactants and byproducts based on polarity. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution purification of the final phosphoramidite. |
Characterization Techniques:
| Technique | Expected Observations |
| ¹H and ¹³C NMR | The spectra should confirm the presence of all expected protons and carbons, with characteristic shifts for the benzoyl, DMT, and propargyl groups. The coupling patterns will confirm the structure of the ribose ring. |
| Mass Spectrometry (ESI-MS) | The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the target molecule, confirming its identity. |
Application in Oligonucleotide Synthesis and Post-Synthetic Modification
The primary application of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite is in the automated solid-phase synthesis of modified oligonucleotides.
Incorporation into Oligonucleotides
The phosphoramidite is incorporated into a growing oligonucleotide chain using a standard automated DNA/RNA synthesizer.
-
Protocol:
-
Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.
-
Install the vial on the synthesizer.
-
The synthesis proceeds through a four-step cycle for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMT group with a mild acid.
-
Coupling: The phosphoramidite is activated and coupled to the free 5'-hydroxyl of the growing chain.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated.
-
Oxidation: The phosphite triester linkage is oxidized to a stable phosphate triester.[11]
-
-
Caption: Automated oligonucleotide synthesis cycle.
Post-Synthetic Modification via Click Chemistry
The incorporated 2'-O-propargyl group serves as a handle for post-synthetic modification using the CuAAC reaction.
-
Protocol:
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups (benzoyl and cyanoethyl) are removed using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[2][12] The 5'-DMT group can be removed on the synthesizer or post-purification.
-
Purification: The crude oligonucleotide is purified by HPLC.
-
Click Reaction:
-
Dissolve the purified alkyne-modified oligonucleotide and an azide-containing molecule (e.g., a fluorescent dye) in a suitable buffer.
-
Add a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA).
-
Incubate the reaction at room temperature.
-
-
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labcluster.com [labcluster.com]
- 4. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 5. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 6. mybiosource.com [mybiosource.com]
- 7. US20060111563A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to the Synthesis and Characterization of 2'-O-Propargyl Adenosine Analogs
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2'-O-propargyl adenosine analogs, compounds of significant interest in drug discovery and chemical biology. The propargyl group at the 2'-position of the ribose sugar serves as a versatile chemical handle for "click" chemistry, enabling the straightforward conjugation of these analogs to a wide array of molecules.[1][2] This guide details a robust synthetic protocol, purification strategies using high-performance liquid chromatography (HPLC), and in-depth characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The methodologies are presented with a focus on the underlying chemical principles and practical considerations to ensure successful implementation by researchers in the field.
Introduction: The Significance of 2'-O-Propargyl Adenosine Analogs
Adenosine and its derivatives are fundamental molecules in numerous physiological processes, acting through interactions with purinergic receptors (A1, A2A, A2B, and A3).[3] The modification of adenosine nucleosides is a key strategy in developing therapeutic agents for a range of conditions, including cardiovascular diseases, neurological disorders, and cancer.[3][] The introduction of a propargyl group at the 2'-hydroxyl position of the ribose moiety endows the adenosine scaffold with a powerful tool for further chemical modification. This terminal alkyne is a key participant in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] This allows for the facile attachment of various functionalities, such as fluorescent dyes, biotin tags, or drug molecules, making 2'-O-propargyl adenosine analogs invaluable probes for studying biological systems and for the construction of novel therapeutic conjugates.[1][5]
Synthesis of 2'-O-Propargyl Adenosine: A Step-by-Step Protocol
The synthesis of 2'-O-propargyl adenosine can be achieved through several routes. A common and effective method involves the direct alkylation of unprotected adenosine. While this approach yields a mixture of 2'- and 3'-O-propargylated isomers, the desired 2'-isomer can be readily isolated.[6] This directness avoids the complexities of protection-deprotection strategies.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for the success of this synthesis.
-
Sodium Hydride (NaH): A strong base is required to deprotonate the hydroxyl groups of the ribose sugar, forming the more nucleophilic alkoxide ions. NaH is a suitable choice for this purpose in an anhydrous organic solvent.[6]
-
Propargyl Bromide: This is the electrophile that introduces the propargyl group. It readily reacts with the generated alkoxides.[6]
-
Tetrabutylammonium Iodide (TBAI): TBAI acts as a phase-transfer catalyst and also facilitates the reaction by in situ conversion of propargyl bromide to the more reactive propargyl iodide.[6]
-
Anhydrous Dimethylformamide (DMF): A polar aprotic solvent like DMF is essential to dissolve the adenosine and to facilitate the reaction between the ionic and organic reactants. It must be anhydrous as NaH reacts violently with water.[6]
Experimental Protocol: Direct Alkylation of Adenosine
This protocol outlines the direct propargylation of adenosine.
Materials:
-
Adenosine
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Propargyl Bromide (80% solution in toluene)
-
Tetrabutylammonium Iodide (TBAI)
-
Methanol
-
Silica Gel for column chromatography
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve adenosine (1 g, 3.74 mmol) in anhydrous DMF (40 mL) in a round-bottom flask.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.18 g, 4.5 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 1 hour.
-
Add tetrabutylammonium iodide (0.28 g, 0.75 mmol) to the reaction mixture.[6]
-
Slowly add propargyl bromide (0.42 mL, 3.74 mmol) to the flask.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol (2 mL).[6]
-
Remove the solvent under reduced pressure.
-
The resulting crude residue contains a mixture of 2'-O-propargyladenosine, 3'-O-propargyladenosine, and unreacted adenosine.
Purification: Isolating the 2'-O-Propargyl Adenosine Isomer
High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying 2'-O-propargyl modified oligonucleotides and their nucleoside precursors due to its high resolution.[7][8] For the purification of the synthesized nucleoside, silica gel column chromatography is also an effective technique.
Purification by Silica Gel Column Chromatography
The crude product from the synthesis is purified by column chromatography on silica gel. A gradient elution system is typically employed.
Procedure:
-
Load the crude residue onto a silica gel column packed in ethyl acetate.
-
Elute the column with a gradient of methanol in ethyl acetate (e.g., 0% to 10% MeOH in EtOAc).
-
Collect fractions and monitor by TLC to identify the fractions containing the desired 2'-O-propargyl adenosine isomer. The 2'-isomer is typically less polar and will elute before the 3'-isomer and unreacted adenosine.
-
Combine the pure fractions and evaporate the solvent to yield 2'-O-propargyl adenosine as a white solid.
Purification by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
For higher purity, especially for downstream applications, IP-RP-HPLC is a powerful technique.[7] This method separates oligonucleotides and their modified nucleosides based on hydrophobicity.[7] The negatively charged phosphate backbone of oligonucleotides makes them highly polar; an ion-pairing agent like triethylammonium acetate (TEAA) is added to the mobile phase to form a neutral complex, increasing hydrophobicity and retention on the reversed-phase column.[7]
Typical IP-RP-HPLC Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the compounds.
-
Detection: UV absorbance at 260 nm.
Characterization: Confirming the Identity and Purity
Thorough characterization is essential to confirm the successful synthesis of 2'-O-propargyl adenosine and to determine its purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the synthesized compound, allowing for the unambiguous assignment of the propargyl group to the 2'-position.
Key NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of the protons in the molecule. Key signals to look for are the protons of the propargyl group (a singlet for the acetylenic proton and a doublet for the methylene protons) and the characteristic shifts of the ribose protons.
-
¹³C NMR: Shows the number and chemical environment of the carbon atoms. The signals for the acetylenic carbons are particularly diagnostic.
-
2D NMR (COSY and HMBC): These experiments are crucial for confirming the regiochemistry of the propargylation.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. In the 2'-O-propargylated isomer, a strong coupling between the 3'-H and the 3'-OH proton will be observed, while the 2'-OH peak will be absent.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. A key correlation will be observed between the 2'-proton of the ribose and the methylene carbon of the propargyl group, definitively confirming the 2'-O linkage.[6]
-
Table 1: Expected ¹H NMR Chemical Shifts for 2'-O-Propargyl Adenosine in DMSO-d₆
| Proton | Expected Chemical Shift (ppm) |
| H-8 | ~8.1-8.2 |
| H-2 | ~8.3-8.4 |
| H-1' | ~5.9-6.0 |
| H-2' | ~4.6-4.7 |
| H-3' | ~4.2-4.3 |
| H-4' | ~4.0-4.1 |
| H-5', 5'' | ~3.5-3.7 |
| Propargyl-CH₂ | ~4.3-4.4 |
| Propargyl-CH | ~3.1-3.2 |
| NH₂ | ~7.3 (broad) |
| 3'-OH | ~5.4-5.5 (doublet) |
| 5'-OH | ~5.1-5.2 (triplet) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Expected Mass:
-
Molecular Formula: C₁₃H₁₅N₅O₄
-
Molecular Weight: 305.29 g/mol [9]
-
Expected Ion (ESI+): [M+H]⁺ = 306.12 m/z
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.
Workflow and Data Visualization
Overall Synthesis and Characterization Workflow
The following diagram illustrates the overall workflow from starting material to the fully characterized product.
Caption: Overall workflow for the synthesis and characterization of 2'-O-propargyl adenosine.
Chemical Reaction Scheme
The chemical transformation is depicted in the following reaction scheme.
Caption: Chemical reaction for the synthesis of 2'-O-propargyl adenosine.
Conclusion
This guide provides a detailed and practical framework for the synthesis and characterization of 2'-O-propargyl adenosine analogs. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate these important chemical tools. The versatility of the 2'-O-propargyl group opens up a vast landscape for the development of novel probes and therapeutic agents through "click" chemistry, ensuring that these analogs will continue to be of great interest in the fields of chemical biology and drug discovery.
References
-
Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Wenge, U., Ehrenschwender, T., & Wagenknecht, H. A. (2013). Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. Bioconjugate Chemistry, 24(3), 301–304. Retrieved from [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). ePrints Soton. Retrieved from [Link]
-
Supplementary Data. (n.d.). Oxford Academic. Retrieved from [Link]
-
2'-(O-propargyl) Adenosine. (n.d.). ChemGenes. Retrieved from [Link]
-
Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. (2018). RSC Publishing. Retrieved from [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews. Retrieved from [Link]
-
Adenosine quantification. (n.d.). University of Florida. Retrieved from [Link]
-
2'-O-Methyladenosine. (n.d.). PubChem. Retrieved from [Link]
-
8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3489-3492. Retrieved from [Link]
-
The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. (2000). Nucleic Acids Research, 28(17), 3332–3339. Retrieved from [Link]
-
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. (n.d.). Technology Networks. Retrieved from [Link]
-
Methylation of adenosine in strongly alkaline medium: Preparation and Properties of o'-methyl derivatives of adenosine and N6-methyladenosine. (1976). Biochemistry, 15(13), 2735-2742. Retrieved from [Link]
-
2' O Methyladenosine. (n.d.). mzCloud. Retrieved from [Link]
-
Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. (2015). Molecules, 20(11), 20292–20314. Retrieved from [Link]
-
A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium. (1993). Nucleosides & Nucleotides, 12(7), 715-722. Retrieved from [Link]
-
Expansion of ¹H NMR spectra of the O-propargyl-2-SC 1 (up) and the... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. (2020). Taylor & Francis. Retrieved from [Link]
-
N6-Propargyl-adenosine, Analysis of poly(A) tail dynamics (polyadenylation). (n.d.). Jena Bioscience. Retrieved from [Link]
-
Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. (2019). Journal of Medicinal Chemistry, 62(17), 7880–7907. Retrieved from [Link]
-
2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. (2016). Organic & Biomolecular Chemistry, 14(21), 4927-4942. Retrieved from [Link]
-
Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. (2019). Molecules, 24(18), 3352. Retrieved from [Link]
-
N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. (n.d.). ResearchGate. Retrieved from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2012). SlideShare. Retrieved from [Link]
-
Product-ion spectra of (a) [2h + H] + , m/z 152, (b) 9 - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Current NMR Techniques for Structure-Based Drug Discovery. (2019). International Journal of Molecular Sciences, 20(10), 2445. Retrieved from [Link]
-
Adenosine. (2023). StatPearls. Retrieved from [Link]
-
SESLHDMG/105 - Medicine Guideline - Adenosine (antiarrhythmic). (2024). South Eastern Sydney Local Health District. Retrieved from [Link]
-
adenosine challenge test protocol. (n.d.). University Hospitals of Leicester NHS Trust. Retrieved from [Link]
-
ACLS and Adenosine. (n.d.). ACLS-Algorithms.com. Retrieved from [Link]
-
Treating SVT with Adenosine. (2014, July 10). YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labcluster.com [labcluster.com]
- 9. 2'-(O-propargyl) Adenosine | ChemGenes Products [chemgenes.com]
introduction to 2'-O-propargyl modification of RNA
An In-Depth Technical Guide to 2'-O-Propargyl Modification of RNA for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Utility of the RNA 2'-Hydroxyl Group
In the landscape of molecular biology and therapeutic development, RNA has transcended its classical role as a mere messenger, emerging as a versatile molecule with complex structural and catalytic functions.[1][2] The key to this functional diversity lies in its chemical architecture, particularly the presence of the 2'-hydroxyl (2'-OH) group on the ribose sugar, a feature that distinguishes it from DNA.[2][3] This seemingly minor distinction has profound implications, influencing the sugar's conformational preference, the overall helical structure, and the molecule's susceptibility to cleavage.[2][3][4]
While essential for many of RNA's biological roles, the reactivity of the 2'-OH group also presents a unique opportunity for targeted chemical modification.[1] Among the myriad of possible alterations, the introduction of a 2'-O-propargyl group has become a cornerstone technique for researchers. This modification installs a small, bioorthogonal alkyne handle onto the RNA backbone.[5] This "handle" remains inert to the complex milieu of biological systems but can be specifically and efficiently reacted with a partner molecule, most commonly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[5][6] This guide provides a comprehensive overview of the synthesis, properties, and applications of 2'-O-propargyl modified RNA, offering both foundational knowledge and actionable protocols for its implementation in research and drug development.
Part 1: Synthesis and Incorporation of 2'-O-Propargyl Modified Ribonucleosides
The journey to harnessing the power of 2'-O-propargyl RNA begins with the chemical synthesis of the modified phosphoramidite building blocks, which are then incorporated into oligonucleotides.
Synthesis of 2'-O-Propargyl Phosphoramidite Monomers
The regioselective introduction of the propargyl group at the 2'-position of a ribonucleoside is a critical step. A common and effective method involves the use of propargyl bromide in the presence of a mild base and a phase transfer catalyst.[7][8] This approach allows for the direct alkylation of the 2'-hydroxyl group on a 5'- and N-protected ribonucleoside, with reaction conditions optimized to favor the 2'-isomer over the 3'-isomer.[7][8] Following successful propargylation, the modified nucleoside is converted into a phosphoramidite, rendering it suitable for use in automated solid-phase oligonucleotide synthesis.[9][10]
Incorporation into Oligonucleotides via Solid-Phase Synthesis
The introduction of 2'-O-propargyl modified nucleosides into a growing RNA chain is achieved through standard automated solid-phase phosphoramidite chemistry.[6][9] The 2'-O-propargyl phosphoramidite is dissolved in anhydrous acetonitrile and installed on a DNA/RNA synthesizer.[11] The synthesis cycle—comprising deblocking, coupling, capping, and oxidation—is then carried out iteratively to build the desired sequence.[6] It is often recommended to extend the coupling time for modified phosphoramidites to ensure high efficiency.[6][11]
Experimental Workflow: Solid-Phase Synthesis of 2'-O-Propargyl RNA
Caption: Workflow for automated solid-phase synthesis and processing of 2'-O-propargyl modified RNA.
Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.[9] Purification of the final product is crucial to remove any truncated or failure sequences.[12] High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), is the standard method for achieving high-purity 2'-O-propargyl modified oligonucleotides.[9][12]
Part 2: Biophysical Properties of 2'-O-Propargyl Modified RNA
The introduction of a modification at the 2'-position can significantly alter the biophysical characteristics of an RNA molecule. Understanding these changes is paramount for designing effective experiments and therapeutics.
Impact on Duplex Stability
The effect of the 2'-O-propargyl group on the thermal stability (Tm) of RNA duplexes can be context-dependent.[9] Some studies have shown that incorporating 2'-O-propargyl modifications can increase the melting temperature of RNA:RNA duplexes, suggesting a stabilizing effect.[9][13] This stabilization is attributed to the 2'-O-alkyl group favoring a C3'-endo sugar pucker, which is pre-organized for an A-form RNA helix.[9] However, in other contexts, such as within parallel-stranded DNA duplexes, this modification has been reported to be destabilizing.[9][10]
Comparative Data: Thermal Stability of 2'-O-Modified RNA Duplexes
For perspective, it is useful to compare the effect of the 2'-O-propargyl group with other common 2'-O-modifications. The following table summarizes the change in melting temperature (ΔTm) for various modifications in a model RNA duplex.
| Modification | Example Structure | Typical ΔTm vs. Unmodified (°C per modification) | Key Characteristics |
| Unmodified | 2'-OH | 0 | Baseline |
| 2'-O-Methyl | 2'-O-CH3 | +1.0 to +1.5 | Enhances stability and nuclease resistance.[14] |
| 2'-O-Methoxyethyl (MOE) | 2'-O-(CH2)2-OCH3 | +1.0 to +2.5 | Significantly enhances stability and nuclease resistance; used in therapeutics.[9][14] |
| 2'-Fluoro | 2'-F | +2.0 to +2.5 | Strong stabilizing effect.[14] |
| 2'-O-Propargyl | 2'-O-CH2C≡CH | Variable (+0.5 to +1.5) | Provides bioorthogonal handle; moderate stability enhancement.[9][13] |
Note: ΔTm values are approximate and can vary based on sequence, context, and experimental conditions.
Nuclease Resistance
Like other 2'-O-alkyl modifications, the 2'-O-propargyl group provides steric hindrance that protects the phosphodiester backbone from degradation by nucleases.[13] This increased resistance to enzymatic cleavage enhances the in vivo and in vitro half-life of the modified oligonucleotide, a critical feature for therapeutic applications such as antisense oligonucleotides and siRNAs.[13][15] However, some reports suggest that among various 2'-O-modifications, the protection afforded by the propargyl group may be less robust than that of bulkier groups like 2'-O-methoxyethyl (MOE).[16]
Part 3: The Core Application: Bioorthogonal Chemistry
The primary utility of the 2'-O-propargyl modification lies in its terminal alkyne, which serves as a versatile handle for post-synthetic conjugation via CuAAC, or "click chemistry".[5][13]
The Chemistry of "Click": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient, specific, and bioorthogonal ligation reaction that forms a stable triazole linkage between the alkyne on the propargyl-modified RNA and an azide-functionalized molecule of interest (e.g., a fluorophore, biotin, or therapeutic agent).[5][6] The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[6]
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction.
Detailed Protocol: Post-Synthetic Labeling of 2'-O-Propargyl RNA
This protocol provides a general method for labeling a purified 2'-O-propargyl modified oligonucleotide with an azide-containing molecule.
Materials:
-
Purified 2'-O-propargyl modified RNA (1 equivalent)
-
Azide-modified molecule (e.g., FAM-azide, Biotin-azide) (5-10 equivalents)[6]
-
Copper(II) sulfate (CuSO₄) solution (100 mM in nuclease-free water)
-
Sodium ascorbate solution (1 M in nuclease-free water, prepared fresh)[6]
-
Copper-stabilizing ligand solution (e.g., 100 mM THPTA in nuclease-free water)
-
Buffer (e.g., 0.1 M TEAA, pH 7.0 or PBS)[6]
-
Nuclease-free water and tubes
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the 2'-O-propargyl RNA in buffer.
-
Component Addition: Add the azide-modified molecule, the copper-stabilizing ligand (e.g., THPTA, 2 equivalents), and the Copper(II) sulfate solution (1.5 equivalents). Vortex briefly to mix.[6]
-
Initiation: Add the freshly prepared sodium ascorbate solution (10 equivalents) to initiate the reaction by reducing Cu(II) to the active Cu(I) catalyst.[6][11]
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-4 hours, protected from light.[6]
-
Purification: Upon completion, purify the labeled RNA probe from excess reagents and catalyst. This can be achieved by ethanol precipitation followed by HPLC or polyacrylamide gel electrophoresis (PAGE).[6]
Part 4: Downstream Applications in Research and Therapeutics
The ability to specifically tag RNA molecules opens up a vast array of applications, from fundamental studies of gene expression to the development of novel therapeutics.
Metabolic Labeling and Analysis of Nascent RNA
A powerful application is the study of newly synthesized or "nascent" RNA. By introducing 2'-O-propargyl-modified nucleoside triphosphates into cells or isolated nuclei, they are incorporated into elongating RNA chains by RNA polymerases.[5] The propargylated RNA can then be tagged via click chemistry with biotin for enrichment or with fluorescent dyes for visualization.[5] This enables techniques like single-cell nascent RNA sequencing (e.g., scGRO-seq), which can map active RNA polymerases at nucleotide resolution.[5]
Example Protocol: Metabolic Labeling of Nascent RNA in Cultured Cells
-
Labeling: Culture cells to the desired confluency. Add 2'-O-propargyl-uridine to the culture medium (a starting range of 10-100 µM is recommended for optimization).[5]
-
Incubation: Incubate the cells for 1 to 4 hours to allow for the incorporation of the modified nucleoside into nascent RNA.[5]
-
Cell Processing:
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide, CuSO₄, a copper ligand, and sodium ascorbate. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[5]
-
Imaging: Wash the cells extensively, counterstain the nuclei (e.g., with DAPI), and visualize the sites of active transcription using fluorescence microscopy.[5]
Development of Therapeutic Oligonucleotides
In the field of drug development, the 2'-O-propargyl modification is used to create advanced oligonucleotide therapeutics.[13] The alkyne handle allows for the post-synthetic conjugation of molecules that can enhance cellular uptake, target the oligonucleotide to specific tissues, or add a therapeutic payload. This modular approach accelerates the development and optimization of antisense oligonucleotides, siRNAs, and aptamers.[13][17]
RNA Pull-Down Assays and Structural Probing
Biotin-labeled RNA probes, generated via click chemistry with a biotin-azide, can be used to isolate and identify RNA-binding proteins (RBPs) from cell lysates.[6] The high-affinity interaction between biotin and streptavidin-coated beads allows for the efficient capture of RNA-protein complexes, facilitating the discovery of novel interactions that regulate gene expression.
Conclusion
The 2'-O-propargyl modification of RNA is a testament to the power of chemical biology in advancing our understanding and manipulation of biological systems. By providing a small, non-perturbative, and bioorthogonal handle, it bridges the gap between synthetic chemistry and complex biology. Its utility in enabling precise, post-synthetic functionalization of RNA through the highly efficient click chemistry reaction has made it an indispensable tool. From visualizing transcription in a single cell to constructing next-generation RNA therapeutics, the applications of 2'-O-propargyl RNA are vast and continue to expand, promising further breakthroughs in both fundamental research and clinical medicine.
References
-
2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. National Institutes of Health (NIH). Available at: [Link]
- Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides. Google Patents.
-
Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. PubMed. Available at: [Link]
-
The chemistry and applications of RNA 2′-OH acylation. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 2′-O-Propargyl Nucleoside Triphosphates for Enzymatic Oligonucleotide Preparation and “Click” Modification of DNA with Nile Red as Fluorescent Probe. ACS Publications. Available at: [Link]
-
Synthesis of 2′-O-[(Triisopropylsilyl)oxy]methyl (= tom)-Protected Ribonucleoside Phosphoramidites Containing Various Nucleobase Analogues. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-2%E2%80%B2-O-%5B(Triisopropylsilyl)oxy%5Dmethyl-(-Pitsch-Weiss/d6a362391672323e20798670b8858a8a47385f95]([Link]
-
Effects of 2′-O-Modifications on RNA Duplex Stability. ResearchGate. Available at: [Link]
- Propargyl modified nucleosides and nucleotides. Google Patents.
-
2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. PubMed. Available at: [Link]
-
Small Details Matter: The 2' Hydroxyl as a Conformational Switch in RNA. ACS Publications. Available at: [Link]
-
2'-Modified oligonucleotides for antisense therapeutics. PubMed. Available at: [Link]
-
Site-Specific Modification of Pre-mRNA: the 2′-Hydroxyl Groups at the Splice Sites. ResearchGate. Available at: [Link]
-
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. National Institutes of Health (NIH). Available at: [Link]
-
Simple Enzymatic Incorporation of 2'OMeU Nucleotide at the End of the Poly-A Tail for Enhancement of the mRNA Stability and Protein Expression. PubMed. Available at: [Link]
-
Chemistry, structure and function of approved oligonucleotide therapeutics. Oxford Academic. Available at: [Link]
-
The chemical evolution of oligonucleotide therapies of clinical utility. National Institutes of Health (NIH). Available at: [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ACS Publications. Available at: [Link]
-
C5-Propynyl modified 2′-fluoroarabinonucleic acids form stable duplexes with RNA that are RNase H competent. Royal Society of Chemistry. Available at: [Link]
-
Strategic labelling approaches for RNA single-molecule spectroscopy. Taylor & Francis Online. Available at: [Link]
-
RNA Labeling Protocol. University of Wisconsin-Madison. Available at: [Link]
-
Recent Advances and Prospects in RNA Drug Development. National Institutes of Health (NIH). Available at: [Link]
-
Reversible 2'-OH Acylation Enhances RNA Stability. Research Square. Available at: [Link]
-
An Influence of Modification with Phosphoryl Guanidine Combined with a 2′-O-Methyl or 2′-Fluoro Group on the Small-Interfering-RNA Effect. MDPI. Available at: [Link]
-
Advancements in clinical RNA therapeutics: Present developments and prospective outlooks. National Institutes of Health (NIH). Available at: [Link]
-
Study shows RNA can be targeted by small molecule drugs for disease treatment. MLO. Available at: [Link]
Sources
- 1. The chemistry and applications of RNA 2′-OH acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. DSpace [diposit.ub.edu]
- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides - Google Patents [patents.google.com]
- 8. US5744595A - Propargyl modified nucleosides and nucleotides - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2'-Modified oligonucleotides for antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Recent Advances and Prospects in RNA Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of N4-Benzoyl-5'-O-DMT-2'-O-propargyl Adenosine in Advanced RNA Research and Therapeutics: A Technical Guide
Abstract
The advent of RNA-based technologies has catalyzed a paradigm shift in biomedical research and drug development. Central to this revolution is the capacity to chemically synthesize and modify RNA oligonucleotides with high precision and efficiency. N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine has emerged as a pivotal building block in this endeavor. This technical guide provides an in-depth exploration of this versatile nucleoside phosphoramidite, elucidating its structural and functional attributes and detailing its application in the synthesis of modified RNA. We will delve into the causality behind its design, provide field-proven experimental protocols for its incorporation and subsequent modification, and present a comparative analysis of its impact on RNA properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chemical modification to advance their RNA-focused projects.
Introduction: The Imperative for Chemical Modification of RNA
Unmodified RNA is inherently labile and can elicit an innate immune response, posing significant challenges for its therapeutic and diagnostic applications.[1] Chemical modifications are therefore indispensable for enhancing stability, modulating biological activity, and enabling a diverse range of functionalities.[2] Modifications at the 2'-position of the ribose sugar are particularly strategic, as they can confer increased resistance to nuclease degradation and influence the thermal stability of RNA duplexes.[3]
The 2'-O-propargyl group, a small, bioorthogonal handle, has garnered significant attention for its utility in post-synthetic modification.[4][5] Its introduction into an RNA sequence via a phosphoramidite building block, such as N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine, provides a gateway to a vast array of subsequent chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5][6] This guide will focus on the practical application of this key reagent in modern RNA research.
The Anatomy of a Powerhouse: Deconstructing N4-Benzoyl-5'-O-DMT-2'-O-propargyl Adenosine
The efficacy of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine as a phosphoramidite monomer in solid-phase RNA synthesis is a direct consequence of its meticulously designed chemical architecture. Each protecting group and functional moiety serves a distinct and critical purpose.
-
5'-O-Dimethoxytrityl (DMT) Group: This acid-labile group protects the 5'-hydroxyl function of the adenosine nucleoside.[7] Its removal at the beginning of each synthesis cycle is a controlled step that allows for the sequential addition of the next phosphoramidite monomer to the growing oligonucleotide chain.[4][7]
-
N4-Benzoyl (Bz) Group: The exocyclic amino group of the adenine base is protected by the base-labile benzoyl group. This prevents unwanted side reactions during the phosphoramidite activation and coupling steps, ensuring the fidelity of the synthesized sequence.[4]
-
2'-O-propargyl Group: This is the key functional component that distinguishes this adenosine derivative. The terminal alkyne of the propargyl group is relatively inert during the automated synthesis process but serves as a highly reactive handle for post-synthetic modification via click chemistry.[4][5]
-
3'-CE Phosphoramidite: The 3'-hydroxyl group is phosphitylated to create the reactive phosphoramidite moiety. The cyanoethyl (CE) protecting group on the phosphorus is removed during the final deprotection steps.[8]
Core Applications in RNA Research and Development
The incorporation of 2'-O-propargyl adenosine into RNA oligonucleotides opens a plethora of experimental possibilities:
-
Fluorescent Labeling for Imaging: The ability to attach fluorescent dyes to specific locations within an RNA molecule enables the visualization of RNA localization and trafficking within cells.[4]
-
Biotinylation for Affinity Purification: The conjugation of biotin allows for the selective capture and purification of the modified RNA, facilitating the identification of RNA-binding proteins and the study of RNA-protein interactions.[4]
-
Cross-linking Studies: The propargyl group can be used to create cross-links between RNA strands or between RNA and other molecules, providing insights into their spatial arrangement and interactions.[9]
-
Development of RNA Therapeutics: The 2'-O-propargyl modification can enhance the nuclease resistance of RNA-based drugs like siRNAs and antisense oligonucleotides, improving their in vivo stability and therapeutic efficacy.[1][3]
-
Nascent RNA Sequencing: In living cells, 2'-O-propargyl-modified nucleoside triphosphates can be incorporated into newly synthesized RNA, allowing for their subsequent labeling and sequencing to study transcription dynamics.[5]
Experimental Workflows: From Synthesis to Functionalization
Solid-Phase Synthesis of 2'-O-propargyl Modified RNA
The incorporation of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is seamlessly integrated into the standard automated solid-phase RNA synthesis cycle.
Diagram of the Solid-Phase Synthesis Cycle:
Caption: Automated solid-phase RNA synthesis cycle.
Step-by-Step Protocol:
-
Phosphoramidite Preparation: Dissolve the N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite and other standard RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.[4]
-
Automated Synthesis Cycle:
-
Deblocking: The 5'-DMT protecting group is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).[4]
-
Coupling: The 2'-O-propargyl adenosine phosphoramidite is activated with a suitable activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing RNA chain. A longer coupling time of 10-15 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents to prevent the formation of deletion sequences.[4]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.[4]
-
-
Cleavage and Deprotection:
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) to isolate the full-length product.[4]
Post-Synthetic Modification via CuAAC "Click" Chemistry
The terminal alkyne of the 2'-O-propargyl group provides a reactive handle for the highly efficient and specific CuAAC reaction with an azide-functionalized molecule.[5]
Diagram of the CuAAC "Click" Chemistry Workflow:
Caption: Post-synthesis modification via CuAAC.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Dissolve the purified 2'-O-propargyl modified RNA in nuclease-free water to a concentration of 100-200 µM.[4]
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO).[4]
-
Prepare fresh aqueous stock solutions of copper(II) sulfate (100 mM) and sodium ascorbate (1 M).[4]
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the 2'-O-propargyl RNA, buffer (e.g., TEAA buffer, pH 7.0), the azide-modified molecule (5-10 equivalents), a copper-stabilizing ligand (e.g., THPTA, 2 equivalents), and copper(II) sulfate (1.5 equivalents).[4][11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10 equivalents).[4]
-
Incubate the reaction at room temperature for 1-4 hours.[10]
-
-
Purification of the Labeled RNA: The resulting labeled RNA can be purified from excess reagents by ethanol precipitation, followed by a final purification step using HPLC or polyacrylamide gel electrophoresis (PAGE).[4]
Performance and Field Insights: A Comparative Analysis
The choice of a 2'-modification is a critical decision in the design of RNA oligonucleotides. The following table provides a comparative overview of the impact of the 2'-O-propargyl modification on key properties relative to other common 2'-modifications.
| Modification | Thermal Stability (Tm) vs. Unmodified RNA:RNA Duplex | Nuclease Resistance | Post-Synthetic Modification Potential |
| 2'-O-propargyl | Slightly destabilizing (ΔTm of -0.5 to -2.0 °C per modification)[9] | Enhanced[1][12] | High (via click chemistry)[4][5] |
| 2'-O-methyl (2'-OMe) | Stabilizing (ΔTm of +12 °C for a 14-mer U/A duplex)[13] | Enhanced[3][14] | None |
| 2'-Fluoro (2'-F) | Stabilizing | Enhanced[3] | None |
Expert Insights:
-
While the 2'-O-propargyl modification may slightly decrease the thermal stability of an RNA duplex, this is often a worthwhile trade-off for the immense versatility it offers in post-synthetic functionalization.[9]
-
The enhanced nuclease resistance conferred by the 2'-O-propargyl group is a significant advantage for in vivo applications, prolonging the half-life of the RNA molecule.[1]
-
For applications where maximal duplex stability is paramount, a combination of 2'-O-propargyl modifications at specific sites for labeling and more stabilizing modifications like 2'-O-methyl at other positions can be a powerful strategy.
Quality Control and Troubleshooting
Rigorous quality control is essential to ensure the integrity of the synthesized and modified RNA.
Analytical Techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final product, verifying the successful incorporation of the 2'-O-propargyl group and any subsequent modifications.[15][16][17]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the oligonucleotide at each stage of the process.[4]
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Inadequate coupling time- Poor quality phosphoramidite or activator | - Increase the coupling time for the modified phosphoramidite to 10-15 minutes.[4]- Ensure all reagents are fresh and anhydrous.[18] |
| Incomplete Deprotection | - Insufficient deprotection time or temperature | - Adhere to the recommended deprotection conditions for the specific protecting groups used.[18] |
| Low Yield in Click Reaction | - Oxidation of Cu(I) to Cu(II)- RNase contamination | - Use a stabilizing ligand like THPTA.- Prepare the sodium ascorbate solution fresh.- Degas solutions to remove oxygen.[4]- Use nuclease-free water and reagents throughout the process.[4] |
Conclusion: A Versatile Tool for the Future of RNA Research
N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is more than just a modified nucleoside; it is a strategic tool that empowers researchers to push the boundaries of RNA science. Its seamless integration into standard solid-phase synthesis protocols, coupled with the remarkable efficiency and specificity of click chemistry, provides a robust platform for the creation of highly functionalized RNA molecules. As the field of RNA therapeutics and diagnostics continues to expand, the ability to precisely engineer RNA constructs with desired properties will be of paramount importance. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of this versatile building block to accelerate discovery and innovation in RNA research.
References
-
ResearchGate. (n.d.). Effects of 2′-O-Modifications on RNA Duplex Stability. Retrieved from [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Retrieved from [Link]
-
National Institutes of Health. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of rxU-modified RNA–RNA and RNA–DNA.... Retrieved from [Link]
-
Carl ROTH. (n.d.). N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, 100 g. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of N 6 -benzoyl-8,1′-13 C-2′-O-TBDMS-adenosine.... Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of RNA solid-phase synthesis and quality control methods (A).... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation. Retrieved from [Link]
-
National Institutes of Health. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Retrieved from [Link]
- Google Patents. (1995). WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides.
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Identifying modifications in RNA by MALDI mass spectrometry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. idtdna.com [idtdna.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nuclease Resistance - Introduction [genelink.com]
- 15. Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Deep Dive into Bioorthogonal Chemistry: Applications of Propargylated Nucleosides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological processes in their native environments.[1][2] By introducing chemical functionalities that are inert to biological systems, we can selectively label and track biomolecules with minimal perturbation.[1][3] This guide provides a comprehensive overview of the applications of one such class of powerful bioorthogonal tools: propargylated nucleosides. These synthetic analogs of natural DNA and RNA building blocks harbor a terminal alkyne group, a versatile chemical handle for "click chemistry" reactions.[4] We will delve into the core principles of their metabolic incorporation, the intricacies of the bioorthogonal reactions they enable, and their diverse applications, from visualizing DNA synthesis to identifying novel drug targets. This guide is intended to be a practical resource, providing not only the theoretical underpinnings but also detailed, field-proven protocols and troubleshooting advice to empower researchers in their scientific endeavors.
The Principle: Harnessing Bioorthogonal Reactions with Propargylated Nucleosides
At the heart of this technology lies the concept of bioorthogonality: chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][3] Propargylated nucleosides are designed to be recognized by cellular machinery and incorporated into newly synthesized DNA and RNA.[5][6] Once incorporated, the alkyne group serves as a bioorthogonal handle, ready to react with a complementary azide-tagged molecule in a highly specific and efficient manner.[4]
This "two-step" labeling strategy offers significant advantages over traditional methods. For instance, the detection of 5-bromo-2'-deoxyuridine (BrdU) to measure DNA synthesis requires harsh DNA denaturation to allow antibody access, which can disrupt cellular structures.[7][8] In contrast, the small size of the reagents used in click chemistry allows for detection under mild conditions, preserving cellular integrity and enabling multiplexing with other fluorescent probes.[7][8]
The Workhorses: Key Propargylated Nucleosides
A variety of propargylated nucleosides have been synthesized and are utilized for different applications. The choice of nucleoside depends on the specific nucleic acid to be labeled (DNA or RNA) and the experimental goals.
| Propargylated Nucleoside | Natural Analog | Primary Application | Key Features |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Thymidine | Labeling newly synthesized DNA | The most widely used propargylated nucleoside for cell proliferation and DNA replication studies.[7][9] |
| 5-Ethynyluridine (EU) | Uridine | Labeling newly synthesized RNA | Enables the study of RNA transcription, localization, and turnover.[2][6] |
| Propargyl-dC | Deoxycytidine | DNA labeling and modification | Can be used for site-specific labeling of DNA.[10] |
| N6-propargyl-adenosine (N6pA) | Adenosine | RNA metabolic labeling | A tool for studying adenosine incorporation and RNA dynamics.[11] |
| 2'-O-propargyl-5-methylisocytidine | Isocytidine | Cross-linking and structural studies | Used to create cross-links within or between nucleic acid strands.[12] |
The "Click": Copper-Catalyzed vs. Strain-Promoted Azide-Alkyne Cycloaddition
The ligation of the propargyl group to an azide-containing probe is most commonly achieved through two types of cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13]
CuAAC is a highly efficient and versatile reaction that utilizes a copper(I) catalyst to accelerate the formation of a stable triazole linkage.[14][15] It boasts fast kinetics and is compatible with a wide range of aqueous and organic solvents.[15][16] However, the cytotoxicity of copper has been a concern for live-cell imaging applications, although the development of sophisticated ligands has significantly mitigated this issue.[3][14]
SPAAC , on the other hand, is a copper-free alternative that employs a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) that readily reacts with an azide to release ring strain.[13] This makes SPAAC highly biocompatible and ideal for in vivo studies where copper toxicity is a concern.[17] The trade-off is generally slower reaction kinetics compared to CuAAC.[8]
The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for speed against the demand for biocompatibility. For most in vivo studies, the superior biocompatibility of SPAAC makes it the preferred choice.[13][17]
start [label="Experimental Goal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; live_cell [label="Live Cell/In Vivo Imaging?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; fast_kinetics [label="Fast Kinetics Required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; use_spaac [label="Use SPAAC", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_cuaac [label="Use CuAAC\n(with biocompatible ligand)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fixed_cell [label="Fixed Cell/In Vitro Assay", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> live_cell; live_cell -> use_spaac [label="Yes"]; live_cell -> fixed_cell [label="No"]; fixed_cell -> fast_kinetics; fast_kinetics -> use_cuaac [label="Yes"]; fast_kinetics -> use_spaac [label="No"]; }
Figure 1: Decision workflow for choosing between CuAAC and SPAAC.
Core Applications and Methodologies
Propargylated nucleosides have found a wide array of applications in molecular and cell biology. Here, we detail the most prominent uses and provide step-by-step protocols.
Visualizing DNA Synthesis and Cell Proliferation with EdU
The most widespread application of propargylated nucleosides is the use of EdU to label and visualize newly synthesized DNA, providing a direct measure of cell proliferation.[7][9]
-
EdU Concentration: The optimal EdU concentration needs to be empirically determined for each cell type to ensure sufficient labeling without inducing cytotoxicity or cell cycle arrest.[13] A typical starting concentration is 10 µM.[1][18]
-
Incubation Time: The duration of EdU exposure depends on the cell cycle length and the experimental question. Short pulses (e.g., 1-2 hours) are used to label cells in the S-phase at a specific time point, while continuous labeling can track cell division over longer periods.[13][18]
-
Fixation and Permeabilization: Proper fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with Triton X-100 or saponin) are crucial for the subsequent click reaction reagents to access the nuclear DNA.[5][7]
-
Click Reaction Cocktail: The components of the click reaction (copper sulfate, a fluorescent azide, and a reducing agent for CuAAC) must be freshly prepared and used in the correct ratios to ensure efficient and specific labeling.[1][7]
This protocol is a generalized procedure and may require optimization for specific cell types.[7][18][19]
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add EdU to the culture medium to a final concentration of 10 µM.
-
Incubate for 1-2 hours under standard culture conditions.
-
Harvest cells and wash once with 1% BSA in PBS.
-
-
Fixation and Permeabilization:
-
Resuspend cells in 100 µL of fixative (e.g., 4% paraformaldehyde in PBS) and incubate for 15 minutes at room temperature.
-
Wash cells with 1% BSA in PBS.
-
Resuspend cells in 100 µL of 1X saponin-based permeabilization and wash reagent.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves mixing the reaction buffer, copper sulfate, fluorescent azide, and a buffer additive.
-
Add the reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash cells once with the permeabilization and wash reagent.
-
-
DNA Staining and Analysis:
-
(Optional) Stain for total DNA content with a dye like propidium iodide or DAPI.
-
Analyze the cells by flow cytometry, detecting the fluorescent signal from the azide-dye.
-
start [label="Culture Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; add_edu [label="Add 10 µM EdU\n(1-2 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Harvest & Wash Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; fix [label="Fix with 4% PFA\n(15 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; permeabilize [label="Permeabilize\n(e.g., Saponin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; click_reaction [label="Click Reaction\n(30 min, dark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_cells [label="Wash Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze by\nFlow Cytometry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_edu; add_edu -> harvest; harvest -> fix; fix -> permeabilize; permeabilize -> click_reaction; click_reaction -> wash_cells; wash_cells -> analyze; }
Figure 2: Workflow for EdU labeling and detection by flow cytometry.
-
Weak Signal: Optimize EdU concentration and incubation time. Ensure the click reaction cocktail is freshly prepared. Check microscope filter sets.
-
High Background: Increase the number of wash steps. Include a no-EdU control to assess for non-specific dye binding.
-
Cell Death: Test for EdU toxicity in your specific cell line, as some cells are more sensitive to long-term exposure.[13]
Tracking RNA Synthesis and Dynamics with EU
Metabolic labeling with 5-ethynyluridine (EU) allows for the visualization and analysis of newly transcribed RNA.[2][6] This technique can be used to study RNA synthesis rates, localization, and degradation dynamics.
This protocol provides a general framework for labeling and detecting nascent RNA.[2][6][20]
-
Metabolic Labeling:
-
Incubate cells with EU in the culture medium. The optimal concentration and time will vary depending on the cell type and experimental goals (e.g., 200 µM for 24 hours for stable labeling, or shorter pulses for nascent transcripts).[6]
-
-
Cell Harvest and Fixation:
-
Harvest cells and fix with 4% paraformaldehyde.
-
-
Permeabilization:
-
Permeabilize cells with 0.5% Triton X-100 in PBS.
-
-
Click Reaction:
-
Perform the click reaction with an azide-tagged fluorophore or biotin as described for EdU.
-
-
Analysis:
Advanced Applications in Proteomics and Drug Development
The utility of propargylated nucleosides extends beyond imaging and into the realms of proteomics and drug discovery.
Identifying DNA and RNA Binding Proteins
By incorporating a propargylated nucleoside into DNA or RNA and then performing a click reaction with an azide-biotin tag, it is possible to specifically pull down the labeled nucleic acid along with its interacting proteins.[21][22] These proteins can then be identified by mass spectrometry, providing a powerful tool for discovering novel DNA and RNA binding proteins and mapping their interaction sites.[23][24][25]
start [label="Metabolically Label Cells\n(e.g., EU for RNA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; crosslink [label="UV Crosslink\n(optional, to stabilize interactions)", fillcolor="#FBBC05", fontcolor="#202124"]; lyse [label="Lyse Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; click_biotin [label="Click Reaction with\nAzide-Biotin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pulldown [label="Streptavidin Bead\nPulldown", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash to Remove\nNon-specific Binders", fillcolor="#F1F3F4", fontcolor="#202124"]; elute [label="Elute Protein-Nucleic\nAcid Complexes", fillcolor="#F1F3F4", fontcolor="#202124"]; ms_analysis [label="Analyze Proteins by\nMass Spectrometry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> crosslink; crosslink -> lyse; lyse -> click_biotin; click_biotin -> pulldown; pulldown -> wash; wash -> elute; elute -> ms_analysis; }
Figure 3: Proteomics workflow using propargylated nucleosides for pulldown assays.
Propargylated Nucleosides in Drug Development
The unique chemical properties of propargylated nucleosides make them attractive candidates for drug development, particularly as antiviral and anticancer agents.[12][26][27]
-
Antiviral Agents: Many antiviral drugs are nucleoside analogs that, once incorporated into the viral genome by viral polymerases, act as chain terminators, inhibiting viral replication.[26][28] The propargyl group can be incorporated into nucleoside scaffolds to create novel antiviral compounds. These can be designed to be selectively incorporated by viral polymerases over host polymerases, leading to targeted antiviral activity.[12][27]
-
Anticancer Agents: The principle of chain termination is also applicable to cancer therapy. Rapidly dividing cancer cells have a high demand for nucleosides for DNA replication. Propargylated nucleosides can be preferentially taken up and incorporated by these cells, leading to cell cycle arrest and apoptosis.[29][30]
-
Prodrug Strategies: The propargyl group can also be used in "click-to-release" prodrug strategies. A therapeutic agent can be masked with a propargyl-containing group, rendering it inactive. Upon a specific trigger, a bioorthogonal click reaction can cleave the masking group, releasing the active drug at the desired site of action.
Future Perspectives
The field of bioorthogonal chemistry is continuously evolving, with the development of new reactions with faster kinetics and improved biocompatibility.[2] For propargylated nucleosides, future directions include the synthesis of novel analogs with enhanced specificity for particular enzymes or cell types, and their application in more complex biological systems, including whole organisms. The combination of propargylated nucleosides with advanced imaging techniques like super-resolution microscopy will undoubtedly provide unprecedented insights into the spatiotemporal dynamics of nucleic acids in health and disease.
References
-
Jiang, H., Gao, H., & Li, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1357. [Link]
-
EdU proliferation: Applications, assay kits & techniques. (n.d.). baseclick GmbH. [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. [Link]
-
[Troubleshooting] How to detect cell proliferation with EdU (HY-118411)? (2025). ResearchGate. [Link]
-
(PDF) Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2016). ResearchGate. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Solving Cell Proliferation Challenges with EdU Flow Cytometry Assay Kits (Cy5). (2025). Online Inhibitor. [Link]
-
Raxwal, K. R., & Simpson, G. G. (2019). Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. Plant Cell, 31(5), 957-968. [Link]
-
Wang, Y., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteomics, 17(21). [Link]
-
da Costa, M. F., et al. (2023). Synthesis and Antiproliferative Evaluation of Novel D-Glucuronamide-based Nucleosides and (Triazolyl)methyl Amide-linked Pseudodisaccharide Nucleosides. ChemRxiv. [Link]
-
Raxwal, K. R., & Simpson, G. G. (2019). Metabolic labeling of RNAs uncovers hidden features and dynamics of the Arabidopsis thaliana transcriptome. bioRxiv. [Link]
-
Su, R., et al. (2020). Metabolic RNA labeling for probing RNA dynamics in bacteria. Nucleic Acids Research, 48(22), e130. [Link]
-
Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion. (n.d.). Springer Nature Experiments. [Link]
-
Synthesis and properties of novel nucleic acid probes. (1985). Nucleic Acids Symposium Series, (16), 165-168. [Link]
-
Kumpinš, V., et al. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. In Carbohydrate Chemistry. CRC Press. [Link]
-
DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. (2022). Nature Communications, 13(1), 6702. [Link]
-
SPAAC chemistry is superior to CuAAC for characterizing NAD-capped RNAs. (n.d.). ResearchGate. [Link]
-
Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models. (n.d.). ProQuest. [Link]
-
Jana, S. K., et al. (2016). O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoC-dG and the isoC-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 14(21), 4927-4942. [Link]
-
Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. (n.d.). Acta Naturae, 13(1), 4-17. [Link]
-
Synthesis and biological studies of novel nucleoside phosphoramidate prodrugs. (2002). Journal of Medicinal Chemistry, 45(24), 5305-5314. [Link]
-
Design and development of unnatural nucleosides as antiviral and anti-cancer agents. (2013). Medicinal Chemistry. [Link]
-
Nucleosides and emerging viruses: A new story. (2022). Current Opinion in Virology, 52, 127-135. [Link]
-
Photoactivatable ribonucleosides mark base-specific RNA-binding sites. (2021). Nature Communications, 12(1), 6041. [Link]
-
The Mechanism of Nucleotide Incorporation by Human DNA Polymerase η Differs from That of the Yeast Enzyme. (2001). Journal of Biological Chemistry, 276(45), 42031-42037. [Link]
-
Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates. (2020). STAR Protocols, 1(3), 100185. [Link]
-
DNA-directed RNA polymerase. (n.d.). M-CSA. [Link]
-
Mechanism of Ribonucleotide Incorporation by Human DNA Polymerase η. (2015). Journal of Biological Chemistry, 290(4), 2205-2216. [Link]
-
The catalytic mechanism of DNA and RNA polymerases. (2004). Annual Review of Biochemistry, 73, 531-572. [Link]
-
The search for RNA-binding proteins: a technical and interdisciplinary challenge. (2021). Biochemical Society Transactions, 49(1), 13-24. [Link]
-
RNA Polymerase Explained: The Enzyme That Transcribes DNA to RNA. (2025). YouTube. [Link]
-
Protein-protein interactions identified by pull-down experiments and mass spectrometry. (2005). Current Protocols in Molecular Biology, Chapter 20, Unit 20.5. [Link]
-
SONAR discovers RNA binding proteins from analysis of large-scale protein-protein interactomes. (2017). Cell Reports, 18(2), 524-535. [Link]
-
Mass Spectrometry for Assessing Protein–Nucleic Acid Interactions. (2021). Journal of the American Society for Mass Spectrometry, 32(6), 1333-1349. [Link]
Sources
- 1. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. angiotensin-1-2-5-7.com [angiotensin-1-2-5-7.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The synergy between nucleotide biosynthesis inhibitors and antiviral nucleosides: New opportunities against viral infections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and properties of novel nucleic acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioclone.net [bioclone.net]
- 16. Click Chemistry [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mass Spectrometry for Assessing Protein–Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Photoactivatable ribonucleosides mark base-specific RNA-binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The search for RNA-binding proteins: a technical and interdisciplinary challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SONAR discovers RNA binding proteins from analysis of large-scale protein-protein interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hilarispublisher.com [hilarispublisher.com]
- 28. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chemrxiv.org [chemrxiv.org]
- 30. Synthesis and biological studies of novel nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N4-Benzoyl-5'-O-DMT-2'-O-propargyl Adenosine: A Keystone for Post-Synthetic Oligonucleotide Functionalization
Abstract N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is a cornerstone molecule in modern nucleic acid chemistry, serving as a critical building block for the synthesis of modified oligonucleotides. Its unique combination of protecting groups and a bioorthogonal functional handle enables the precise incorporation of a reactive alkyne into an RNA sequence. This allows for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a highly efficient and specific conjugation method. This guide provides an in-depth analysis of the molecule's structure, synthesis, and application, offering detailed protocols for its use in automated solid-phase synthesis and subsequent functionalization. It is intended for researchers, chemists, and drug development professionals seeking to leverage the power of modified oligonucleotides for advanced therapeutic, diagnostic, and biotechnological applications.
Introduction: The Imperative for Modified Oligonucleotides
Natural oligonucleotides, while central to biology, possess inherent limitations for therapeutic and diagnostic use, primarily their susceptibility to degradation by cellular nucleases. To overcome this, chemists have developed a vast toolkit of modifications to the nucleobase, sugar, and phosphate backbone of nucleic acids. These modifications can dramatically enhance stability, improve binding affinity to target sequences, and modulate biological activity.[1]
Among the most powerful strategies is the introduction of chemical handles for post-synthetic functionalization. This approach allows for the attachment of moieties—such as fluorescent dyes, quenchers, biotin tags, or complex drug conjugates—that would not survive the harsh chemical conditions of automated oligonucleotide synthesis.[2] The 2'-O-propargyl modification has emerged as a particularly valuable tool, providing a terminal alkyne group that serves as a versatile anchor for click chemistry.[3][] This guide focuses on N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine, the phosphoramidite precursor that makes the site-specific introduction of this functionality possible.
Decoding the Molecule: A Symphony of Function
The efficacy of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine lies in the deliberate chemical design of its constituent parts. Each group serves a distinct and critical purpose, working in concert to ensure successful incorporation and subsequent reactivity.
-
Adenosine Core: The fundamental ribonucleoside building block.
-
N4-Benzoyl (Bz) Group: This protecting group shields the exocyclic amine of the adenine base.[2] Rationale: During the coupling steps of oligonucleotide synthesis, the exocyclic amine is nucleophilic and could otherwise lead to undesirable side reactions, such as chain branching. The benzoyl group is stable throughout the synthesis cycles but can be reliably removed during the final deprotection step with aqueous ammonia.[5]
-
5'-O-Dimethoxytrityl (DMT) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar.[6] Rationale: The DMT group is the gatekeeper of the 3'-to-5' synthesis process. Its presence prevents self-polymerization. At the start of each synthesis cycle, it is removed with a mild acid (e.g., trichloroacetic acid), exposing the 5'-hydroxyl for coupling with the next incoming phosphoramidite.[2][6] Its bright orange color upon cleavage also serves as a useful real-time indicator of coupling efficiency.[5]
-
2'-O-propargyl Group: This is the key functional modification. It consists of a three-carbon chain with a terminal alkyne. Rationale: The 2'-position of the ribose is a crucial site for modifications that can confer nuclease resistance and modulate duplex stability.[1][7] The propargyl group is small, minimally perturbing to the oligonucleotide structure, and serves as a bioorthogonal handle. Its terminal alkyne is specifically reactive with azide-containing molecules via the highly efficient CuAAC click reaction, forming a stable triazole linkage.[2][3]
Synthesis and Characterization of the Building Block
The synthesis of the 2'-O-propargyl adenosine phosphoramidite is a multi-step process that requires careful control of regioselectivity and subsequent functionalization.
Synthetic Strategy: The Regioselectivity Challenge
The primary challenge in synthesizing 2'-O-modified ribonucleosides is the selective alkylation of the 2'-hydroxyl group in the presence of the chemically similar 3'-hydroxyl group. Various strategies have been developed to favor the 2'-isomer. One patented method utilizes a dibutyl tin oxide as a mild base in conjunction with a phase transfer catalyst to regioselectively introduce the propargyl group onto 5'-DMT-N-protected nucleosides.[8] An alternative approach involves direct alkylation of unprotected adenosine, which produces a mixture of 2'- and 3'-O-propargyl isomers that must be separated, often by selective crystallization.[9]
Detailed Protocol: Synthesis of 2'-O-propargyl Adenosine
This protocol is adapted from the method described by Jawalekar et al.[9] and involves the direct alkylation of adenosine followed by separation of the desired 2'-O-isomer.
Materials:
-
Adenosine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Anhydrous Ethanol
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, suspend adenosine (1 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Add NaH (3 equivalents) portion-wise over 30 minutes. Rationale: Sodium hydride is a strong, non-nucleophilic base that deprotonates the hydroxyl groups of the ribose sugar, making them reactive towards the electrophilic propargyl bromide.
-
Alkylation: Add TBAI (0.1 equivalents) to the mixture. Rationale: TBAI acts as a phase-transfer catalyst, facilitating the reaction.
-
Add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 55°C, stirring for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the mixture and carefully add methanol to quench any unreacted NaH.
-
Workup: Remove the solvent under reduced pressure. The crude product will be a complex mixture.
-
Purification: Purify the crude material by silica gel column chromatography (e.g., using a 0-10% Methanol/Dichloromethane gradient) to isolate the mixture of 2'-O- and 3'-O-propargyl adenosine isomers.
-
Selective Crystallization: Dissolve the isomer mixture in a minimal amount of hot anhydrous ethanol. Allow the solution to cool slowly to room temperature. The desired 2'-O-propargyl-adenosine product will selectively crystallize out of the solution.[9]
-
Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Conversion to the Final Phosphoramidite
The purified and protected N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is then converted to the final, synthesis-ready building block. This involves reacting the free 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine. This reaction installs the reactive phosphoramidite moiety at the 3'-position, which is essential for the 3'-to-5' direction of solid-phase synthesis.[8]
Analytical Characterization
Rigorous quality control is essential to ensure the purity and structural integrity of the phosphoramidite, which directly impacts the fidelity of oligonucleotide synthesis.
| Analytical Technique | Purpose | Typical Result/Observation |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and detects the presence of isomers or impurities.[10] | A single major peak with >98% purity is desired. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound, verifying its identity.[11] | The observed mass should match the calculated exact mass of the molecule (C41H37N5O7, MW: 711.76 g/mol ).[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Provides detailed structural confirmation of the molecule. | ³¹P NMR is critical for confirming the successful formation of the phosphoramidite, typically showing a characteristic signal around 148-150 ppm.[13] ¹H NMR confirms the placement of the protecting groups and the propargyl moiety. |
Application in Automated Oligonucleotide Synthesis
The N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite is seamlessly integrated into the standard automated solid-phase synthesis workflow.
The Phosphoramidite Cycle
The synthesis of an oligonucleotide is a cyclical process where each cycle adds one nucleotide. Each cycle consists of four main chemical steps.[6]
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Detailed Protocol: Incorporation into an Oligonucleotide
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine 3'-CE phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing agent (Iodine solution)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
Procedure:
-
Phosphoramidite Preparation: Allow the vial of the modified phosphoramidite to warm to room temperature before opening to prevent moisture condensation. Dissolve in anhydrous acetonitrile to the synthesizer-specified concentration (typically 0.1 M).[5]
-
Synthesizer Setup: Install the phosphoramidite solution on a designated port of the synthesizer. Program the desired oligonucleotide sequence, specifying the position for the 2'-O-propargyl adenosine incorporation.
-
Initiate Synthesis: Start the automated synthesis program.
-
Cycle Execution: The synthesizer will automatically perform the four-step cycle for each monomer addition.
-
Coupling Time Consideration: For modified phosphoramidites like this one, it is often beneficial to increase the coupling time (e.g., to 10 minutes) to ensure high coupling efficiency.[2] Rationale: Steric hindrance from the 2'-O-propargyl group may slightly slow the coupling reaction compared to standard deoxy- or ribonucleosides. A longer reaction time maximizes the yield of the full-length product.
-
Completion: Upon completion of the sequence, the synthesizer will leave the final DMT group on (for purification purposes) or remove it, as programmed.
The "Click" Chemistry Payoff: Post-Synthetic Functionalization
With the oligonucleotide synthesized and purified, the 2'-O-propargyl handle is ready for conjugation.
The CuAAC Reaction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction. It involves the reaction between the terminal alkyne of the propargyl group and an azide-functionalized molecule. A copper(I) catalyst is essential for the reaction to proceed rapidly and with high specificity, forming a stable 1,4-disubstituted triazole ring that covalently links the oligonucleotide to the desired molecule.[3][]
Detailed Protocol: Click Reaction on a Modified Oligonucleotide
This protocol describes the general steps for conjugating an azide-containing molecule (e.g., a fluorescent dye-azide) to a 2'-O-propargyl-modified oligonucleotide.[2]
Materials:
-
Purified 2'-O-propargyl-modified oligonucleotide
-
Azide-functionalized molecule of interest (e.g., Biotin-Azide, FAM-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Nuclease-free water
-
Buffer (e.g., Sodium Phosphate, pH 7.0)
-
Organic co-solvent (e.g., DMSO), if needed for the azide molecule
Procedure:
-
Oligonucleotide Preparation: Dissolve the purified oligonucleotide in buffer to a final concentration of 100-200 µM.
-
Reagent Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 500 mM in water), and the azide-functionalized molecule (e.g., 10 mM in DMSO or water).
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Oligonucleotide solution
-
Azide-functionalized molecule (use a 1.5 to 5-fold molar excess over the oligonucleotide)
-
TBTA ligand (if used)
-
CuSO₄ solution
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Rationale: Sodium ascorbate is the reducing agent that converts the Cu(II) from the CuSO₄ stock into the catalytically active Cu(I) species in situ. The TBTA ligand stabilizes the Cu(I) oxidation state, preventing disproportionation and improving reaction efficiency.[2]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.
-
Purification: After the reaction is complete, the now-functionalized oligonucleotide must be purified from excess reagents. This is typically achieved by ethanol precipitation or by using a desalting column (e.g., NAP-10). The final product can be analyzed by HPLC and Mass Spectrometry to confirm successful conjugation.
Comprehensive Workflow Diagram
Caption: From phosphoramidite building block to a fully functionalized oligonucleotide.
Conclusion and Future Outlook
N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is more than just a modified nucleoside; it is an enabling tool that bridges the gap between synthetic chemistry and applied biology. By providing a reliable method for incorporating a click-reactive handle into oligonucleotides, it has empowered researchers to construct sophisticated molecular probes, develop potent antisense therapeutics with enhanced stability, and build novel nanomaterials.[2][14] The continued application of this and similar building blocks will undoubtedly fuel further innovation in gene silencing, RNAi therapeutics, advanced diagnostics, and the fundamental study of nucleic acid structure and function.
References
- BenchChem. (2025). Click chemistry applications of propargyl-PEG linkers. BenchChem.
- CymitQuimica. (n.d.). N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine. CymitQuimica.
- BenchChem. (2025).
- MedchemExpress. (n.d.). N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine. MedchemExpress.com.
- Fantoni, N. Z., El-Sagheer, A. H., & Brown, T. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7122–7154.
- MedchemExpress. (n.d.). N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine. MedchemExpress.com.
- Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research.
- BOC Sciences. (n.d.). Click Chemistry in Oligonucleotide Synthesis. BOC Sciences.
- ResearchGate. (n.d.). Effects of 2′-O-Modifications on RNA Duplex Stability.
- Limbach, P. A., Crain, P. F., & McCloskey, J. A. (2005). The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry. Journal of Mass Spectrometry, 30(1), 1-27.
- The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography.
- Jawalekar, A. M., et al. (2011). Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs. Journal of Medicinal Chemistry, 54(1), 129-138.
- Google Patents. (1995). Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides.
- Jäschke, A., et al. (2011). Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. Organic & Biomolecular Chemistry, 9(18), 6268-6270.
- Farzan, F., et al. (2017). Click Chemistry in Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry, 68, 4.75.1-4.75.23.
- BOC Sciences. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BOC Sciences.
- Wikipedia. (n.d.).
- Farzan, F. (2021). Click chemistry for the modification of oligonucleotides and their applications (Doctoral dissertation, Ludwig-Maximilians-Universität München).
- BenchChem. (2025). Application Note: Protocol for Incorporating N4-Benzoyl-5'-O-DMT-5-methylcytidine in Oligonucleotide Synthesis. BenchChem.
- UCHEM. (2025). 5'-O-DMT-N4-Bz-5-Me-dC (CAS 104579-03-5)
- Padiya, R. H., et al. (2018). Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties. Molecules, 23(11), 2956.
- Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Biotage.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 8. WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine | CymitQuimica [cymitquimica.com]
- 13. Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click chemistry for the modification of oligonucleotides and their applications [edoc.ub.uni-muenchen.de]
A Preliminary Investigation of 2'-Alkyne Modified Oligonucleotides: A Technical Guide
Introduction
In the fields of molecular biology, diagnostics, and therapeutic development, the ability to chemically modify oligonucleotides with precision is paramount. Standard oligonucleotides, while foundational for encoding genetic information, often lack the requisite stability, cellular uptake, and functional handles for advanced applications.[1][2] The introduction of chemical modifications is a key strategy to overcome these limitations. Among the diverse array of available modifications, the 2'-alkyne group on the ribose sugar has emerged as a uniquely powerful and versatile tool.[3]
This guide provides an in-depth technical overview of 2'-alkyne modified oligonucleotides, designed for researchers, scientists, and drug development professionals. We will move beyond simple descriptions to explore the causal reasoning behind experimental choices, offering field-proven insights into the synthesis, properties, and application of these critical molecules. The focus is on providing a self-validating framework for understanding and utilizing 2'-alkyne oligonucleotides, grounded in authoritative scientific principles.
The 2'-Alkyne Modification: A Versatile Chemical Handle
The strategic placement of a terminal alkyne group at the 2'-position of a ribonucleoside, most commonly as a 2'-O-propargyl group, provides a bio-orthogonal reactive handle.[3][4] "Bio-orthogonal" signifies that the alkyne group is chemically inert to the vast majority of functional groups found within complex biological systems, ensuring that it will not engage in unwanted side reactions.[5][6] This specificity is the cornerstone of its utility, allowing for highly selective, post-synthetic chemical reactions to attach a wide variety of functional moieties.[3][] This process is most famously achieved through "click chemistry".[8][9]
The 2'-position is an ideal site for modification for several reasons:
-
Minimal Structural Perturbation: Modifications at this position are generally well-tolerated and do not significantly disrupt the Watson-Crick base pairing required for hybridization.
-
Enhanced Nuclease Resistance: The presence of a bulky group at the 2'-hydroxyl position sterically hinders the approach of cellular nucleases, which are a primary cause of oligonucleotide degradation in vitro and in vivo.[1][3]
-
Favorable Duplex Stability: Modifications like the 2'-O-propargyl group tend to pre-organize the sugar pucker into an A-form geometry, which is favorable for binding to complementary RNA strands, often resulting in increased thermal stability (T_m) of the resulting duplex.[3]
Synthesis of 2'-Alkyne Modified Oligonucleotides
The incorporation of 2'-alkyne modifications into an oligonucleotide sequence is achieved through standard, automated solid-phase phosphoramidite chemistry.[3] This method allows for the precise, site-specific placement of one or more modified nucleosides within a custom-designed sequence.
The core of this process involves the use of specialized 2'-O-propargyl phosphoramidite monomers (for A, C, G, and U), which are integrated during the automated synthesis cycle.[3][4][10]
Experimental Protocol: Automated Synthesis of 2'-O-Propargyl Modified Oligonucleotides
This protocol outlines the typical steps for synthesizing an oligonucleotide containing 2'-O-propargyl modifications using a standard automated DNA/RNA synthesizer.
Materials:
-
2'-O-propargyl phosphoramidite monomers (e.g., for A, C, G, U).[4][11][12]
-
Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizer, deblocking agent).
-
Anhydrous acetonitrile.
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Deprotection solution: Ammonium hydroxide or AMA (Ammonia/Methylamine mixture).
Methodology:
-
Synthesizer Preparation: Install the required 2'-O-propargyl phosphoramidite monomers and standard phosphoramidites onto the synthesizer. Ensure all other reagent bottles are filled and properly connected.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software, specifying the exact positions for the incorporation of the 2'-O-propargyl modified bases.
-
Automated Synthesis Cycle: Initiate the synthesis program. The synthesizer will perform the following steps for each monomer addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the incoming phosphoramidite monomer and its coupling to the 5'-hydroxyl of the growing chain. This is the step where the 2'-O-propargyl monomer is incorporated.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).
-
Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: Once the synthesis is complete, the CPG support is removed from the column. The oligonucleotide is cleaved from the support, and all base and phosphate protecting groups are removed by incubation in ammonium hydroxide or AMA at an elevated temperature (e.g., 55°C) for a specified period.[3]
-
Purification: The crude oligonucleotide solution, containing the full-length product and truncated sequences, is collected. It is critical to purify the desired product.[3] Common methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[3][13]
Physicochemical Properties of 2'-Alkyne Oligonucleotides
The introduction of a 2'-alkyne modification imparts specific physicochemical properties to the oligonucleotide. Understanding these changes is critical for designing effective probes and therapeutics.
Data Presentation: Comparative Physicochemical Properties
| Modification | ΔT_m per modification (°C) vs. DNA:RNA | Relative Nuclease Resistance | Key Attributes |
| 2'-O-propargyl | +1.0 to +2.0[3][5] | Increased[3] | Excellent handle for click chemistry; good balance of stability and functionality. |
| 2'-O-methyl (2'-OMe) | +1.0 to +1.5[3] | Significantly Increased[1][3] | Well-established modification for therapeutic use; enhances stability and nuclease resistance. |
| 2'-O-methoxyethyl (MOE) | +1.5 to +2.5[3] | Highly Increased[3] | Provides superior binding affinity and exceptional nuclease resistance. |
| Unmodified DNA/RNA | Reference | Baseline | Susceptible to rapid degradation by cellular nucleases.[1] |
Key Insights: The 2'-O-propargyl modification provides an increase in thermal stability comparable to the widely used 2'-OMe modification, while also offering the unique advantage of a reactive handle for post-synthetic conjugation.[3] This makes it a highly valuable tool when downstream functionalization is required.
Post-Synthetic Conjugation via Click Chemistry
The primary utility of the 2'-alkyne group is its role in click chemistry. This term describes a class of reactions that are rapid, high-yielding, and bio-orthogonal, forming a stable covalent linkage between two molecules.[5][8] For 2'-alkyne oligonucleotides, the reaction partner is a molecule bearing an azide group, resulting in the formation of a stable triazole ring.[8] This allows for the covalent attachment of a vast range of functionalities, including:
-
Fluorescent Dyes: For imaging and detection applications.[3][]
-
Biotin: For purification and immobilization.[3][]
-
Peptides and Proteins: To enhance cellular delivery or for targeted binding.[3]
-
Lipids and Polymers (e.g., PEG): To improve pharmacokinetic properties.[]
There are two main types of azide-alkyne click chemistry used for oligonucleotides: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[]
Visualization: General Workflow for Synthesis and Conjugation
Caption: Workflow from synthesis to final conjugated oligonucleotide.
Comparison of CuAAC and SPAAC Click Chemistry
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent)[][14] | None (Metal-free)[][][16] |
| Reaction Rate | Very fast (minutes to a few hours)[17][18] | Slower than CuAAC, but rates are improving with newer cyclooctynes[][19] |
| Biocompatibility | Limited for live cells due to copper cytotoxicity; can damage RNA.[6][20][21] | Excellent; widely used for in vivo and live-cell labeling.[6][] |
| Alkyne Partner | Terminal Alkyne (e.g., 2'-O-propargyl)[] | Strained Cyclooctyne (e.g., DBCO, BCN)[][20][22] |
| Azide Partner | Standard Azide | Standard Azide |
| Primary Use Case | In vitro conjugation of purified oligonucleotides.[14] | Live-cell imaging, in vivo applications, conjugation of sensitive biomolecules.[6][] |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for labeling a 2'-O-propargyl modified oligonucleotide with an azide-containing fluorescent dye.
Materials:
-
Purified 2'-O-propargyl modified oligonucleotide.
-
Azide-modified fluorescent dye (e.g., Cy5-azide).
-
Copper(II) Sulfate (CuSO₄).
-
Copper-stabilizing ligand (e.g., THPTA or TBTA).[18]
-
Reducing agent: Sodium Ascorbate (freshly prepared solution).
-
Buffer: Phosphate-Buffered Saline (PBS) or similar.
-
DMSO for dissolving the dye.
Methodology:
-
Prepare Reagents:
-
Dissolve the 2'-O-propargyl oligonucleotide in PBS to a known concentration.
-
Dissolve the azide-dye in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).[23]
-
Prepare a fresh solution of Sodium Ascorbate (e.g., 50 mM in water).[23]
-
Prepare the copper catalyst solution by mixing CuSO₄ and the ligand.
-
-
Reaction Setup: In a microcentrifuge tube, combine the reagents. The final concentrations should be optimized, but typical molar ratios are 1:2-5:1:5 (oligonucleotide : azide-dye : CuSO₄ : sodium ascorbate).[3][14]
-
Add the oligonucleotide solution.
-
Add the azide-dye stock solution.
-
Add the copper/ligand solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.[3][5] For complex conjugations, this may be extended or performed at a slightly elevated temperature (e.g., 37-45°C).[5][18]
-
Purification: Purify the labeled oligonucleotide from excess dye and reaction components. This is typically done by ethanol precipitation followed by RP-HPLC or by using a desalting column.[3][23]
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for metal-free conjugation, suitable for more sensitive applications. Note that for SPAAC, the oligonucleotide is typically modified with an azide, and the label carries the strained alkyne (e.g., DBCO), or vice versa.[22][24] Here we assume an azide-modified oligo and a DBCO-label.
Materials:
-
Purified azide-modified oligonucleotide.
-
Strained alkyne label (e.g., DBCO-PEG-Biotin).
-
Reaction buffer (e.g., PBS).
Methodology:
-
Reagent Preparation:
-
Dissolve the azide-modified oligonucleotide in PBS.
-
Dissolve the DBCO-label in a compatible solvent (e.g., DMSO or water) to create a stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-oligonucleotide solution.
-
Add a molar excess of the DBCO-label stock solution (typically 2-10 fold excess).[6]
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C.[6] Reaction times are generally longer than for CuAAC and depend on the specific strained alkyne used.[19]
-
Purification: Purify the final conjugate to remove the unreacted label. Methods like HPLC, size-exclusion chromatography, or precipitation are suitable.[6]
Applications in Research and Drug Development
The ability to easily and specifically conjugate functional molecules to oligonucleotides has opened up numerous applications.
Visualization: Application Pathways of 2'-Alkyne Oligonucleotides
Caption: Key application areas enabled by 2'-alkyne modification.
-
Therapeutics: For antisense and siRNA applications, 2'-modifications enhance nuclease stability.[2] The alkyne handle further allows for the attachment of targeting ligands or molecules that improve drug delivery and pharmacokinetic profiles.[4]
-
Diagnostics: The straightforward labeling of oligonucleotides with fluorescent dyes or quenchers is essential for creating probes for qPCR, Fluorescence In Situ Hybridization (FISH), and other molecular diagnostic assays.[2][4]
-
Nanotechnology and Materials Science: The precise, covalent linkages formed by click chemistry are used to build complex DNA and RNA-based nanostructures and to immobilize oligonucleotides on surfaces for biosensor development.[4][]
-
Fundamental Biology: Metal-free SPAAC reactions enable the labeling of RNA molecules within living cells, providing powerful tools to study RNA localization, trafficking, and function in real-time.[6][21]
Conclusion and Future Outlook
2'-Alkyne modified oligonucleotides represent a cornerstone technology in modern nucleic acid chemistry. Their synthesis is readily achievable using standard automated protocols, and the incorporated alkyne group provides a robust and versatile handle for post-synthetic modification. The choice between CuAAC and SPAAC provides researchers with options for both high-efficiency in vitro conjugations and biocompatible in vivo applications. By imparting favorable physicochemical properties and enabling precise functionalization, these molecules will continue to drive innovation across diagnostics, therapeutics, and fundamental biological research. Future developments will likely focus on creating novel 2'-alkyne analogues with even faster click reaction kinetics and exploring new classes of molecules for conjugation to further expand the functional landscape of nucleic acids.
References
- 1. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. idtdna.com [idtdna.com]
- 9. glenresearch.com [glenresearch.com]
- 10. WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labcluster.com [labcluster.com]
- 14. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 17. Synthesis of alkyne- and azide-modified oligonucleotides and their cyclization by the CuAAC (click) reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. glenresearch.com [glenresearch.com]
- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and applications of oligonucleotides containing 2'-modified nucleosides - ePrints Soton [eprints.soton.ac.uk]
- 22. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lumiprobe.com [lumiprobe.com]
- 24. researchgate.net [researchgate.net]
The Propargyl Group: A Versatile Linchpin in the Design and Application of Modified Nucleosides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of small, chemically versatile functional groups has revolutionized the study and application of nucleic acids. Among these, the propargyl group (–CH₂C≡CH) stands out as a uniquely powerful and adaptable moiety. Its terminal alkyne provides a gateway to a world of selective chemical transformations, most notably the suite of "click chemistry" reactions. This technical guide provides an in-depth exploration of the multifaceted functions of the propargyl group in modified nucleosides. We will delve into its role as a bioorthogonal handle for labeling and conjugation, its impact on the therapeutic potential of oligonucleotides, and its emerging significance as a pharmacophore in its own right. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of propargyl-modified nucleosides in their work, offering both foundational knowledge and practical, field-proven insights.
The Propargyl Group: A Primer on its Unique Chemical Virtues
The propargyl group is a three-carbon functional group containing a terminal alkyne.[1] This seemingly simple structure belies a rich and exploitable reactivity that makes it a cornerstone of modern bioorganic and medicinal chemistry.[1][2][3][4] Its utility in nucleoside modification stems from several key characteristics:
-
Compact Size: The small, linear nature of the propargyl group minimizes steric hindrance, often allowing propargyl-modified nucleosides to be accepted by cellular machinery, including DNA and RNA polymerases.[5][6][7]
-
Bioorthogonality: The terminal alkyne is a bioorthogonal handle, meaning it is largely inert to the vast array of functional groups present in biological systems, ensuring that it reacts only with its intended partner.[8][9]
-
Versatile Reactivity: The terminal alkyne is the key to its utility, serving as a reactive partner in a variety of highly efficient and specific chemical reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][10]
These properties have led to the widespread adoption of propargyl-modified nucleosides in a diverse range of applications, from fundamental biological research to the development of novel therapeutics and diagnostics.
The Propargyl Group as a Bioorthogonal Handle: The Power of "Click Chemistry"
The most prominent role of the propargyl group in modified nucleosides is as a handle for "click chemistry," a term coined by K.B. Sharpless to describe reactions that are high-yielding, stereospecific, and generate minimal byproducts.[10][11] The primary click reaction involving the propargyl group is the Huisgen 1,3-dipolar cycloaddition between its terminal alkyne and an azide, forming a stable triazole ring.[10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed version of this reaction, CuAAC, is a cornerstone of bioconjugation.[8][10][][13] It proceeds under mild, often aqueous conditions, and with remarkable efficiency, making it ideal for modifying complex biomolecules like nucleic acids.[8][10]
The general mechanism involves the formation of a copper-acetylide intermediate which then reacts with the azide to regioselectively yield the 1,4-disubstituted triazole product.[][14]
Experimental Protocol: General Procedure for CuAAC Labeling of a Propargyl-Modified Oligonucleotide
This protocol provides a general framework for labeling an oligonucleotide containing a propargyl group with an azide-functionalized molecule (e.g., a fluorophore or biotin).
Materials:
-
Propargyl-modified oligonucleotide
-
Azide-functionalized label
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-stabilizing ligand
-
Nuclease-free water
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Oligonucleotide Preparation: Dissolve the propargyl-modified oligonucleotide in nuclease-free water or buffer to a final concentration of 100 µM.
-
Label Preparation: Prepare a stock solution of the azide-functionalized label in a compatible solvent (e.g., DMSO or water) at a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Propargyl-modified oligonucleotide (to a final concentration of 10-50 µM)
-
Azide-functionalized label (3-10 molar equivalents relative to the oligonucleotide)
-
Premixed catalyst solution:
-
Combine CuSO₄ (to a final concentration of 100-500 µM) and the copper ligand (TBTA or THPTA, 5 molar equivalents relative to CuSO₄) in water.
-
-
-
Reaction Initiation: Add freshly prepared sodium ascorbate solution (to a final concentration of 1-5 mM) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or gel electrophoresis.
-
Purification: Purify the labeled oligonucleotide using standard methods like ethanol precipitation, size-exclusion chromatography, or HPLC to remove excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement for in vivo applications is the development of strain-promoted azide-alkyne cycloaddition (SPAAC).[][16] This reaction eliminates the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne instead of a terminal alkyne.[][17][18] The relief of ring strain provides the driving force for the reaction with an azide. While the propargyl group itself is not the strained alkyne, propargyl-modified nucleosides can be enzymatically incorporated into cellular nucleic acids, which can then be detected by SPAAC-compatible probes.
The choice between CuAAC and SPAAC depends on the experimental context. CuAAC is often preferred for in vitro applications due to the faster kinetics of terminal alkynes, while SPAAC is the method of choice for live-cell imaging and in vivo studies where copper toxicity is a concern.[][18]
Logical Relationship: Choosing the Right Click Chemistry Approach
Caption: Workflow for metabolic labeling of RNA with a propargyl group.
The Propargyl Group's Impact on Oligonucleotide Properties and Therapeutic Potential
Beyond its role as a chemical handle, the introduction of a propargyl group can also modulate the physicochemical properties of nucleosides and oligonucleotides, which is of particular interest in the development of antisense oligonucleotides (ASOs) and other nucleic acid-based therapeutics.
Nuclease Resistance and Duplex Stability
Modifications at the 2'-position of the ribose, such as the 2'-O-propargyl group, can enhance the resistance of oligonucleotides to nuclease degradation, a critical factor for increasing their in vivo half-life. [19]This is a desirable property for ASOs, which must remain intact long enough to reach their target mRNA. [19][20]The effect of 2'-O-propargylation on the thermal stability of nucleic acid duplexes can be context-dependent, with some studies showing a destabilizing effect in parallel duplexes. [21]
| Modification | Effect on Nuclease Resistance | Impact on Duplex Stability (Antiparallel) | Primary Application |
|---|---|---|---|
| 2'-O-Methyl | Increased | Increased | ASOs, siRNAs |
| 2'-O-Propargyl | Increased [19] | Less pronounced effect [21] | ASOs, Bioconjugation |
| Phosphorothioate | Significantly Increased | Decreased | ASOs |
Table 1: Comparison of common oligonucleotide modifications.
The Propargyl Group as a Pharmacophore
In some contexts, the propargyl group is not merely a linker but an active component of a pharmacophore, contributing directly to the biological activity of a molecule. [1][22]For example, propargyl-linked antifolates have been developed as potent inhibitors of dihydrofolate reductase in pathogenic bacteria and fungi. [23]In these molecules, the propargyl linker is designed to span a narrow passage in the enzyme's active site. [23]Studies on these compounds have also provided insights into the metabolic stability of the propargyl group, showing that while it is generally stable, its metabolic fate can be influenced by neighboring substituents. [23]
Future Perspectives and Conclusion
The propargyl group has firmly established itself as an indispensable tool in the field of modified nucleosides. Its unique combination of small size, bioorthogonality, and versatile reactivity has enabled a wide array of applications, from the fundamental study of nucleic acid biology to the development of novel therapeutics and diagnostics. The ongoing development of new click chemistry methodologies and the creative application of propargyl-modified nucleosides in metabolic labeling and drug design promise to further expand the horizons of what is possible. For researchers and drug development professionals, a thorough understanding of the functions and applications of the propargyl group is essential for harnessing its full potential in the design of next-generation nucleic acid-based technologies.
References
-
Uhlmann, E., & Peyman, A. (1990). Antisense oligonucleotides: a new therapeutic principle. Chemical reviews, 90(4), 543-584. [Link]
-
Sproat, B. S., et al. (1989). 2'-O-alkyloligoribonucleotides: synthesis and applications in probing the structure of RNA. Nucleic acids research, 17(9), 3373-3386. [Link]
-
Jäschke, A., & Helm, M. (2003). Synthesis of 2′-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and “click” modification of DNA with Nile red as fluorescent probe. Bioconjugate chemistry, 14(5), 973-978. [Link]
-
Grokipedia. (n.d.). Propargyl group. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Abonia, R., Insuasty, D., & Insuasty, B. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]
-
Helm, M., & Jäschke, A. (2003). Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. PubMed, 14(5), 973-978. [Link]
-
Kim, Y. G., et al. (2019). Novel enzymatic single-nucleotide modification of DNA oligomer: prevention of incessant incorporation of nucleotidyl transferase by ribonucleotide-borate complex. Nucleic Acids Research, 47(13), e78. [Link]
-
Bio-Synthesis Inc. (n.d.). Propargyl NHS Modified Oligo Synthesis. [Link]
-
Jäschke, A., & Helm, M. (2003). Synthesis of 2′-O-Propargyl Nucleoside Triphosphates for Enzymatic Oligonucleotide Preparation and “Click” Modification of DNA with Nile Red as Fluorescent Probe. Bioconjugate Chemistry, 14(5), 973-978. [Link]
-
Manetto, A., Warncke, S., & Frischmuth, T. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22.12. [Link]
-
Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]
-
Abonia, R., Insuasty, D., & Insuasty, B. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI, 28(8), 3379. [Link]
-
ResearchGate. (2025, August 9). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. [Link]
-
Shaikh, A. A., et al. (2016). Double-headed nucleosides: Synthesis and applications. Beilstein journal of organic chemistry, 12, 1699-1736. [Link]
-
Motorin, Y., & Helm, M. (2018). Enzymatic or In Vivo Installation of Propargyl Groups in Combination with Click Chemistry for the Enrichment and Detection of Methyltransferase Target Sites in RNA. Angewandte Chemie International Edition, 57(21), 6342-6346. [Link]
-
Geurink, P. P., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1785-1791. [Link]
-
Bolstad, D. B., et al. (2010). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. Journal of medicinal chemistry, 53(24), 8644-8651. [Link]
-
Wang, W., et al. (2020). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 38(10), 1125-1136. [Link]
-
Geurink, P. P., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1785-1791. [Link]
-
Abonia, R., Insuasty, D., & Insuasty, B. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PubMed, 28(8), 3379. [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]
-
Pineda-Castañeda, B., et al. (2021). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Polymers, 13(15), 2470. [Link]
-
Rashidian, M., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate chemistry, 24(9), 1548-1557. [Link]
-
Seela, F., & Jawalekar, A. M. (2009). 2′-O-Methyl-5-methylisocytidine and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 7(18), 3749-3758. [Link]
-
ResearchGate. (n.d.). Quantification of Propargylated RNA Nucleosides After Metabolic Labeling Via the Methylation Pathway. [Link]
-
ResearchGate. (n.d.). Quantification of Propargylated RNA Nucleosides After Metabolic Labeling Via the Methylation Pathway. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glenresearch.com [glenresearch.com]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. bioclone.net [bioclone.net]
- 14. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US5744595A - Propargyl modified nucleosides and nucleotides - Google Patents [patents.google.com]
- 20. WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides - Google Patents [patents.google.com]
- 21. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of 2'-O-Propargyl Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of chemical modifications into synthetic oligonucleotides is a cornerstone of modern therapeutic and diagnostic development.[1][2][] These modifications can confer enhanced stability against nuclease degradation, improve binding affinity to target sequences, and introduce novel functionalities.[2] Among the vast array of available modifications, the 2'-O-propargyl group has emerged as a particularly valuable tool.[4] Its primary significance lies in the introduction of a terminal alkyne group, which serves as a versatile and highly efficient reactive handle for post-synthetic functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".[2][4][5][6] This allows for the covalent attachment of a wide range of molecules, such as fluorescent dyes for imaging, biotin for purification, and peptides or proteins to create novel bioconjugates.[4] This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of 2'-O-propargyl modified oligonucleotides.
Core Principles of 2'-O-Propargyl Oligonucleotide Synthesis
The synthesis of 2'-O-propargyl modified oligonucleotides relies on the well-established phosphoramidite solid-phase synthesis methodology.[7][8][9] This automated, cyclical process allows for the sequential addition of nucleotide building blocks to a growing chain anchored to a solid support.[9] The key to introducing the 2'-O-propargyl modification is the use of specially prepared nucleoside phosphoramidites that already contain the propargyl group at the 2'-position of the ribose sugar.[4][5]
The Synthesis Cycle: A Four-Step Process
The solid-phase synthesis cycle consists of four primary steps that are repeated for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is protected by a dimethoxytrityl (DMT) group. This protecting group is removed using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM), to expose the 5'-hydroxyl for the next reaction.[7][10]
-
Coupling: The 2'-O-propargyl phosphoramidite monomer is activated by a catalyst, such as tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This forms a phosphite triester linkage.
-
Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation in a process called capping.[7]
-
Oxidation: The newly formed, unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[7][10]
This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.
Figure 1: The cyclical four-step process of solid-phase oligonucleotide synthesis.
Experimental Protocols
Part 1: Automated Solid-Phase Synthesis
This protocol outlines the general procedure for synthesizing a 2'-O-propargyl modified oligonucleotide using a standard automated DNA/RNA synthesizer.
Materials and Reagents:
| Reagent/Material | Specification | Supplier |
| 2'-O-propargyl nucleoside phosphoramidites | (A, C, G, U) | Various |
| Unmodified DNA/RNA phosphoramidites | (dA, dC, dG, T, rA, rC, rG, rU) | Various |
| Controlled Pore Glass (CPG) solid support | Functionalized with the initial nucleoside | Various |
| Anhydrous Acetonitrile | <30 ppm water | Various |
| Activator Solution | e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole in Acetonitrile | Various |
| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Various |
| Capping Reagents | Cap A (Acetic Anhydride/Pyridine/THF) & Cap B (N-Methylimidazole/THF) | Various |
| Oxidizing Solution | 0.02 M Iodine in THF/Water/Pyridine | Various |
Protocol:
-
Phosphoramidite Preparation: Dissolve the 2'-O-propargyl and any standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.[11]
-
Synthesizer Setup: Load the prepared phosphoramidite solutions, along with the other synthesis reagents, onto the designated ports of the DNA/RNA synthesizer.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software, specifying the positions for the incorporation of the 2'-O-propargyl modified nucleosides.
-
Synthesis Initiation: Start the synthesis run. The instrument will automatically perform the repeated cycles of deblocking, coupling, capping, and oxidation. For modified phosphoramidites, it may be necessary to increase the coupling time to ensure high coupling efficiency.[7]
-
Final Deblocking (DMT-off or DMT-on): At the end of the synthesis, the final 5'-DMT group can either be removed (DMT-off) or left on (DMT-on) to aid in purification.[10]
Part 2: Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
Reagents:
-
Concentrated Ammonium Hydroxide (28-30%)
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v) - for faster deprotection
Standard Deprotection Protocol (Ammonium Hydroxide):
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and incubate at 55 °C for 8-12 hours or at room temperature for 16-24 hours.[12]
-
After incubation, allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.[12]
-
Resuspend the oligonucleotide pellet in nuclease-free water or a suitable buffer.
Rapid Deprotection Protocol (AMA):
Caution: AMA is a more aggressive deprotection reagent. While generally compatible with the 2'-O-propargyl group, it's advisable to perform a small-scale trial first, especially for sensitive sequences.[12]
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of AMA solution.
-
Seal the vial and heat at 65 °C for 10-15 minutes.[12]
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness and resuspend the oligonucleotide.
Figure 2: Workflow for cleavage and deprotection of the synthesized oligonucleotide.
Part 3: Purification and Analysis
Purification of the crude oligonucleotide is crucial to remove truncated sequences and other impurities.[1] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used and effective method.[1][13]
IP-RP-HPLC Protocol:
Materials and Reagents:
| Reagent/Material | Specification |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| HPLC System | With UV detector |
| Reversed-Phase C18 Column | Suitable for oligonucleotide purification |
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A.
-
HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Injection and Separation: Inject the sample and run a linear gradient of increasing Mobile Phase B. The more hydrophobic, full-length 2'-O-propargyl modified oligonucleotide will elute later than the shorter, less hydrophobic failure sequences.[1]
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the desired product.
-
Post-Purification Processing:
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
-
Quality Control: Analyze the purity of the collected fractions using analytical HPLC, capillary electrophoresis (CE), or LC-MS.[1]
-
Desalting: Remove the TEAA buffer, if necessary, by methods such as gel filtration.
-
Lyophilization: Lyophilize the purified oligonucleotide to obtain a dry powder for storage.[1]
-
Key Considerations and Troubleshooting
| Parameter | Recommendation/Rationale |
| Phosphoramidite Quality | Use fresh, high-purity phosphoramidites and store them under anhydrous conditions to prevent degradation and ensure high coupling efficiency.[7] |
| Coupling Time | For sterically hindered modified phosphoramidites like 2'-O-propargyl, increasing the coupling time can improve the yield of the full-length product.[7] |
| Deprotection Conditions | While the 2'-O-propargyl group is generally stable, prolonged exposure to harsh basic conditions or high temperatures during deprotection should be avoided to minimize potential side reactions.[12] |
| Purification Strategy | The choice between DMT-on and DMT-off purification depends on the sequence length and complexity. DMT-on purification can simplify the separation of the full-length product from failure sequences. |
Conclusion
The solid-phase synthesis of 2'-O-propargyl modified oligonucleotides is a robust and reliable method that provides a gateway to a vast array of post-synthetic modifications through "click" chemistry.[4][5] By utilizing high-quality reagents and optimized protocols for synthesis, deprotection, and purification, researchers can generate high-purity modified oligonucleotides suitable for a wide range of applications in therapeutics, diagnostics, and fundamental research.[2] The versatility of the 2'-O-propargyl group continues to make it a valuable tool for the development of novel nucleic acid-based technologies.
References
- The 2'-O-Propargyl Group in Phosphoramidites: A Technical Guide to a Versatile Tool for Oligonucleotide Modific
- 2'-O-Propargyl A(Bz)-3'-Phosphoramidite in Oligonucleotide Synthesis and Post-Synthetic Mod. BenchChem.
- Application Note and Protocol for the Purification of 2'-O-Propargyl Modified Oligonucleotides by HPLC. BenchChem.
- Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. PubMed.
- Post-Synthesis Modification of Oligonucleotides Containing 2'-O-Propargyl Adenosine: Applic
- In-Depth Technical Guide: 2'-O-Propargyl A(Bz)-3'-phosphoramidite. BenchChem.
- Application Notes and Protocols for the Development of Therapeutic Oligonucleotides with 2'-O-Propargyl Modific
- Technical Support Center: 2'-O-Propargyl Modified Oligonucleotides. BenchChem.
- 2′-O-Propargyl oligoribonucleotides: Synthesis and hybridisation.
- Technical Support Center: Stability of the 2'-O-Propargyl Group During Oligonucleotide Synthesis. BenchChem.
- Applications of oligonucleotides: from therapy to molecular tools. BOC Sciences.
- Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC, Biosearch Technologies.
- Purifying Oligonucleotides.
- Solid-Phase Oligonucleotide Synthesis. Danaher Life Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. waters.com [waters.com]
Application Notes and Protocols for the Incorporation of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite
Abstract
This comprehensive guide provides detailed application notes and protocols for the successful incorporation of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite into synthetic oligonucleotides. This versatile building block enables the site-specific introduction of a 2'-O-propargyl group, a powerful chemical handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides for therapeutic, diagnostic, and advanced research applications. We will delve into the underlying chemistry, provide step-by-step protocols for incorporation and subsequent conjugation, and offer insights into process optimization and troubleshooting.
Introduction: The Strategic Advantage of the 2'-O-Propargyl Modification
The precise chemical modification of oligonucleotides is a cornerstone of modern nucleic acid research and therapeutic development.[1] Modifications can be strategically introduced to enhance stability against nucleases, improve binding affinity to target sequences, and introduce novel functionalities for labeling, imaging, or targeted delivery.[1][2] Among the arsenal of available modifications, the 2'-O-propargyl group stands out for its versatility and biocompatibility.
The N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite is a key reagent that facilitates the introduction of a terminal alkyne at a specific adenosine residue within a synthetic oligonucleotide.[1][2] The core utility of this modification lies in its ability to serve as a reactive handle for "click chemistry."[1][3] This Nobel Prize-winning reaction allows for the efficient and specific covalent attachment of a wide array of azide-containing molecules under mild, aqueous conditions.[1][3] This opens up a vast landscape for creating functionalized oligonucleotides with diverse applications, including:
-
Fluorescent Labeling: For tracking and imaging nucleic acids in vitro and in vivo.[1]
-
Bioconjugation: Attachment of peptides, proteins, or antibodies to enhance cellular uptake or for targeted delivery.[1]
-
Therapeutic Moieties: Conjugation of lipids or other molecules to improve the pharmacokinetic properties of oligonucleotide drugs.[2]
-
Diagnostic Probes: Development of highly sensitive and specific probes for molecular diagnostics.[2]
Beyond its role as a conjugation handle, the 2'-O-propargyl modification itself can confer beneficial properties to the oligonucleotide, such as increased resistance to nuclease degradation and enhanced thermal stability of duplexes with complementary RNA.[1][4][5]
The Chemistry of Incorporation: A Step-by-Step Workflow
The incorporation of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is achieved through standard automated solid-phase phosphoramidite chemistry.[5] The synthesis cycle consists of four main steps that are repeated for each nucleotide addition.[5][6]
The Solid-Phase Synthesis Cycle
The following diagram illustrates the key steps in the incorporation of the modified phosphoramidite.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Detailed Protocol for Incorporation
This protocol outlines the key considerations for incorporating N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite using a standard automated DNA/RNA synthesizer.
Materials:
-
N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI))
-
Capping reagents (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Solid support (e.g., Controlled Pore Glass - CPG)
Procedure:
-
Phosphoramidite Preparation: Dissolve the N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite in anhydrous acetonitrile to the synthesizer-specified concentration (typically 0.1 M). Ensure the solvent is of high purity to maintain coupling efficiency.
-
Synthesizer Setup: Load the prepared phosphoramidite solution onto a designated port on the DNA/RNA synthesizer. Program the desired oligonucleotide sequence, specifying the position for the incorporation of the modified adenosine.
-
Synthesis Cycle:
-
Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain attached to the solid support using the deblocking solution.[5]
-
Coupling: The N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite, activated by the activator, is coupled to the free 5'-hydroxyl group of the growing chain.[5] It is advisable to increase the coupling time (e.g., to 5-10 minutes) for modified phosphoramidites to ensure high coupling efficiency.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutations in the final product.[5]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[5]
-
-
Cycle Repetition: The four-step cycle is repeated for each subsequent nucleotide until the full-length oligonucleotide is synthesized.
Table 1: Recommended Synthesis Parameters
| Parameter | Standard Nucleotide | 2'-O-propargyl Adenosine | Rationale |
| Phosphoramidite Concentration | 0.1 M | 0.1 M | Standard concentration for efficient dissolution and delivery. |
| Activator | ETT or DCI | ETT or DCI | Both are effective activators for phosphoramidite chemistry. |
| Coupling Time | 2-5 minutes | 5-10 minutes | Increased time accounts for potential steric hindrance from the 2'-O-propargyl group, maximizing coupling efficiency.[6] |
| Oxidation Time | 30 seconds | 30 seconds | Standard oxidation time is sufficient for the modified linkage. |
Post-Synthesis Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups (N4-benzoyl on adenosine, cyanoethyl on phosphates, and other base-protecting groups) must be removed.[7][8]
Deprotection Chemistry
The N4-benzoyl group is a standard protecting group for the exocyclic amine of adenosine.[7] Its removal is typically achieved using basic conditions. Two common deprotection reagents are concentrated ammonium hydroxide and a mixture of ammonium hydroxide and methylamine (AMA).[7][9]
Standard Deprotection Protocol (Ammonium Hydroxide)
This method is robust and widely used, though it requires longer incubation times.
Materials:
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vial
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly and incubate at 55°C for 8-12 hours.[9] This step simultaneously cleaves the oligonucleotide from the support and removes the protecting groups.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Rapid Deprotection Protocol (AMA)
AMA significantly reduces the deprotection time, making it ideal for high-throughput applications.[9]
Materials:
-
Ammonium hydroxide (concentrated)
-
Methylamine solution (40% in water)
-
Screw-cap vial
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) in a fume hood.
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of the freshly prepared AMA solution.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[9]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant to a new tube and dry using a vacuum concentrator.
Note: When using AMA with oligonucleotides containing N4-benzoyl-dC, a minor side reaction leading to the formation of N4-methyl-dC can occur.[9] This is generally not a concern for the N4-benzoyl-adenosine modification.
Post-Synthetic Modification via Click Chemistry
The incorporated 2'-O-propargyl group provides a terminal alkyne ready for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][3][10] This allows for the covalent attachment of any azide-functionalized molecule.
The Click Chemistry Reaction
The following diagram outlines the general principle of the CuAAC reaction for oligonucleotide modification.
Caption: Schematic of the CuAAC "Click" Chemistry reaction.
General Protocol for CuAAC
This protocol provides a general procedure for conjugating an azide-containing molecule to a 2'-O-propargyl-modified oligonucleotide.
Materials:
-
Purified 2'-O-propargyl-modified oligonucleotide
-
Azide-functionalized molecule of interest (e.g., fluorescent dye-azide, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Buffer (e.g., phosphate-buffered saline - PBS)
-
Anhydrous DMSO or DMF (if needed to dissolve the azide molecule)
Procedure:
-
Dissolve the purified 2'-O-propargyl-modified oligonucleotide in the reaction buffer (e.g., PBS).
-
Dissolve the azide-functionalized molecule in a suitable solvent (buffer or a small amount of DMSO/DMF). Use a 2-3 fold molar excess of the azide molecule relative to the oligonucleotide.[10]
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
In a microcentrifuge tube, combine the oligonucleotide solution and the azide solution.
-
Add the sodium ascorbate solution to the reaction mixture (final concentration ~5 mM).
-
Initiate the reaction by adding the CuSO₄ solution (final concentration ~1 mM).
-
Incubate the reaction at room temperature for 1-4 hours, or until completion. The reaction can be monitored by HPLC or gel electrophoresis.
-
Purify the conjugated oligonucleotide using HPLC or other appropriate methods to remove excess reagents and unconjugated molecules.
Table 2: Typical Reagent Concentrations for CuAAC
| Reagent | Typical Final Concentration | Role |
| 2'-O-propargyl Oligonucleotide | 10-100 µM | Alkyne source |
| Azide-Molecule | 20-300 µM (2-3x excess) | Azide source |
| Copper(II) Sulfate (CuSO₄) | 1 mM | Catalyst precursor |
| Sodium Ascorbate | 5 mM | Reducing agent (reduces Cu(II) to the active Cu(I) catalyst) |
Conclusion
The N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine phosphoramidite is an invaluable tool for the synthesis of functionalized oligonucleotides. Its straightforward incorporation using standard phosphoramidite chemistry, coupled with the high efficiency and versatility of subsequent click chemistry modifications, provides a robust platform for a wide range of applications in research, diagnostics, and therapeutics. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can confidently and successfully generate highly modified and functionalized nucleic acid constructs to advance their scientific goals.
References
- BenchChem. (2025). The 2'-O-Propargyl Group in Phosphoramidites: A Technical Guide to a Versatile Tool for Oligonucleotide Modification.
- BenchChem. (2025). 2'-O-Propargyl A(Bz)-3'-Phosphoramidite in Oligonucleotide Synthesis and Post-Synthetic Mod.
- Gene Link. (2026). 2'-O-propargyl A Oligo Modifications.
- Google Patents. (1995). Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides.
- ResearchGate. (2025). 2′-O-Propargyl oligoribonucleotides: Synthesis and hybridisation.
- NIH. (n.d.). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation.
- BenchChem. (2025). Technical Support Center: 2'-O-Propargyl Modified Oligonucleotides.
- NIH. (n.d.). Advanced method for oligonucleotide deprotection.
- BenchChem. (2025). Technical Support Center: Optimizing N4-Benzoyl Group Deprotection in Oligonucleotide Synthesis.
- BenchChem. (2025). The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- Gene Link. (n.d.). Click Chemistry - Introduction.
- Glen Research. (n.d.). Deprotection Guide.
- BenchChem. (2025). Post-Synthesis Modification of Oligonucleotides Containing 2'-O-Propargyl Adenosine: Application Notes and Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry - Introduction [genelink.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of N4-Benzoyl and DMT Groups in Oligonucleotide Synthesis
For: Researchers, scientists, and drug development professionals in the field of nucleic acid chemistry.
Introduction: The Gatekeepers of Oligonucleotide Integrity
In the precise world of automated solid-phase oligonucleotide synthesis, the final product's fidelity is contingent upon a meticulously orchestrated series of protection and deprotection steps. Two protecting groups, 4,4'-dimethoxytrityl (DMT) and N4-benzoyl (Bz), serve as critical guardians of reactive functional groups. The acid-labile DMT group shields the 5'-hydroxyl of the growing oligonucleotide chain, preventing undesired polymerization during the coupling of phosphoramidite monomers.[1][2] Concurrently, the base-labile N4-benzoyl group protects the exocyclic amine of cytidine (dC), preventing it from engaging in side reactions that would otherwise lead to branched byproducts and terminate chain elongation.[2][3][4]
The strategic removal of these groups post-synthesis is a pivotal process that dictates the purity and biological activity of the final oligonucleotide. This guide provides an in-depth examination of the mechanisms, protocols, and critical considerations for the efficient and complete deprotection of DMT and N4-benzoyl groups.
Part 1: The 5'-DMT Group - A Reversible Shield
The DMT group is the gatekeeper of each synthesis cycle. Its removal, or detritylation, is the first step in every cycle, allowing the subsequent nucleotide to be added. When synthesis is complete, this final DMT group can be left on ("DMT-on") to facilitate purification by reversed-phase high-performance liquid chromatography (RP-HPLC) or removed ("DMT-off") prior to cleavage and base deprotection.[5][6]
Mechanism of Acid-Catalyzed Detritylation
Detritylation is an acid-catalyzed process that proceeds via the formation of a stable carbocation.[7]
-
Protonation: The process is initiated by treating the support-bound oligonucleotide with an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[1][7] The acid protonates the ether oxygen linking the DMT group to the 5'-hydroxyl.
-
Cleavage: The protonated ether becomes a good leaving group. The C-O bond cleaves, releasing the 5'-hydroxyl group and forming a highly stable dimethoxytrityl carbocation.
-
Colorimetric Monitoring: This carbocation is intensely orange, with a maximum absorbance around 495-498 nm.[1][7] This property is ingeniously exploited for real-time monitoring of coupling efficiency during automated synthesis, as the amount of DMT cation released is directly proportional to the number of successfully coupled nucleotides in the previous cycle.[1]
Protocol for Post-Synthesis Detritylation (DMT-off)
This protocol is for removing the final 5'-DMT group after synthesis, often following purification.
Materials:
-
Dried, DMT-on oligonucleotide pellet
-
80% Acetic Acid (v/v) in water
-
3 M Sodium Acetate, pH 5.2
-
Cold absolute ethanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolution: Resuspend the dried DMT-on oligonucleotide pellet in 80% acetic acid. A typical volume is 30 µL per 1.0 OD (Optical Density) unit of oligo.[8]
-
Incubation: Vortex the mixture thoroughly and let it stand at room temperature for 20-30 minutes.[8] The solution may turn orange/pink as the DMT cation is released.
-
Precipitation: Precipitate the detritylated oligonucleotide by adding 3 volumes of cold absolute ethanol and 0.1 volumes of 3 M sodium acetate.
-
Pelleting: Vortex the mixture and centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the oligonucleotide.[1]
-
Washing: Carefully remove the supernatant, which contains the dimethoxytritanol byproduct.[1] Wash the pellet with cold 70% ethanol to remove residual acid and salts.
-
Drying and Resuspension: Centrifuge again, decant the ethanol wash, and air-dry or vacuum-dry the pellet. Resuspend the final detritylated oligonucleotide in an appropriate buffer or nuclease-free water.
Part 2: The N4-Benzoyl Group - Ensuring Base Fidelity
The N4-benzoyl (Bz) group on cytidine is a robust protecting group, stable to the repetitive acidic detritylation steps throughout the synthesis.[2] Its removal requires basic conditions and is typically performed concurrently with cleavage from the solid support and deprotection of the phosphate groups.[4]
Mechanism of Base-Mediated Deprotection
The removal of the benzoyl group is a nucleophilic acyl substitution reaction.
-
Nucleophilic Attack: A strong base, typically aqueous ammonium hydroxide, acts as the nucleophile. The ammonia molecule attacks the electrophilic carbonyl carbon of the benzoyl group.
-
Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the exocyclic amine of the cytosine base, which is now deprotected. The leaving group is benzamide.
Protocols for Cleavage and N4-Benzoyl Deprotection
The choice of protocol depends on the presence of other sensitive modifications on the oligonucleotide and the desired speed of deprotection.
A. Standard Deprotection: Concentrated Ammonium Hydroxide
This is the most traditional and widely used method, suitable for standard, unmodified DNA oligonucleotides.[3]
Materials:
-
Column containing the synthesized oligonucleotide on solid support (e.g., CPG)
-
Fresh, concentrated ammonium hydroxide (28-33% NH₃ in water)[3]
-
2 mL screw-cap vials with pressure-tight seals
-
Heating block or oven
Procedure:
-
Transfer: Place the synthesis column into a 2 mL screw-cap vial.
-
Reagent Addition: Add 1.5 mL of fresh, concentrated ammonium hydroxide, ensuring the solid support is completely submerged.[3][9]
-
Sealing: Seal the vial tightly. The cap must be able to withstand the pressure generated at elevated temperatures.[3]
-
Incubation: Place the vial in a heating block or oven set to 55°C for 8-16 hours.[3][8][9]
-
Cooling & Collection: After incubation, allow the vial to cool completely to room temperature before opening. Carefully transfer the ammonium hydroxide solution, which now contains the cleaved and deprotected oligonucleotide, to a new tube, leaving the solid support behind.[3]
-
Drying: Evaporate the solution to dryness using a vacuum concentrator. The crude oligonucleotide is now ready for purification.
B. "UltraFAST" Deprotection: Ammonium Hydroxide/Methylamine (AMA)
This method significantly reduces deprotection time but requires careful consideration of the protecting groups used during synthesis.[10][11]
Critical Consideration: The use of AMA with standard N4-benzoyl-dC (Bz-dC) can lead to a transamination side reaction, where methylamine reacts with the protected cytidine to form N4-methyl-deoxycytidine (N4-Me-dC).[3][9] To avoid this, oligonucleotides destined for AMA deprotection should be synthesized using N4-acetyl-dC (Ac-dC) instead of Bz-dC.[9][11][12]
Materials:
-
Column with synthesized oligonucleotide (containing Ac-dC)
-
AMA solution (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)[9]
-
2 mL screw-cap vials with pressure-tight seals
-
Heating block or oven
Procedure:
-
AMA Preparation: In a fume hood, prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.[9]
-
Reagent Addition: Transfer the synthesis column to a screw-cap vial and add 1.5 mL of the freshly prepared AMA solution.[9]
-
Sealing: Seal the vial tightly.
-
Incubation: Incubate the vial at 65°C for 10-15 minutes.[9][10]
-
Cooling & Collection: Cool the vial to room temperature. Transfer the supernatant containing the oligonucleotide to a new tube.
-
Drying: Dry the solution in a vacuum concentrator.
Quantitative Data Summary & Troubleshooting
| Parameter | Standard Deprotection (NH₄OH) | "UltraFAST" Deprotection (AMA) | DMT Deprotection (Acetic Acid) |
| Primary Reagent | Conc. Ammonium Hydroxide (28-33%) | 1:1 mixture of NH₄OH and 40% Methylamine | 80% Acetic Acid |
| Temperature | 55°C[3][9] | 65°C[9][10] | Room Temperature |
| Time | 8-16 hours[3][8] | 10-15 minutes[9][10] | 20-30 minutes[8] |
| Key Consideration | Ensure reagent is fresh; ammonia concentration decreases over time.[13] | Requires Ac-dC instead of Bz-dC to prevent transamination.[9][11] | Ensure complete removal of acid prior to subsequent steps. |
Troubleshooting Incomplete Deprotection
Incomplete deprotection is a common issue that compromises the quality of the final oligonucleotide.[13][14][15][16]
-
Analytical Signs: In reversed-phase HPLC, incompletely deprotected species typically appear as later-eluting, broadened, or shouldered peaks due to the hydrophobicity of the remaining protecting groups.[13] Mass spectrometry will show masses higher than the expected molecular weight.[13]
-
Common Causes & Solutions:
-
Degraded Reagents: Concentrated ammonium hydroxide loses ammonia gas over time, reducing its effectiveness.[13] Always use a fresh bottle or small, tightly sealed aliquots.
-
Insufficient Time/Temperature: Adhere strictly to the validated times and temperatures for the chosen protocol. G-rich sequences may require extended deprotection times as the removal of the protecting group on guanine is often the rate-limiting step.[13]
-
Incorrect Reagent Choice: Using AMA with Bz-dC will lead to side products.[3] For sensitive modifications, a milder deprotection scheme (e.g., potassium carbonate in methanol) may be necessary, which requires the use of "UltraMILD" phosphoramidites during synthesis.[12][13]
-
Conclusion
The deprotection of N4-benzoyl and DMT groups are fundamental, non-negotiable steps in producing high-quality synthetic oligonucleotides. A thorough understanding of the underlying chemical mechanisms, adherence to optimized protocols, and vigilant troubleshooting are essential for any researcher or professional in the field. The choice between standard and rapid deprotection strategies must be made with full awareness of the oligonucleotide's composition to prevent unwanted side reactions and ensure the final product's structural integrity and biological functionality.
References
-
Advanced method for oligonucleotide deprotection. Kumar, P., et al. Nucleic Acids Research. [Link]
-
Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]
-
Guidebook for the Synthesis of Oligonucleotides. LINK Technologies. [Link]
-
Advanced method for oligonucleotide deprotection. ResearchGate. [Link]
-
Glen Report 22.18: Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. Glen Research. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Acid Binding and Detritylation During Oligonucleotide Synthesis. Oxford Academic. [Link]
-
The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Schulhof, J.C., et al. Nucleic Acids Research. [Link]
-
On the rapid deprotection of synthetic oligonucleotides and analogs. Polushin, N.N., et al. Tetrahedron Letters. [Link]
-
Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Wu, T., et al. Molecules. [Link]
- Reagents for oligonucleotide cleavage and deprotection.
-
Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research. [Link]
-
Assessing incomplete deprotection of microarray oligonucleotides in situ. Dressman, H.K., et al. Nucleic Acids Research. [Link]
-
Assessing incomplete deprotection of microarray oligonucleotides in situ. Dressman, H.K., et al. Nucleic Acids Research. [Link]
- Method for deprotecting oligonucleotides.
-
Oligonucleotide synthesis under mild deprotection conditions. Guzaev, A.P., et al. Nucleic Acids Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atdbio.com [atdbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessing incomplete deprotection of microarray oligonucleotides in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of 2'-O-Propargyl Modified RNA using Ion-Pair Reversed-Phase HPLC
An Application Guide by Google Gemini
For researchers, scientists, and drug development professionals engaged in the synthesis and application of modified oligonucleotides, achieving high purity is paramount. The 2'-O-propargyl modification provides a crucial alkyne handle for post-synthetic "click chemistry" conjugation, enabling the attachment of fluorophores, biotin, or other functional moieties.[1][2] However, the crude product from solid-phase synthesis invariably contains a mixture of the desired full-length product (FLP) and synthesis-related impurities, primarily shorter "failure sequences" (e.g., n-1, n-2).[3][4]
This application note provides a detailed, experience-driven guide to the purification of 2'-O-propargyl modified RNA oligonucleotides using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). We will delve into the mechanistic principles, provide a robust step-by-step protocol, and offer expert troubleshooting advice to ensure the isolation of highly pure RNA for downstream applications.
The Principle: Why IP-RP-HPLC is the Gold Standard
Standard reversed-phase chromatography is ineffective for separating oligonucleotides. Due to their polyanionic phosphate backbone, these molecules are highly polar and exhibit poor retention on hydrophobic stationary phases.[5] IP-RP-HPLC overcomes this challenge by introducing a hydrophobic ion-pairing agent into the mobile phase.
Mechanism of Separation: The process relies on the dynamic interaction between the oligonucleotide, the ion-pairing agent, and the stationary phase.[5]
-
Ion-Pair Formation: A positively charged alkylamine, such as triethylammonium (TEA+), from the triethylammonium acetate (TEAA) buffer, forms a charge-neutralized, hydrophobic complex with the negatively charged phosphate groups on the RNA backbone.[5]
-
Hydrophobic Interaction: This newly formed hydrophobic complex can now effectively interact with and be retained by the nonpolar stationary phase (e.g., C18).
-
Elution: A gradient of an organic solvent, typically acetonitrile (ACN), is applied. As the ACN concentration increases, it disrupts the hydrophobic interactions between the ion-paired RNA and the stationary phase, causing the RNA to elute.[6]
Longer oligonucleotides have more phosphate groups, form more extensive ion-pairs, and are thus more hydrophobic, leading to longer retention times. This principle allows for the separation of the full-length product from shorter failure sequences.[7] The inherent hydrophobicity of the 2'-O-propargyl group further enhances retention, making IP-RP-HPLC an exceptionally suitable method.[6]
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography for RNA.
Protocol: Purification of 2'-O-Propargyl RNA
This protocol provides a robust starting point. Optimization, particularly of the elution gradient, is essential for each unique RNA sequence and length.
Materials and Reagents
| Category | Item | Recommended Specifications |
| Instrumentation | HPLC System | Quaternary or Binary pump, UV/Vis Detector, Column Thermostat, Fraction Collector |
| HPLC Column | C18 or Polystyrene-divinylbenzene (PS-DVB) column.[3][6] (e.g., 5-10 µm particle size, 100-300 Å pore size) | |
| Reagents | Crude RNA Sample | Deprotected, desalted, and lyophilized 2'-O-propargyl modified RNA |
| Acetonitrile (ACN) | HPLC Grade or higher | |
| Water | HPLC Grade, Nuclease-Free | |
| Ion-Pairing Reagent | Triethylammonium Acetate (TEAA) solution, 2.0 M, pH 7.0 | |
| Consumables | Syringe Filters | 0.22 µm PVDF or compatible material |
| HPLC Vials | Certified, low-adsorption vials |
Mobile Phase Preparation
Causality: The precise concentration of the ion-pairing reagent is critical for resolution. Using freshly prepared, degassed mobile phases prevents baseline noise and the formation of bubbles in the pump heads.
-
Buffer A (Aqueous): 0.1 M TEAA in Nuclease-Free Water
-
Add 50 mL of 2.0 M TEAA stock solution to a 1 L volumetric flask.
-
Bring the volume to 1 L with HPLC-grade, nuclease-free water.
-
Filter through a 0.22 µm filter and thoroughly degas (e.g., by sonication under vacuum or helium sparging).
-
-
Buffer B (Organic): 0.1 M TEAA in 50% Acetonitrile
-
In a 1 L volumetric flask, combine 500 mL of HPLC-grade ACN and 450 mL of HPLC-grade water.
-
Add 50 mL of 2.0 M TEAA stock solution.
-
Filter and degas as described for Buffer A.
-
Step-by-Step Purification Protocol
-
Sample Preparation: Dissolve the crude, desalted RNA pellet in Buffer A to a concentration of approximately 10-20 OD/mL. Vortex thoroughly and filter through a 0.22 µm syringe filter to remove particulates.[8]
-
System Equilibration:
-
Install the appropriate HPLC column.
-
Set the column thermostat to 60 °C. Rationale: Elevated temperatures are crucial for denaturing RNA secondary structures (e.g., hairpins), which can cause peak broadening and poor separation.[8][9]
-
Purge the pump lines with freshly prepared mobile phases.
-
Equilibrate the column with the starting conditions (e.g., 10% Buffer B) for at least 15-20 column volumes, or until a stable baseline is achieved.
-
-
Method Execution and Fraction Collection:
-
Inject the prepared RNA sample.
-
Run the purification gradient (see table below for a starting point).
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the main, typically latest-eluting, peak, which represents the full-length product.[4] Failure sequences (n-1, n-2) are less hydrophobic and will elute earlier.[4]
-
-
Post-Purification:
-
Analyze a small aliquot from the collected fractions using analytical HPLC to confirm purity.
-
Pool the pure fractions.
-
Lyophilize the pooled solution to dryness to remove the mobile phase solvents and obtain the purified RNA as a stable pellet.
-
Resuspend the purified RNA in a suitable nuclease-free buffer or water for quantification (A260) and storage.
-
Recommended HPLC Parameters
The following table provides starting conditions for method development. The gradient slope is the most critical parameter to optimize for achieving baseline separation between the n-1 impurity and the full-length product.
| Parameter | Setting | Rationale & Expert Insight |
| Column | C18 or PS-DVB, 100-300 Å | PS-DVB columns offer superior stability at high pH and temperature.[3][7] Pore size should be matched to oligo length.[9] |
| Flow Rate | 1.0 mL/min (Analytical) | Scale flow rate linearly for preparative columns based on column diameter. |
| Column Temp. | 60 - 80 °C | Essential for denaturing secondary structures and sharpening peaks.[3][8] |
| Detection | UV at 260 nm | Standard wavelength for nucleic acid detection. |
| Injection Vol. | 10 - 100 µL | Depends on concentration and column capacity. Avoid overloading.[8] |
| Mobile Phase A | 0.1 M TEAA in Water | See preparation details above. |
| Mobile Phase B | 0.1 M TEAA in 50% ACN/Water | See preparation details above. |
| Example Gradient | 10% to 25% B over 30 min | This is a starting point. A shallower gradient provides better resolution but increases run time. Adjust the final %B and slope based on the retention time of your specific RNA. |
Workflow and Data Interpretation
The entire process, from crude material to pure product, follows a systematic workflow.
Caption: End-to-end workflow for HPLC purification of modified RNA.
A typical chromatogram will show a series of peaks, with the main, latest-eluting peak being the full-length product. Preceding peaks correspond to shorter failure sequences.[4][10] The goal of optimization is to maximize the resolution between the main peak and the significant n-1 impurity peak that elutes just before it.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This self-validating guide helps diagnose and resolve common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broad, Tailing) | 1. RNA secondary structure formation.[8]2. Column overload.[8]3. Column degradation.[8] | 1. Increase column temperature to 70-80°C. 2. Dilute sample or inject a smaller volume. 3. Flush the column or replace it if performance continues to decline. |
| Low Resolution (n-1 co-elutes with product) | 1. Gradient is too steep. 2. Inappropriate ion-pairing conditions. | 1. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) across the elution range of your product. 2. Ensure TEAA concentration is correct (0.1 M). |
| Low Recovery | 1. RNA is not eluting from the column.2. Sample loss due to adsorption. | 1. Increase the final concentration of Buffer B in the gradient. Add a high-organic wash step at the end of the run.2. Use low-adsorption vials and pipette tips. |
| "Ghost" Peaks | 1. Contaminants in the mobile phase.[6]2. Carryover from a previous injection.[8] | 1. Prepare fresh mobile phases daily using high-purity solvents.[6]2. Run a blank gradient (injecting Buffer A) between sample runs to wash the column and injector. |
References
- Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chrom
- Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of 5-Methylcytosine Modified Oligonucleotides. Benchchem.
- Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chrom
- Solutions for Oligonucleotide Analysis and Purification.
- Purifying Oligonucleotides.
- Oligonucleotide Purification by Reversed-Phase Ion Pairing Chrom
- Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
- Application Notes and Protocols for Solid-Phase Synthesis of RNA Probes with 2'-O-Propargyl A(Bz)-3'-phosphoramidite. Benchchem.
- Technical Support Center: Purification of Propargyl-Modified RNA by HPLC. Benchchem.
- A Comparative Guide to the Effects of 2'-O-Propargyl Modification on RNA Duplex Stability. Benchchem.
- High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.
- troubleshooting failed reactions in solid-phase oligonucleotide synthesis. Benchchem.
- Tackling Problems with HPLC Purific
- Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosph
- Novel Modific
- Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. PMC, NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Antisense Oligonucleotides with 2'-O-Propargyl Modifications: An Application Guide
Introduction: The Strategic Advantage of the 2'-O-Propargyl Modification in Antisense Therapeutics
The design of clinically effective antisense oligonucleotides (ASOs) hinges on strategic chemical modifications that enhance their therapeutic properties, including nuclease resistance, binding affinity to target RNA, and cellular uptake.[1][2][3] Among the arsenal of available chemical alterations, the 2'-O-propargyl modification of the ribose sugar has emerged as a particularly valuable tool for the development of next-generation ASO therapeutics and advanced diagnostic probes.[1][4]
The primary function of the 2'-O-propargyl group is the introduction of a terminal alkyne, a versatile chemical handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This bioorthogonal reaction allows for the efficient and specific conjugation of a wide array of functional molecules, such as fluorescent dyes for imaging, affinity tags for purification, and targeting ligands to enhance cellular delivery, without compromising the integrity of the oligonucleotide.[6][7][8]
Beyond its role as a conjugation handle, the 2'-O-propargyl modification itself confers several beneficial properties to antisense oligonucleotides. Like other 2'-O-alkoxy modifications, it provides steric hindrance that protects the phosphodiester backbone from degradation by nucleases, thereby increasing the in vivo half-life of the therapeutic.[6] Furthermore, the 2'-O-propargyl group can enhance the thermal stability of the duplex formed with the target RNA, which can lead to improved potency.[1][4][6]
This comprehensive guide provides detailed protocols and expert insights into the synthesis, purification, and characterization of 2'-O-propargyl modified antisense oligonucleotides, designed for researchers, scientists, and drug development professionals in the field of nucleic acid therapeutics.
Core Principles of Synthesis: Phosphoramidite Chemistry
The synthesis of 2'-O-propargyl modified oligonucleotides is accomplished through automated solid-phase phosphoramidite chemistry.[4][9] This method involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[6] The 2'-O-propargyl modification is introduced using a corresponding phosphoramidite monomer where the 2'-hydroxyl group of the ribose is functionalized with a propargyl group.[9]
The synthesis proceeds in a cyclical fashion, with each cycle consisting of four key steps: deblocking, coupling, capping, and oxidation.[4][10]
Figure 1: The four-step cyclical process of solid-phase oligonucleotide synthesis.
1. Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[4] This is typically achieved using a mild acid such as trichloroacetic acid (TCA).[4][11]
2. Coupling: The 2'-O-propargyl phosphoramidite monomer, activated by a catalyst like tetrazole or 5-ethylthio-1H-tetrazole (ETT), is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4][5][11] This is the critical step for chain elongation, and a slightly longer coupling time is often recommended for modified phosphoramidites to ensure high efficiency.[7][11]
3. Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are permanently blocked or "capped" by acetylation.[4][5]
4. Oxidation: The newly formed phosphite triester linkage is chemically unstable and is therefore oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[4][11]
This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis
This protocol outlines the general procedure for the synthesis of a 2'-O-propargyl modified oligonucleotide on an automated DNA/RNA synthesizer.
Materials and Reagents:
| Reagent | Typical Concentration | Supplier Recommendation |
| 2'-O-Propargyl Modified Phosphoramidite(s) | 0.1 M in Acetonitrile | High purity, low water content (<30 ppm)[12] |
| Standard DNA/RNA Phosphoramidites (A, C, G, T/U) | 0.1 M in Acetonitrile | High purity, anhydrous |
| Controlled Pore Glass (CPG) Solid Support | N/A | Pre-functionalized with the desired 3'-terminal base |
| Anhydrous Acetonitrile (ACN) | N/A | For phosphoramidite dissolution and washing |
| Activator Solution (e.g., ETT or DCI) | 0.25 - 0.5 M in ACN | Freshly prepared |
| Capping Reagents (Cap A and Cap B) | Standard | As per synthesizer manufacturer's instructions |
| Oxidizer (Iodine in THF/Water/Pyridine) | Standard | As per synthesizer manufacturer's instructions |
| Deblocking Solution (e.g., 3% TCA in DCM) | Standard | As per synthesizer manufacturer's instructions |
Procedure:
-
Phosphoramidite Preparation: Dissolve the 2'-O-propargyl and standard phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).[11][12] Load the solutions onto the designated ports of the DNA/RNA synthesizer.
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer, specifying the positions for the incorporation of the 2'-O-propargyl modified residues.
-
Synthesis Initiation: Start the synthesis run. The synthesizer will automatically perform the four-step cycle (deblocking, coupling, capping, oxidation) for each nucleotide addition.[4][6]
-
Expert Tip: For the coupling of sterically demanding 2'-O-propargyl phosphoramidites, consider increasing the coupling time to 10-15 minutes to maximize coupling efficiency.[11]
-
-
Synthesis Completion: Upon completion of the final cycle, the oligonucleotide remains attached to the solid support with all protecting groups intact. The synthesizer will typically perform a final detritylation if specified in the program.
Protocol 2: Cleavage and Deprotection
This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the nucleobase and phosphate protecting groups.
Materials and Reagents:
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ammonium Hydroxide/Methylamine (AMA) solution (optional, for faster deprotection)[13]
-
Heating block or oven
Procedure:
-
Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a sealed vial. Add concentrated ammonium hydroxide or AMA solution.
-
Deprotection: Heat the vial at a specified temperature and duration. The conditions will vary depending on the protecting groups used.
-
Standard Deprotection: Concentrated ammonium hydroxide at 55°C for 8-12 hours is generally compatible with the 2'-O-propargyl group.[13]
-
Rapid Deprotection (AMA): AMA treatment at 65°C for 10-15 minutes can be used, but caution is advised with sensitive modifications.[13] It is recommended to perform a small-scale trial first.
-
-
Recovery: After cooling, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Drying: Evaporate the solution to dryness using a vacuum concentrator. The resulting pellet contains the crude oligonucleotide.
Figure 2: Workflow for the cleavage and deprotection of the synthesized oligonucleotide.
Protocol 3: Purification by HPLC
High-performance liquid chromatography (HPLC) is the gold standard for purifying oligonucleotides to remove failure sequences and other impurities.[14] Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a commonly used method.[14]
Principle: IP-RP-HPLC separates oligonucleotides based on their hydrophobicity. An ion-pairing agent, such as triethylammonium acetate (TEAA), is added to the mobile phase to neutralize the negative charges of the phosphate backbone, allowing the oligonucleotide to be retained on a hydrophobic reversed-phase column.[14]
Materials and Reagents:
| Reagent | Preparation |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in HPLC-grade water.[14] |
| Mobile Phase B | 0.1 M TEAA in Acetonitrile/Water (e.g., 50:50 v/v) |
| Crude Oligonucleotide Sample | Resuspend the dried pellet in Mobile Phase A or HPLC-grade water. |
Procedure:
-
Sample Preparation: Resuspend the crude oligonucleotide pellet in an appropriate volume of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Setup: Equilibrate the reversed-phase HPLC column with the starting mobile phase conditions (typically a low percentage of Mobile Phase B).
-
Injection and Elution: Inject the sample and run a linear gradient of increasing Mobile Phase B. The more hydrophobic, full-length oligonucleotide will elute later than the shorter, less hydrophobic failure sequences.[14]
-
Fraction Collection: Collect the fractions corresponding to the main peak of the full-length product.
-
Quality Control: Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
-
Desalting and Lyophilization: Pool the pure fractions and remove the TEAA buffer by a desalting step (e.g., gel filtration). Lyophilize the desalted oligonucleotide to obtain a dry, pure powder.[14]
Characterization
After purification, it is essential to confirm the identity and purity of the 2'-O-propargyl modified oligonucleotide.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, verifying the successful incorporation of the 2'-O-propargyl modifications.[9]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. A single, sharp peak indicates a high degree of purity.[14]
-
Thermal Denaturation (Tm): To evaluate the effect of the modification on duplex stability, thermal melting studies can be performed using a UV-Vis spectrophotometer with a temperature controller.[15] The melting temperature (Tm) is determined by monitoring the change in absorbance at 260 nm as the temperature is increased.[15]
Conclusion
The synthesis of antisense oligonucleotides with 2'-O-propargyl modifications using phosphoramidite chemistry is a robust and well-established method. This modification provides a powerful platform for the post-synthetic conjugation of various molecules through click chemistry, opening up a wide range of possibilities for developing novel therapeutic and diagnostic agents.[7] The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize, purify, and characterize these valuable modified oligonucleotides. Careful optimization of synthesis and purification parameters will ensure the generation of high-quality material for downstream applications.
References
- Application Notes and Protocols for Solid-Phase Synthesis of RNA Probes with 2'-O-Propargyl A(Bz)-3'-phosphoramidite. Benchchem.
- The 2'-O-Propargyl Group in Phosphoramidites: A Technical Guide to a Versatile Tool for Oligonucleotide Modification. Benchchem.
- 2′-O-Propargyl oligoribonucleotides: Synthesis and hybridisation. ResearchGate.
- Application Notes and Protocols for 2'-O-propargyl Modified RNA in Living Cells. Benchchem.
- In-Depth Technical Guide: 2'-O-Propargyl A(Bz)-3'-phosphoramidite. Benchchem.
- Post-Synthesis Modification of Oligonucleotides Containing 2'-O-Propargyl Adenosine: Application Notes and Protocols. Benchchem.
- Application Note and Protocol for the Purification of 2'-O-Propargyl Modified Oligonucleotides by HPLC. Benchchem.
- Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.
- Application Notes and Protocols: 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Nanotechnology. Benchchem.
- A Comparative Guide to the Effects of 2'-O-Propargyl Modification on RNA Duplex Stability. Benchchem.
- Technical Support Center: Stability of the 2'-O-Propargyl Group During Oligonucleotide Synthesis. Benchchem.
- Application Notes and Protocols for the Development of Therapeutic Oligonucleotides with 2'-O-Propargyl Modifications. Benchchem.
- Technical Support Center: 2'-O-Propargyl Modified Oligonucleotides. Benchchem.
- 2'-Modified oligonucleotides for antisense therapeutics. PubMed.
- Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2'-Modified oligonucleotides for antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. twistbioscience.com [twistbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Aptamer Development with 2'-O-Propargyl Modified Nucleosides
Introduction: Expanding the Chemical Diversity of Aptamers
Nucleic acid aptamers, often referred to as "chemical antibodies," are short, single-stranded DNA or RNA oligonucleotides capable of binding to a vast array of targets with high affinity and specificity.[1][2] Selected through an in vitro process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), aptamers offer distinct advantages over traditional antibodies, including superior thermal stability, lower production costs, and reduced immunogenicity.[3][4] However, aptamers composed of natural nucleotides are susceptible to degradation by nucleases in biological fluids, which can limit their therapeutic and diagnostic applications.[1][5]
To overcome this limitation, chemical modifications are introduced into the aptamer structure.[3][6] Modifications at the 2'-position of the ribose sugar are particularly effective at enhancing nuclease resistance without significantly disrupting the aptamer's three-dimensional structure, which is crucial for target recognition.[3][7][8] Among the various 2'-modifications, the 2'-O-propargyl group stands out as a uniquely versatile tool. Not only does it confer nuclease resistance, but its terminal alkyne group also serves as a chemical handle for post-SELEX modifications via highly efficient and specific "click chemistry" reactions.[9][10] This dual functionality allows for the development of highly stable aptamers that can be readily conjugated with a wide range of moieties, such as fluorophores, quenching agents, biotin, or therapeutic payloads, thereby expanding their utility in diagnostics, bio-imaging, and targeted drug delivery.[11][12][13]
This guide provides a comprehensive overview and detailed protocols for the development of aptamers incorporating 2'-O-propargyl modified nucleosides, from the preparation of modified libraries to post-selection functionalization.
The Strategic Advantage of 2'-O-Propargyl Modification
The choice to incorporate a 2'-O-propargyl group is driven by several key advantages that address the inherent limitations of unmodified nucleic acids.
-
Enhanced Nuclease Resistance : The steric hindrance provided by the 2'-O-propargyl group protects the phosphodiester backbone from cleavage by endo- and exonucleases, significantly increasing the aptamer's half-life in serum and other biological matrices.[3][7][10]
-
Post-SELEX Functionalization via Click Chemistry : The terminal alkyne of the propargyl group is a bioorthogonal functional group that can be specifically and efficiently conjugated to azide-containing molecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.[9][14][15] This allows for the late-stage introduction of functional moieties without interfering with the initial aptamer selection process.
-
Maintained Structural Integrity : Compared to bulkier modifications, the 2'-O-propargyl group generally has a minimal impact on the overall three-dimensional folding of the aptamer, which is essential for maintaining high binding affinity to the target.[16]
The following diagram illustrates the overall workflow for developing functionalized aptamers using 2'-O-propargyl modified nucleosides.
Caption: Structure of 2'-O-propargyl adenosine triphosphate.
Protocol 1: Enzymatic Preparation of a 2'-O-Propargyl Modified DNA Library
This protocol describes the generation of a single-stranded DNA (ssDNA) library where thymidine is replaced by 2'-O-propargyl-deoxyuridine.
Materials:
-
ssDNA template library (e.g., N40 random region flanked by primer binding sites)
-
Forward and Reverse Primers
-
Therminator DNA Polymerase (or other suitable polymerase)
-
10x Thermopol Buffer
-
dNTP mix (dATP, dGTP, dCTP)
-
2'-O-propargyl-dUTP (pdUTP)
-
Nuclease-free water
-
QIAquick PCR Purification Kit (or similar)
-
Lambda Exonuclease (for ssDNA generation)
Procedure:
-
Primer Extension Reaction Setup:
-
In a PCR tube, combine the following components:
Component Volume Final Concentration 10x Thermopol Buffer 10 µL 1x ssDNA Template (10 µM) 1 µL 100 nM Reverse Primer (10 µM) 1 µL 100 nM dNTP mix (10 mM each) 1 µL 100 µM each pdUTP (10 mM) 1 µL 100 µM Therminator Polymerase 1 µL - | Nuclease-free water | to 100 µL | - |
-
-
Thermocycling Program:
-
Initial Denaturation: 95°C for 2 minutes
-
25-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
-
Purification of dsDNA:
-
Purify the double-stranded DNA product using the QIAquick PCR Purification Kit according to the manufacturer's instructions.
-
-
Generation of ssDNA (Optional, for SELEX):
-
If the forward primer was 5'-phosphorylated, treat the purified dsDNA with Lambda Exonuclease to digest the phosphorylated strand, leaving the modified ssDNA. Follow the manufacturer's protocol.
-
Alternatively, asymmetric PCR can be used to directly generate ssDNA. [17]
-
Part 2: The SELEX Process with Modified Libraries
The core of aptamer development is the SELEX process. [17][18]When using modified libraries, the protocol may need adjustments to ensure the efficient partitioning of binding sequences and their subsequent amplification. A variation known as "Click-SELEX" has been developed specifically for libraries containing clickable modifications like the propargyl group. [14][15]In this method, the modification can be added to an alkyne-modified library (e.g., containing 5-ethynyl-deoxyuridine) in each round. [14] Key Considerations for Modified SELEX:
-
Binding Conditions: The presence of the 2'-O-propargyl groups may influence the optimal binding buffer conditions (e.g., salt concentration, pH). These should be optimized for the specific target.
-
Amplification: The polymerase used for amplification between SELEX rounds must be able to read through the modified nucleotides in the template strand.
-
Stringency: Increasing the stringency of the washing steps throughout the SELEX rounds is crucial to isolate high-affinity binders.
Part 3: Post-SELEX Modification and Characterization
A significant advantage of using 2'-O-propargyl modified aptamers is the ability to easily conjugate them to other molecules after the selection process is complete. This is achieved through the CuAAC click reaction.
Click Chemistry Conjugation
The alkyne group on the aptamer reacts with an azide-functionalized molecule of interest in the presence of a copper(I) catalyst to form a stable triazole linkage. [9][11]This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for biomolecules.
The following diagram illustrates the CuAAC reaction for aptamer conjugation.
Caption: Copper-catalyzed alkyne-azide cycloaddition (CuAAC).
Protocol 2: Post-SELEX Click Chemistry Conjugation of a 2'-O-Propargyl Aptamer
This protocol provides a general method for conjugating an azide-containing fluorescent dye to a purified 2'-O-propargyl modified aptamer.
Materials:
-
Purified 2'-O-propargyl modified aptamer (100 µM in nuclease-free water)
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488, 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄, 50 mM in water)
-
Sodium ascorbate (100 mM in water, freshly prepared)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
Component Volume Final Concentration Nuclease-free water to 200 µL - Tris-HCl (1 M, pH 7.5) 20 µL 100 mM 2'-O-propargyl Aptamer (100 µM) 20 µL 10 µM | Azide-Fluorophore (10 mM) | 10 µL | 500 µM |
-
-
Initiation of the Click Reaction:
-
Add 4 µL of the 50 mM CuSO₄ solution to the reaction mixture.
-
Immediately add 10 µL of the freshly prepared 100 mM sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Conjugated Aptamer:
-
The fluorescently labeled aptamer can be purified from unreacted components using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.
-
-
Characterization:
-
Confirm successful conjugation using techniques like denaturing polyacrylamide gel electrophoresis (PAGE) by observing a mobility shift and fluorescence imaging of the gel. Mass spectrometry can also be used for definitive characterization.
-
Applications and Future Perspectives
Aptamers developed with 2'-O-propargyl modified nucleosides are poised to make significant impacts in various fields.
-
Diagnostics : The ease of conjugating reporter molecules (fluorophores, quenchers) makes these aptamers ideal for developing biosensors and diagnostic assays with high sensitivity and specificity. [11][12]* Therapeutics : The enhanced stability and the ability to attach therapeutic agents (e.g., small molecule drugs, siRNAs) position these aptamers as promising candidates for targeted drug delivery systems, reducing off-target effects and improving therapeutic outcomes. [1][13]* Research Tools : Biotinylated aptamers can be used for affinity purification of target proteins, while fluorescently labeled aptamers are valuable tools for cellular imaging and flow cytometry.
The combination of enhanced stability and post-selection versatility afforded by the 2'-O-propargyl modification provides a robust platform for the next generation of aptamer-based technologies. As polymerases with even greater tolerance for modified nucleotides are developed, the scope and efficiency of selecting these powerful molecules will continue to expand. [19]
References
-
Wenge, U., Ehrenschwender, T., & Wagenknecht, H. A. (2013). Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. Bioconjugate chemistry, 24(3), 301–304. [Link]
-
Rohde, F., & Jarrousse, A. S. (2021). Chemical Modifications of Aptamers. Encyclopedia, 1(4), 1095-1114. [Link]
-
Zhu, H., et al. (2015). Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyl-cADPR and 2′-O-propargyl-cADPR. Bioorganic & medicinal chemistry, 23(15), 4551–4561. [Link]
-
Kanwar, R. K., et al. (2017). In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies. Biochimie, 145, 1-13. [Link]
-
Da Rocha Gomes, S., et al. (2011). Aptamers as imaging agents. Expert opinion on medical diagnostics, 5(1), 35-46. [Link]
- Reddy, M. V. R., et al. (1995). Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides.
-
Gopinath, S. C. B., et al. (2021). Aptamers Chemistry: Chemical Modifications and Conjugation Strategies. Molecules, 26(23), 7343. [Link]
- Reddy, M. V. R., et al. (1998). Propargyl modified nucleosides and nucleotides.
-
Kaur, H., et al. (2018). Aptamers in the Therapeutics and Diagnostics Pipelines. ACS Combinatorial Science, 20(10), 577-587. [Link]
-
Zhang, K., et al. (2014). Post-SELEX optimization of aptamers. Analytical and bioanalytical chemistry, 406(17), 4047–4055. [Link]
-
Hahn, U., & A. Rentmeister. (2014). Aptamer-modified nanoparticles and their use in cancer diagnostics and treatment. Beilstein journal of nanotechnology, 5, 1-13. [Link]
-
Base Pair Biotechnologies. (2018). Enhancing Aptamer Stability. Base Pair Biotechnologies. [Link]
-
Zhou, J., & Rossi, J. (2021). Recent Progress in Aptamer Discoveries and Modifications for Therapeutic Applications. Molecules, 26(5), 1334. [Link]
-
Krider, E. S., Miller, J. E., & Meade, T. J. (2002). 2'-modified nucleosides for site-specific labeling of oligonucleotides. Bioconjugate chemistry, 13(1), 155–162. [Link]
-
Moroz, E., et al. (2017). Multivalent Aptamers: Versatile Tools for Diagnostic and Therapeutic Applications. Polymers, 9(12), 682. [Link]
-
Tolmachev, V., et al. (2021). Specific Aspects of SELEX Protocol: Different Approaches for ssDNA Generation. International Journal of Molecular Sciences, 22(16), 8871. [Link]
-
Gopinath, S. C. B., et al. (2021). Chemical structures of 2′-modified nucleotides used in selection experiments to generate aptamers with enhanced pharmacokinetic properties. ResearchGate. [Link]
-
Pang, Y., et al. (2017). Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes. International journal of molecular sciences, 18(8), 1683. [Link]
-
Liu, Z., Chen, T., & Romesberg, F. E. (2017). Evolved polymerases facilitate selection of fully 2'-OMe-modified aptamers. Chemical science, 8(12), 8179–8182. [Link]
-
Wilson, C., & Szostak, J. W. (2015). Effect of Chemical Modifications on Aptamer Stability in Serum. PloS one, 10(10), e0139903. [Link]
-
Li, N., et al. (2019). Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery. Nucleic acid therapeutics, 29(4), 213–222. [Link]
-
Jena Bioscience. (n.d.). 2'OMe-ATP, Nucleotides for SELEX/Aptamer Modification. Jena Bioscience. [Link]
-
Dunn, M. R., et al. (2017). Therapeutic Applications of Aptamers. Pharmaceuticals, 10(1), 1. [Link]
-
Hong, Y., et al. (2022). Target-switch SELEX: Screening with alternating targets to generate aptamers to conserved terminal dipeptides. STAR protocols, 3(4), 101831. [Link]
-
Pfeiffer, F., et al. (2018). Identification and characterization of nucleobase-modified aptamers by click-SELEX. Nature protocols, 13(5), 1153–1180. [Link]
-
Gwiazda, S., et al. (2023). Preparation of Chemically Modified DNA Library for SELEX via Incorporation of CLB-dUTP in Primer Extension Reaction. Methods in molecular biology, 2570, 45–61. [Link]
-
Eyun, S. I., et al. (2020). Development of DNA aptamers specific for small therapeutic peptides using a modified SELEX method. Journal of Peptide Science, 26(10), e3272. [Link]
-
Pfeiffer, F., et al. (2019). Dependence of click-SELEX performance on the nature and average number of modified nucleotides. Scientific reports, 9(1), 16422. [Link]
-
Lee, Y., et al. (2018). Aptamers: A Review of Their Chemical Properties and Modifications for Therapeutic Application. Molecules, 23(11), 2989. [Link]
-
Jana, S. K., et al. (2016). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & biomolecular chemistry, 14(21), 4927–4942. [Link]
-
Pang, Y., et al. (2017). Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes. International journal of molecular sciences, 18(8), 1683. [Link]
-
Pfeiffer, F., et al. (2018). Identification and characterization of nucleobase-modified aptamers by click-SELEX. ResearchGate. [Link]
-
Shangguan, D., et al. (2012). In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs. Methods in molecular biology, 855, 127–141. [Link]
-
Komarova, N., & A. V. Kuznetsov. (2019). SELEX: Critical factors and optimization strategies for successful aptamer selection. Analytical and bioanalytical chemistry, 411(16), 3439–3455. [Link]
Sources
- 1. Aptamers in the Therapeutics and Diagnostics Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Multivalent Aptamers: Versatile Tools for Diagnostic and Therapeutic Applications [mdpi.com]
- 5. In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing Aptamer Performance: Common Chemical Modification Strategies - Alpha Lifetech [alpha-lifetech.com]
- 8. Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes [mdpi.com]
- 9. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Aptamer-modified nanoparticles and their use in cancer diagnostics and treatment | Swiss Medical Weekly [smw.ch]
- 13. mdpi.com [mdpi.com]
- 14. Identification and characterization of nucleobase-modified aptamers by click-SELEX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dependence of click-SELEX performance on the nature and average number of modified nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. mdpi.com [mdpi.com]
- 18. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evolved polymerases facilitate selection of fully 2'-OMe-modified aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling RNA's Functional Landscape: A Guide to Functional Assays for RNA Labeled via Click Chemistry
Introduction: The Power of a Click in RNA Biology
In the intricate world of cellular biology, understanding the life cycle of RNA—from its synthesis and transport to its interactions and eventual decay—is paramount to deciphering gene regulation, cellular function, and disease pathogenesis. Traditional methods for studying RNA, while foundational, often lack the spatiotemporal resolution and specificity required to capture the dynamism of the transcriptome. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry," has revolutionized our ability to label and visualize biomolecules in their native environment.[1]
This guide provides an in-depth exploration of functional assays for RNA that has been metabolically labeled with nucleoside analogs and subsequently tagged using click chemistry. By incorporating "clickable" moieties, such as 5-ethynyluridine (EU), into nascent RNA transcripts, researchers can attach a wide array of probes for various downstream applications with high efficiency and specificity.[2][3] This approach offers a powerful toolkit for investigating RNA synthesis, turnover, localization, and its complex interactions with proteins. We will delve into the core principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to confidently apply these techniques in their own work.
Core Principles: Metabolic Labeling and Bioorthogonal Ligation
The foundation of these functional assays lies in a two-step process: the metabolic incorporation of a modified nucleoside into newly synthesized RNA, followed by a highly specific click reaction to attach a molecule of interest (e.g., a fluorophore or biotin).
-
Metabolic Labeling with Ethynyl Uridine (EU): Cells are incubated with 5-ethynyluridine (EU), a uridine analog containing a terminal alkyne group.[2][3] Endogenous cellular machinery incorporates EU into newly transcribed RNA in place of uridine. This process is generally well-tolerated by cells and allows for the specific labeling of nascent RNA over a defined period.
-
Click Chemistry Ligation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified RNA is then reacted with an azide-containing probe. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) source like copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[4] To protect RNA from copper-induced degradation and improve reaction efficiency, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is crucial.[5][6] THPTA is particularly advantageous for its high water solubility and superior performance in aqueous systems.[6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living cells where copper toxicity is a concern, SPAAC offers a metal-free alternative.[8][] This reaction utilizes a strained cyclooctyne (e.g., DBCO) that reacts spontaneously with an azide-modified probe due to the release of ring strain.[][10] The efficiency of SPAAC on RNA can be nearly 100%.[11]
-
The bioorthogonal nature of the azide and alkyne groups ensures that they react selectively with each other, without cross-reacting with other functional groups present in the complex cellular milieu.[1]
Functional Assay I: Probing RNA Synthesis and Turnover with Pulse-Chase Analysis
A fundamental application of click chemistry-based RNA labeling is the measurement of RNA synthesis and degradation rates through pulse-chase experiments. This allows for a dynamic view of the transcriptome, revealing the half-lives of different RNA species.
Causality Behind the Experimental Design
The pulse-chase methodology is designed to isolate and track a population of RNA molecules synthesized within a specific timeframe.
-
The "Pulse": Cells are briefly incubated with EU, leading to the incorporation of the alkyne-modified nucleoside into all newly transcribed RNA. The duration of the pulse determines the age of the labeled RNA population.
-
The "Chase": The EU-containing medium is replaced with medium containing a high concentration of unlabeled uridine. This effectively dilutes the intracellular pool of EU, preventing further incorporation into newly synthesized RNA.
-
Tracking the Labeled RNA: Over a time course, samples are collected, and the amount of remaining EU-labeled RNA is quantified. This is typically done by performing a click reaction with a fluorescent azide and measuring the fluorescence intensity via imaging or flow cytometry.
The decay in fluorescence over time directly reflects the degradation of the initially labeled RNA population.
Workflow for RNA Synthesis and Turnover Assay
Caption: Workflow for a pulse-chase experiment to measure RNA turnover.
Protocol 1: EU Pulse-Chase for RNA Turnover Analysis in Cultured Cells
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
5-ethynyluridine (EU) stock solution (100 mM in DMSO)
-
Uridine stock solution (1 M in water)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer components (see Protocol 2)
-
Fluorescent azide probe
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Pulse: Add EU to the culture medium to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for your cell type. Incubate for a defined "pulse" period (e.g., 1-3 hours).
-
Chase:
-
At the end of the pulse (t=0), remove the EU-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any residual EU.
-
Add pre-warmed complete culture medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to start the "chase."
-
-
Time-Course Collection:
-
Immediately fix the t=0 sample.
-
Incubate the remaining samples and fix them at subsequent time points (e.g., 1, 2, 4, 8, 12 hours) during the chase.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction: Perform the click reaction to label the EU-containing RNA with a fluorescent azide (see Protocol 2).
-
Imaging and Analysis:
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides.
-
Image the cells using a fluorescence microscope, ensuring consistent imaging parameters across all time points.
-
Quantify the mean fluorescence intensity of the EU signal per cell for each time point.
-
Data Analysis: Calculating RNA Half-Life
The decay of the labeled RNA population often follows first-order kinetics. The data can be fitted to a single-exponential decay curve using the following equation:
I(t) = I₀ * e^(-kt)
Where:
-
I(t) is the fluorescence intensity at time t
-
I₀ is the initial fluorescence intensity at the start of the chase (t=0)
-
k is the decay rate constant
The half-life (t₁/₂) can then be calculated from the decay rate constant:
t₁/₂ = ln(2) / k
This analysis provides a quantitative measure of the stability of the bulk newly synthesized RNA.[12][13][14]
Functional Assay II: Visualizing RNA Localization and Dynamics
Understanding where RNA molecules are located within the cell is crucial to understanding their function. Click chemistry allows for high-resolution imaging of newly synthesized RNA, providing insights into RNA trafficking and the dynamics of ribonucleoprotein (RNP) granules.[15]
Causality Behind the Experimental Design
This assay leverages the ability to attach bright, photostable fluorophores to nascent RNA via click chemistry. By labeling cells with EU for a specific period, one can visualize the distribution of RNA synthesized during that window.
-
Short EU pulse: Reveals sites of active transcription, primarily in the nucleus and nucleolus.
-
Longer EU pulse or pulse-chase: Allows for the tracking of labeled RNA as it is processed and exported to the cytoplasm, providing information on RNA transport pathways and localization to specific subcellular compartments or structures like stress granules or P-bodies.
The high signal-to-noise ratio and specificity of click chemistry labeling provide superior spatial resolution compared to antibody-based detection of analogs like BrU.[16]
Protocol 2: Fluorescent Labeling of Nascent RNA via CuAAC
This protocol is for the detection step following metabolic labeling with EU and cell fixation/permeabilization.
Materials:
-
Fixed and permeabilized cells on coverslips (from Protocol 1 or similar)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in nuclease-free water)
-
THPTA ligand stock solution (e.g., 50 mM in nuclease-free water)
-
Fluorescent azide probe stock solution (e.g., 10 mM in DMSO)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 500 mM in nuclease-free water)
-
Nuclease-free PBS
Procedure:
-
Prepare Click Reaction Cocktail: For each coverslip (assuming a 50 µL reaction volume), prepare the cocktail immediately before use. The order of addition is critical to prevent precipitation and maximize efficiency. [5]
-
To 43 µL of nuclease-free PBS, add:
-
2 µL of CuSO₄ stock (final concentration: 4 mM)
-
1 µL of fluorescent azide probe (final concentration: 200 µM)
-
2 µL of THPTA ligand stock (final concentration: 2 mM)
-
Gently mix.
-
-
Initiate the Reaction: Add 2 µL of freshly prepared Sodium Ascorbate stock solution to the cocktail (final concentration: 20 mM). Mix gently but thoroughly.
-
Labeling:
-
Remove the permeabilization buffer from the coverslips.
-
Add the 50 µL of click reaction cocktail to each coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the coverslips three times with PBS.
-
-
Proceed to Imaging: The coverslips are now ready for nuclear counterstaining and mounting for fluorescence microscopy.
Table 1: Comparison of Common Click-Compatible Fluorophores
| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Advantages | Considerations |
| Alexa Fluor 488 | ~495 | ~519 | Bright, photostable, good quantum yield | Common green channel, potential spectral overlap |
| Alexa Fluor 594 | ~590 | ~617 | Bright, photostable, good for multiplexing | Red-shifted, may require appropriate laser lines |
| Alexa Fluor 647 | ~650 | ~668 | Far-red emission, low cellular autofluorescence | Requires far-red detection capabilities |
| Cyanine Dyes (Cy3, Cy5) | ~550, ~649 | ~570, ~670 | Widely used, good for FRET applications | Can be less photostable than Alexa Fluors |
| Biotin | N/A | N/A | For affinity purification, not imaging | Requires secondary detection with labeled streptavidin |
Functional Assay III: Identifying RNA-Protein Interactions with RNA Interactome Capture
A significant advantage of click chemistry is its utility in identifying proteins that interact with newly synthesized RNA. Methods like RICK (RNA Interactome Capture using Click Chemistry) and CARIC (Click Chemistry-Assisted RNA Interactome Capture) combine metabolic labeling, in vivo UV cross-linking, click-biotinylation, and mass spectrometry to provide a global snapshot of the RNA-bound proteome.[17][18][19][20]
Causality Behind the Experimental Design
The goal of RNA interactome capture is to covalently link RNA-binding proteins (RBPs) to their target RNAs within the cell, and then specifically purify these cross-linked complexes.
-
EU Labeling: As before, cells are treated with EU to label nascent RNA.
-
UV Cross-linking: Cells are irradiated with UV light (typically 254 nm) to induce covalent cross-links between proteins and RNA that are in close proximity.[17]
-
Cell Lysis and Biotinylation: Cells are lysed, and the alkyne-modified RNA is biotinylated via a click reaction with an azide-biotin probe.
-
Affinity Purification: The biotinylated RNA-protein complexes are captured on streptavidin-coated beads.
-
Protein Identification: After stringent washing to remove non-specifically bound proteins, the captured proteins are eluted and identified by mass spectrometry.
This method allows for the identification of proteins bound to newly transcribed RNA, offering insights into co-transcriptional processes and the dynamics of RBP association.[21]
Workflow for RNA Interactome Capture (RICK/CARIC)
Caption: Workflow for RNA Interactome Capture (e.g., RICK).
Protocol 3: Conceptual Protocol for RNA Interactome Capture
This protocol provides a conceptual framework. Specific buffer compositions and optimization steps are critical and can be found in detailed publications for RICK and CARIC.[18][22]
Procedure:
-
Metabolic Labeling: Culture cells (e.g., HeLa or HEK293T) and label with 100 µM EU for a desired period (e.g., 16 hours for steady-state or shorter pulses for nascent interactome).[20]
-
UV Cross-linking: Wash cells with cold PBS and irradiate with 254 nm UV light in a cross-linker.
-
Cell Lysis: Lyse the cells in a buffer containing detergents (e.g., SDS or LDS) to denature proteins and solubilize complexes. It is crucial to maintain RNA integrity during this step.
-
Click Reaction for Biotinylation:
-
Prepare a click reaction cocktail containing CuSO₄, a protective ligand (e.g., THPTA), a reducing agent (sodium ascorbate), and an azide-biotin probe.
-
Add the cocktail to the cell lysate and incubate to biotinylate the EU-labeled RNA.
-
-
Affinity Purification:
-
Elution and Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and silver staining for quality control.
-
Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Troubleshooting and Scientific Integrity
The robustness of these assays depends on careful optimization and troubleshooting.
Table 2: Troubleshooting Common Issues in RNA Click Chemistry
| Issue | Potential Cause | Recommended Solution |
| Low/No Click Signal | 1. Degraded azide/alkyne probe. 2. Inactive Cu(I) catalyst (oxidized to Cu(II)). 3. Inaccessible alkyne groups due to RNA secondary structure. | 1. Use fresh, high-quality reagents. Increase the concentration of the azide probe (2-10 fold molar excess).[5] 2. Always use freshly prepared sodium ascorbate. Premix CuSO₄ and the ligand before adding the reducing agent.[5] 3. Add up to 20% DMSO or perform the reaction under denaturing conditions if compatible with the experimental goals.[5] |
| High Background Signal | 1. Non-specific binding of the fluorescent probe. 2. Incomplete washing. | 1. Ensure adequate blocking and washing steps. 2. Increase the number and duration of washes after the click reaction. |
| RNA Degradation | 1. Copper-mediated RNA cleavage. 2. RNase contamination. | 1. Use a protective ligand (THPTA, BTTAA) at a 5:1 ratio to copper.[5] Degas solutions to remove oxygen.[5] 2. If degradation persists, switch to copper-free SPAAC.[5] 3. Use RNase-free reagents and follow best practices for handling RNA. |
Conclusion
Click chemistry-based labeling of RNA has opened new avenues for exploring the transcriptome with unprecedented detail. The functional assays described herein—from quantifying RNA dynamics and visualizing subcellular localization to identifying interaction partners—provide a versatile and powerful toolkit for researchers in molecular biology and drug development. By understanding the principles behind these methods and adhering to optimized protocols, scientists can generate high-quality, reproducible data to unravel the complex and dynamic world of RNA.
References
-
JoVE. (2018, August 8). Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture CARIC Strategy. Journal of Visualized Experiments. [Link]
-
Li, S., et al. (2018). Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture (CARIC) Strategy. Journal of Visualized Experiments, (140), 58580. [Link]
-
Guo, X., et al. (2021). Capture of the newly transcribed RNA interactome using click chemistry. Nature Protocols, 16(10), 4849-4876. [Link]
-
PubMed. (2018). Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture (CARIC) Strategy. [Link]
-
ResearchGate. (2021). Capture of the newly transcribed RNA interactome using click chemistry. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]
-
Bao, X., et al. (2018). Capturing the interactome of newly transcribed RNA. Nature Methods, 15(3), 213-220. [Link]
-
ResearchGate. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. [Link]
-
Li, S., et al. (2018). Transcriptome-wide discovery of coding and noncoding RNA-binding proteins. Proceedings of the National Academy of Sciences, 115(17), E3899-E3908. [Link]
-
Bao, X., et al. (2018). Capturing the interactome of newly transcribed RNA. Nature Methods, 15(3), 213-220. [Link]
-
Perez-Perri, J. I., et al. (2021). Global analysis of RNA-binding protein dynamics by comparative and enhanced RNA interactome capture. Nature Protocols, 16(1), 27-60. [Link]
-
Jena Bioscience. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). [Link]
-
SemOpenAlex. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]
-
ResearchGate. (2025). Current Approaches for RNA Labeling in Vitro and in Cells Based on Click Reactions. [Link]
-
Meineke, B., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9, 764213. [Link]
-
Findeisen, P., et al. (2012). Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry. Nucleic Acids Research, 40(10), e73. [Link]
-
Bitesize Bio. Troubleshooting RNA Isolation. [Link]
-
ResearchGate. (2014). THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry?. [Link]
-
Glen Research. (2014). New Product - THPTA - A Water Soluble Click Ligand. [Link]
-
Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]
-
Herzog, V. A., et al. (2019). Metabolic labeling of RNAs uncovers hidden features and dynamics of the Arabidopsis thaliana transcriptome. bioRxiv. [Link]
-
MDPI. (2023). Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. [Link]
-
Sahoo, B., et al. (2016). Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry. RNA Biology, 13(11), 1146-1155. [Link]
-
PNAS. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. [Link]
-
PubMed. (2012). Fast RNA conjugations on solid phase by strain-promoted cycloadditions. [Link]
-
MIT Open Access Articles. (2012). Fast, Cell-Compatible Click Chemistry with Copper- Chelating Azides for Biomolecular Labeling. [Link]
-
Merck Millipore. RNA Preparation Troubleshooting. [Link]
-
Munchel, S. E., et al. (2011). Dynamic profiling of mRNA turnover reveals gene-specific and system-wide regulation of mRNA decay. Cell, 146(2), 321-333. [Link]
-
Haimovich, G., et al. (2013). Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing. Nature Protocols, 8(8), 1634-1647. [Link]
-
Jackson, J., & MacLean, D. M. (2023). Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. Microscopy and Microanalysis, 29(Supplement_1), 1876-1878. [Link]
-
Chinese Chemical Letters. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. [Link]
-
Jung, J. P. (2014). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Chemistry, 2, 98. [Link]
-
Haimovich, G., et al. (2011). Dynamic profiling of mRNA turnover reveals gene-specific and system-wide regulation of mRNA decay. Cell, 146(2), 321-333. [Link]
-
MDPI. (2021). Impact of Methods on the Measurement of mRNA Turnover. [Link]
Sources
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. salic.med.harvard.edu [salic.med.harvard.edu]
- 3. pnas.org [pnas.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. mdpi.com [mdpi.com]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Dynamic profiling of mRNA turnover reveals gene-specific and system-wide regulation of mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Capture of the newly transcribed RNA interactome using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. Capturing the interactome of newly transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Capturing the interactome of newly transcribed RNA | Springer Nature Experiments [experiments.springernature.com]
- 22. Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture (CARIC) Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture CARIC Strategy [jove.com]
metabolic labeling of RNA with 2'-O-propargyl nucleosides.
An In-Depth Technical Guide to Metabolic Labeling of RNA with 2'-O-Propargyl Nucleosides
Introduction
The study of nascent RNA offers a direct window into the dynamics of gene expression, providing critical insights for researchers in molecular biology and drug development. Metabolic labeling with nucleoside analogs that contain bioorthogonal functional groups has emerged as a powerful technique to capture, visualize, and analyze newly synthesized transcripts. Among these, 2'-O-propargyl-modified nucleosides present a unique and versatile tool. The 2'-O-propargyl group is a small, non-perturbative chemical handle that, once incorporated into RNA, allows for highly specific and efficient chemical ligation to reporter molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the metabolic labeling of RNA using 2'-O-propargyl nucleosides. It is designed for researchers, scientists, and drug development professionals seeking to leverage this technology for the study of nascent RNA transcription dynamics, including visualization, enrichment, and sequencing.
Scientific Background: The Chemistry of Nascent RNA Capture
The core of this technique rests on two key processes: the biosynthetic incorporation of a modified nucleoside into RNA and the subsequent bioorthogonal chemical reaction to attach a reporter molecule.
-
Biosynthetic Incorporation: Cells are cultured in the presence of a 2'-O-propargyl-modified nucleoside (e.g., 2'-O-propargyl-adenosine, -guanosine, -uridine, or -cytidine). These analogs are taken up by cells and processed through the nucleotide salvage pathway to become nucleoside triphosphates (NTPs).[2][3] RNA polymerases then recognize these modified NTPs and incorporate them into newly transcribed RNA chains.[1] The modification at the 2'-hydroxyl position of the ribose sugar is a critical site for introducing functional groups without disrupting the essential base-pairing properties of the nucleobase.[3][4]
-
Bioorthogonal Detection via Click Chemistry: The "propargyl" group contains a terminal alkyne. This alkyne is a bioorthogonal handle, meaning it does not react with native functional groups within the cell, ensuring that subsequent chemical reactions are highly specific. The detection is achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][5][6] In this reaction, the alkyne on the RNA specifically "clicks" with an azide-functionalized reporter molecule (such as a fluorophore for imaging or biotin for enrichment) in the presence of a Cu(I) catalyst.[1][7] This forms an extremely stable triazole linkage, covalently attaching the reporter to the nascent RNA.[1]
Key Applications in Research and Development
The ability to specifically tag and isolate newly synthesized RNA opens up a wide range of applications:
-
Visualization of Nascent RNA: By using a fluorescent azide in the click reaction, researchers can directly visualize the sites of active transcription within fixed cells via microscopy.[1][8] This provides spatial information on gene expression that is complementary to sequencing-based methods.
-
Nascent RNA Sequencing: Using an azide-biotin conjugate allows for the specific enrichment of newly transcribed RNA from the total RNA pool using streptavidin beads. This enriched population can then be subjected to next-generation sequencing to provide a high-resolution, transcriptome-wide snapshot of transcriptional activity.[1]
-
Single-Cell Resolution Studies: The methodology has been adapted for single-cell analysis (e.g., scGRO-seq), enabling the mapping of active RNA polymerases and the quantitative analysis of transcription dynamics in individual cells.[1]
-
Mapping RNA Modifications: The propargyl handle can also be introduced via precursors for S-adenosylmethionine (SAM), the universal methyl donor. This allows for the mapping of methyltransferase target sites in RNA, providing insights into the dynamic world of the epitranscriptome.[1][9]
Experimental Design Considerations
Careful planning is essential for a successful metabolic labeling experiment. The following points should be considered:
-
Choice of Nucleoside: 2'-O-propargyl analogs of all four canonical nucleosides (A, U, G, C) have been synthesized.[3] The choice may depend on the specific research question or experimental system, though 2'-O-propargyl-uridine is commonly used as a starting point.[1]
-
Optimizing Labeling Conditions: The optimal concentration and incubation time for the nucleoside analog must be determined empirically for each cell type. A typical starting range is 10-100 µM for 1 to 4 hours.[1] The goal is to maximize incorporation into nascent RNA while minimizing any potential cytotoxicity or perturbation of normal cellular processes.
-
Appropriate Controls:
-
Negative Control 1 (No Analog): Cells cultured without the 2'-O-propargyl nucleoside but subjected to the full click chemistry and detection protocol. This control is crucial to assess background signal from the detection reagents.
-
Negative Control 2 (No Click Reaction): Cells labeled with the 2'-O-propargyl nucleoside but with one component of the click reaction (e.g., copper catalyst) omitted. This validates that the signal is dependent on the specific azide-alkyne ligation.
-
Comparison with Other RNA Labeling Techniques
While 2'-O-propargyl nucleosides are highly effective, other analogs like 5-ethynyluridine (EU) and 4-thiouridine (4sU) are also widely used. The choice of reagent depends on the specific application.[1]
| Feature | 2'-O-Propargyl Nucleosides | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) |
| Modification Site | 2'-hydroxyl of the ribose | C5 position of the uracil base | C4 position of the uracil base |
| Detection Method | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Catalyzed Click Chemistry (CuAAC)[5][10] | Thiol-specific biotinylation; induced T>C conversion in sequencing[11] |
| Bioorthogonality | High (alkyne handle) | High (alkyne handle) | Moderate (thiol group can have some cross-reactivity) |
| Key Advantage | Small, non-perturbative handle; versatile for all four nucleosides. | Well-established for RNA labeling; robust incorporation.[5] | Does not require a copper catalyst, which can be toxic to live cells. |
| Primary Use Cases | Visualization, enrichment for sequencing, single-cell analysis.[1] | Visualization, enrichment for sequencing.[5][8] | Sequencing-based analysis of RNA turnover (e.g., SLAM-seq).[11] |
Detailed Application Protocols
Protocol 1: In Situ Visualization of Nascent RNA in Cultured Cells
This protocol describes the labeling of nascent RNA in adherent cells grown on coverslips, followed by fluorescent detection using click chemistry.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
2'-O-propargyl-uridine (or other analog)
-
Cell culture medium, PBS
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Click Reaction Buffer: PBS, pH 7.4
-
Click Reaction Components:
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)
-
Sodium Ascorbate solution (e.g., 200 mM in H₂O, prepare fresh )
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional but recommended)
-
-
Nuclear Counterstain (e.g., DAPI)
-
Fluorescence Microscope
Methodology:
-
Metabolic Labeling: a. Culture cells to the desired confluency on glass-bottom dishes. b. Add 2'-O-propargyl-uridine to the culture medium to a final concentration in the range of 10-100 µM. c. Incubate for 1 to 4 hours under standard cell culture conditions to allow for incorporation into nascent RNA.[1]
-
Cell Fixation and Permeabilization: a. Gently wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1] c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.
-
Click Chemistry Reaction: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, mix in the following order:
- 440 µL PBS
- 10 µL CuSO₄ solution (final concentration: 400 µM)
- 2.5 µL Fluorescent Azide stock (e.g., 1 mM stock for 5 µM final)
- 50 µL Sodium Ascorbate solution (final concentration: 20 mM) b. Remove the PBS from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Staining: a. Remove the click reaction cocktail and wash the cells three times with PBS. b. Stain the nuclei with DAPI according to the manufacturer's protocol. c. Wash twice more with PBS.
-
Imaging: a. Mount the coverslip or image the dish directly using a fluorescence microscope. The fluorescent signal indicates the location of newly synthesized RNA.[8]
Protocol 2: Labeling and Enrichment of Nascent RNA for Sequencing
This protocol outlines the steps for labeling nascent RNA in culture, extracting total RNA, performing a click reaction with an azide-biotin conjugate, and enriching the labeled transcripts.
Materials:
-
Cultured cells (suspension or adherent)
-
2'-O-propargyl-adenosine (or other analog)
-
Total RNA extraction kit (e.g., TRIzol-based)
-
Azide-PEG4-Biotin conjugate
-
Click reaction components (as in Protocol 1)
-
Streptavidin magnetic beads
-
Appropriate wash buffers (consult bead manufacturer's protocol)
-
Nuclease-free water, tubes, and tips
Methodology:
-
Metabolic Labeling and RNA Extraction: a. Label cells with the 2'-O-propargyl nucleoside as described in Protocol 1 (Step 1). b. Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol). Ensure high quality and purity of the extracted RNA.
-
Biotinylation via Click Chemistry: a. In a nuclease-free tube, set up the click reaction. For a 50 µL reaction:
- 5-10 µg of total RNA
- Azide-PEG4-Biotin (final concentration: 50-100 µM)
- THPTA or other ligand (final concentration: 1-2 mM)
- CuSO₄ (final concentration: 200-400 µM)
- Sodium Ascorbate (final concentration: 2-4 mM, add last )
- Bring to a final volume of 50 µL with nuclease-free water. b. Incubate at room temperature for 30-60 minutes. c. Purify the biotinylated RNA from excess reagents using an RNA cleanup kit or ethanol precipitation.
-
Enrichment of Labeled RNA: a. Resuspend the purified, biotinylated RNA in a suitable binding buffer. b. Prepare streptavidin magnetic beads according to the manufacturer's instructions (washing and blocking steps are critical to reduce non-specific binding). c. Add the prepared beads to the RNA solution and incubate with rotation to allow the biotinylated RNA to bind. d. Place the tube on a magnetic stand to capture the beads. Remove the supernatant, which contains the unlabeled, pre-existing RNA. e. Wash the beads extensively with high-salt and low-salt wash buffers to remove non-specifically bound RNA.
-
Elution and Downstream Processing: a. Elute the captured nascent RNA from the beads using the manufacturer's recommended elution buffer (e.g., by heating with biotin-containing buffer or using specific enzymatic cleavage sites if designed into the linker). b. The eluted RNA is now highly enriched for newly synthesized transcripts and can be used to prepare libraries for next-generation sequencing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescent Signal | 1. Inefficient nucleoside incorporation. 2. Inactive click chemistry reaction. 3. Insufficient permeabilization. 4. Fluorophore degradation. | 1. Optimize nucleoside concentration and incubation time; check cell viability. 2. Use freshly prepared sodium ascorbate. Ensure correct concentrations of all reagents. 3. Increase Triton X-100 concentration or incubation time. 4. Protect samples from light after the click reaction. |
| High Background Signal | 1. Non-specific binding of the fluorescent azide. 2. Autofluorescence of the cells. | 1. Include a no-nucleoside control. If it shows high signal, increase the number of washes after the click reaction. 2. Image an unlabeled, unfixed sample to assess native autofluorescence. Use appropriate filter sets and background subtraction during image analysis. |
| Low Yield of Enriched RNA | 1. Inefficient biotinylation (click reaction). 2. Inefficient capture by streptavidin beads. 3. Loss of RNA during purification steps. | 1. Re-optimize the click reaction on total RNA. Ensure fresh sodium ascorbate. 2. Ensure beads are not expired and are properly washed and blocked. Increase incubation time for binding. 3. Use RNA cleanup columns with appropriate cutoffs; be careful during ethanol precipitation steps. |
| Cell Toxicity or Altered Phenotype | 1. Nucleoside analog is cytotoxic at the concentration used. | 1. Perform a dose-response curve to assess cell viability (e.g., using an MTT assay). Use the lowest concentration of the analog that provides a sufficient signal.[9] |
References
-
Gao, L. Z., & Li, H. (2023). Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. National Institutes of Health. [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. PNAS. [Link]
-
Moran, M. A. (2014). Click-chemistry labeling of RNA: A new tool for microbial ecology? C-DEBI. [Link]
-
ResearchGate. (2025). Synthesis of 2′-propargyl guanosine phosphoramidite. ResearchGate. [Link]
-
Warren, C. R., & Simon, M. D. (2021). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. PMC. [Link]
-
Varizhuk, A., & Varlamova, O. (2020). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. National Institutes of Health. [Link]
-
Jena Bioscience. CLICK-labeling of cellular metabolites. Jena Bioscience GmbH. [Link]
-
Hida, A., & Simon, M. D. (2020). Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. J Am Chem Soc. [Link]
-
ResearchGate. (2025). Synthesis of 2′- or 3′-propargyl uridine phosphoramidites. ResearchGate. [Link]
-
Kawata, K., et al. (2020). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates. National Institutes of Health. [Link]
-
Motorin, Y. (2025). Quantification of Propargylated RNA Nucleosides After Metabolic Labeling Via the Methylation Pathway. ResearchGate. [Link]
-
Bratkowski, M., et al. (2019). Site-Specific Fluorophore Labeling of Guanosines in RNA G-Quadruplexes. PMC. [Link]
-
Bratkowski, M., et al. (2019). Site-Specific Fluorophore Labeling of Guanosines in RNA G-Quadruplexes. ACS Omega. [Link]
-
Wenge, U., et al. (2013). Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Specific Fluorophore Labeling of Guanosines in RNA G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Click-chemistry labeling of RNA: A new tool for microbial ecology? – C-DEBI [darkenergybiosphere.org]
- 11. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Modified Phosphoramidites
<
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low coupling efficiency during the synthesis of modified oligonucleotides. Here, we delve into the root causes of these issues and provide actionable, field-proven solutions to optimize your synthesis workflows.
The Critical Impact of Coupling Efficiency
Coupling efficiency is the measure of how successfully a phosphoramidite monomer is added to the growing oligonucleotide chain in each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is paramount. Any unreacted 5'-hydroxyl groups lead to the formation of truncated sequences, often referred to as n-1 impurities.[1] The accumulation of these truncated products not only drastically reduces the yield of the desired full-length oligonucleotide but also complicates downstream purification and applications.[1]
The effect of coupling efficiency on the final yield is exponential. A seemingly small drop in average coupling efficiency can lead to a significant loss of your final product, especially for longer oligonucleotides.[1][2] For example, for a 70-mer oligonucleotide, a 99% average coupling efficiency results in a theoretical yield of about 50%. However, if the efficiency drops to 98%, the yield plummets to a mere 25%.[1]
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
| 150mer | 47.2% | 22.2% | 4.8% |
| Data is based on the formula: Yield = (Coupling Efficiency)^(Number of couplings). Sourced from literature values.[1][3] |
Troubleshooting Guide: A Systematic Approach
Low coupling efficiency with modified phosphoramidites can stem from a variety of factors. This guide provides a systematic approach to diagnosing and resolving the root causes. We will explore issues related to reagent quality, synthesizer performance, and the synthesis protocol itself.
Issue 1: Sporadic Low Coupling Efficiency for a Specific Modified Phosphoramidite
You notice a sudden drop in coupling efficiency for a particular modified phosphoramidite that has previously worked well.
Possible Causes & Recommended Actions
-
Phosphoramidite Degradation: Modified phosphoramidites can be more sensitive to environmental conditions than standard amidites.[2]
-
Action: Use a fresh vial of the phosphoramidite. Ensure that it has been stored under an inert atmosphere (argon or nitrogen) at the recommended temperature, typically -20°C.[4] When dissolving, inject anhydrous acetonitrile through the vial's septum to prevent exposure to atmospheric moisture.[4][5]
-
-
Moisture Contamination: Water is a primary culprit in reducing coupling efficiency.[5][] It can hydrolyze the phosphoramidite in the bottle or react with the activated phosphoramidite on the synthesizer, rendering it inactive.[4][5]
-
Incorrect Bottle Position: A simple but common error is placing the wrong phosphoramidite bottle in a specific position on the synthesizer.
-
Action: Double-check that the correct modified phosphoramidite is in the designated position on the instrument.[1]
-
Issue 2: Consistently Low Coupling Efficiency for a Newly Introduced Modified Phosphoramidite
You are using a new or unfamiliar modified phosphoramidite and experiencing poor coupling from the start.
Possible Causes & Recommended Actions
-
Suboptimal Coupling Time: Modified phosphoramidites, especially those with bulky protecting groups, often require longer coupling times than standard DNA or RNA amidites.[1][3][7]
-
Inadequate Activator: The choice and concentration of the activator are crucial for efficient coupling. Some modified phosphoramidites may require a stronger activator.
-
Steric Hindrance: The structure of the modified phosphoramidite can physically hinder its ability to react with the growing oligonucleotide chain.[7][]
-
Action: In addition to optimizing coupling time and activator, consider using a higher concentration of the phosphoramidite solution, for instance, 0.1 M to 0.15 M, to drive the reaction forward.[7]
-
Issue 3: System-Wide Low Coupling Efficiency for All Phosphoramidites
You are observing poor coupling efficiency across all positions on your synthesizer, including standard and modified phosphoramidites.
Possible Causes & Recommended Actions
-
Systemic Reagent Problem: The issue may lie with the bulk reagents used in the synthesis.
-
Synthesizer Malfunction: Problems with the instrument's fluidics system can lead to widespread coupling issues.[1]
-
Action: Perform a thorough maintenance check of the synthesizer. Look for leaks in reagent lines and connections.[1] Calibrate all reagent deliveries to ensure the correct volumes are being dispensed.[1][11] Pay close attention to the valves, as faulty ones can cause inconsistent reagent delivery.[1]
-
-
Moisture in the System: High humidity in the laboratory can introduce moisture into the synthesizer and reagents, negatively impacting all syntheses.[2][12]
Frequently Asked Questions (FAQs)
Phosphoramidite Quality and Handling
Q1: How can I assess the quality of my modified phosphoramidites?
A1: The quality of phosphoramidites is crucial for successful oligonucleotide synthesis.[13] Rigorous quality control (QC) is essential to identify impurities that can compromise coupling efficiency.[13] The primary analytical techniques for phosphoramidite QC are:
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification of the main component and impurities.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for impurity identification and structural elucidation.[13]
-
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: A powerful tool for assessing the purity and structural integrity of phosphorus-containing compounds.[13]
Q2: How sensitive are different phosphoramidites to water?
A2: Not all phosphoramidites have the same sensitivity to water. The stability of deoxyribonucleoside phosphoramidites in the presence of moisture generally follows this order: T > dC > dA >> dG.[4] This means that 2'-deoxyguanosine (dG) phosphoramidite is particularly susceptible to degradation.[4] The degradation of dG phosphoramidite can even be autocatalytic, where the degradation products accelerate further breakdown.[4]
Q3: What is the best way to handle and dissolve phosphoramidites to prevent degradation?
A3: To minimize degradation, always store phosphoramidites under an inert atmosphere (argon or nitrogen) at -20°C.[4] When dissolving, allow the vial to warm to room temperature before opening to prevent condensation. Use a syringe to inject anhydrous acetonitrile through the septum to avoid exposure to atmospheric moisture.[4][5] For longer synthesis runs, it is advisable to use freshly dissolved amidites.[1]
Reagents and Protocols
Q4: Can the choice of activator impact the synthesis of modified oligonucleotides?
A4: Absolutely. The activator plays a critical role in protonating the phosphoramidite to form a highly reactive intermediate.[5][] While 1H-Tetrazole is a common activator, more reactive options like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may be necessary for sterically hindered or less reactive modified phosphoramidites.[5][9][14] However, be aware that strongly acidic activators can increase the risk of side reactions like depurination, especially with dG phosphoramidites.[5]
Q5: What is depurination and how can I avoid it?
A5: Depurination is the cleavage of the bond between a purine base (adenine or guanine) and the deoxyribose sugar, which can occur during the acidic deblocking step.[5][15] This leads to the formation of an abasic site and subsequent chain cleavage. To minimize depurination, especially during the synthesis of long oligonucleotides, consider using a milder deblocking agent like 3% Dichloroacetic Acid (DCA) in dichloromethane instead of Trichloroacetic Acid (TCA).[5][16]
Q6: Can the solid support affect coupling efficiency?
A6: Yes, the choice of solid support is important, particularly for the synthesis of long oligonucleotides.[1] As the oligonucleotide chain grows, the pores of the solid support can become blocked, hindering the diffusion of reagents.[3] For oligonucleotides longer than 75-100 bases, it is recommended to use a support with a larger pore size (e.g., 1000 Å or 2000 Å).[1][3][5]
Troubleshooting Workflows and Visualizations
Diagram 1: Troubleshooting Logic for Low Coupling Efficiency
This diagram outlines a systematic approach to diagnosing the cause of low coupling efficiency.
Caption: A flowchart for troubleshooting low coupling efficiency.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Objective: To ensure the acetonitrile used for reagent dissolution and washing steps is sufficiently dry to prevent the hydrolysis of phosphoramidites.
Materials:
-
DNA synthesis grade acetonitrile (ACN)
-
Activated 3Å molecular sieves
Procedure:
-
Activate the 3Å molecular sieves by heating them in a vacuum oven at 250-300°C for at least 3 hours.
-
Cool the activated sieves to room temperature under a stream of dry argon or nitrogen.
-
Add the cooled, activated sieves to the bottle of acetonitrile (approximately 50 g of sieves per liter of solvent).
-
Seal the bottle and allow it to stand for at least 24 hours before use.[1]
Protocol 2: Trityl Cation Assay for Monitoring Coupling Efficiency
Objective: To monitor the efficiency of each coupling step by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[1]
Procedure:
-
During each synthesis cycle, collect the acidic deblocking solution containing the orange-colored DMT cation.
-
Measure the absorbance of the collected solution at approximately 495 nm.
-
A consistent absorbance value from cycle to cycle indicates high and uniform coupling efficiency. A sudden drop in absorbance signals a problem with the preceding coupling step.[1]
References
- Troubleshooting low coupling efficiency in oligonucleotide synthesis - Benchchem.
- A Comparative Guide to Analytical Techniques for the Quality Control of Synthesized Phosphoramidites - Benchchem.
- Technical Support Center: Phosphoramidite Stability and Coupling Efficiency - Benchchem.
- Troubleshooting the Synthesis of Modified Oligonucleotides | TriLink BioTechnologies.
- Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
- Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides - Waters Corpor
- Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides - Thermo Fisher Scientific.
- What affects the yield of your oligonucleotides synthesis.
- Oligonucleotide synthesis: Coupling efficiency and quality control | IDT.
- Understanding Oligonucleotide Synthetic Yields - TriLink BioTechnologies.
- Phosphoramidite Consider
- Oligonucleotide Deprotection Guide - Glen Research.
- troubleshooting failed reactions in solid-phase oligonucleotide synthesis - Benchchem.
- Principles of Phosphoramidite Reactions in DNA Assembly - BOC Sciences.
- Synthesizer common question and troubleshooting - LGC, Biosearch Technologies.
- The Role of Benchmarking Critical Impurity Control in Therapeutic Oligonucleotide Phosphoramidites - WuXi TIDES.
- Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific.
- Incomplete deprotection of oligonucleotides and how to resolve it. - Benchchem.
- Structural Diversity in Phosphoramidites - BOC Sciences.
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology.
- Use of Custom Synthesized Phosphoramidite Reagents - TriLink BioTechnologies.
- Acid Binding and Detritylation During Oligonucleotide Synthesis - Oxford Academic.
- US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google P
- Deprotection Guide - Glen Research.
- a) Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C...
- Phosphoramidite Consider
- Oligonucleotide manufacturing – challenges & solutions - Single Use Support.
- Oligosynthesis: can I add P2O5 to the activator solution to dry out possible residual moisture?
- Choosing the Right Deblocking Reagent for Oligonucleotide Synthesis - You Do Bio.
- Challenges in synthetic oligonucleotide production: implications for NGS adapters introduction to NGS adapter synthesis | Revvity.
- Strategies to minimize depurination during oligonucleotide synthesis - Benchchem.
- US6642373B2 - Activators for oligonucleotide synthesis - Google P
- Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis.
- Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purific
- 5-Ethylthio-1H-tetrazole as an Activator in Oligonucleotide Synthesis - Dynacell Life Sciences, LLC.
- Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties | The Journal of Organic Chemistry - ACS Public
- Synthesis of Nucleic Acids - Implications for Molecular Biology - Microsynth.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. dynacellsciences.com [dynacellsciences.com]
- 11. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 12. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US6642373B2 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. glenresearch.com [glenresearch.com]
side reactions of the 2'-O-propargyl group during oligonucleotide synthesis.
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on the This resource is structured to help you troubleshoot common issues, understand the underlying chemistry, and optimize your experimental protocols for the successful synthesis of high-quality modified oligonucleotides.
Technical Support Center: 2'-O-Propargyl Modified Oligonucleotides
The 2'-O-propargyl modification is a versatile tool in nucleic acid chemistry, primarily serving as a reactive handle for "click" chemistry to conjugate a wide array of molecules to oligonucleotides.[1] While the propargyl group is generally stable throughout the phosphoramidite synthesis cycle, it can be susceptible to side reactions, particularly during the final deprotection step.[1][2] This guide will address the most common challenges and provide solutions to ensure the integrity of your 2'-O-propargyl modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of the 2'-O-propargyl group during oligonucleotide synthesis?
A1: The main concern is the stability of the 2'-O-propargyl group during the final deprotection step. The strong basic conditions required to remove protecting groups from the nucleobases and phosphate backbone can lead to undesired side reactions involving the terminal alkyne of the propargyl group.[1][2]
Q2: Can I use standard ammonium hydroxide for the deprotection of oligonucleotides containing 2'-O-propargyl modifications?
A2: Yes, standard deprotection with concentrated ammonium hydroxide at moderate temperatures (e.g., 55 °C) is generally compatible with the 2'-O-propargyl group. However, it is crucial to avoid prolonged exposure to high temperatures to minimize the risk of side reactions.[1]
Q3: Is AMA (Ammonium Hydroxide/Methylamine) a suitable deprotection reagent for 2'-O-propargyl modified oligonucleotides?
A3: Caution is advised when using AMA for deprotecting 2'-O-propargyl modified oligonucleotides. AMA is a more aggressive deprotection reagent, and its higher nucleophilicity increases the risk of side reactions with the alkyne functionality.[1][2] If AMA must be used, a small-scale pilot reaction is highly recommended to assess the stability of the modification by LC-MS.[2]
Q4: What are the most common side reactions involving the 2'-O-propargyl group during deprotection?
A4: The most common side reaction is the nucleophilic addition of ammonia or methylamine to the terminal alkyne, a type of Michael addition. This results in the formation of an adduct, which can be detected by a corresponding mass increase in LC-MS analysis (+17.03 Da for ammonia, +31.06 Da for methylamine).[2] Another potential issue is the cleavage of the propargyl group itself under harsh basic conditions.[2]
Q5: What are the recommended milder deprotection conditions for oligonucleotides with sensitive modifications like the 2'-O-propargyl group?
A5: For sensitive oligonucleotides, using "UltraMILD" phosphoramidites in conjunction with deprotection using potassium carbonate in methanol at room temperature is a highly recommended gentle method.[2] This approach is suitable for oligonucleotides with base-labile modifications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and analysis of 2'-O-propargyl modified oligonucleotides.
Issue 1: Low Yield of the Full-Length Oligonucleotide
| Potential Cause | Recommended Action |
| Inefficient coupling of the 2'-O-propargyl phosphoramidite. | - Ensure the phosphoramidite is of high quality and has not degraded. - Optimize the coupling time; a slightly longer coupling time may be necessary for modified phosphoramidites. - Confirm the efficiency of the activator. |
| Cleavage of the 2'-O-propargyl group during deprotection. | - Use milder deprotection conditions (see Table 1). - Reduce the deprotection temperature and time. - Analyze the crude product by LC-MS to detect any loss of the propargyl group (a mass decrease of approximately 39 Da).[2] |
Issue 2: Presence of Unexpected Peaks in HPLC or LC-MS Analysis
| Potential Cause | Recommended Action |
| Side reactions involving the alkyne group. | - The terminal alkyne can undergo side reactions under strongly basic conditions. - Analyze the mass of the side products to identify potential adducts (e.g., addition of ammonia or methylamine to the alkyne).[2] |
| Incomplete removal of protecting groups. | - Ensure deprotection is carried out for the recommended duration and at the appropriate temperature. - Analyze by mass spectrometry to check for the presence of residual protecting groups (e.g., +70 Da for isobutyryl on dG).[2] |
| Formation of n-1 or other deletion sequences. | - Optimize the coupling efficiency of all phosphoramidites in the sequence. - Ensure efficient capping to terminate failed sequences. |
Issue 3: Poor Performance in Downstream "Click" Chemistry Applications
| Potential Cause | Recommended Action |
| Modification or loss of the terminal alkyne. | - Confirm the integrity of the 2'-O-propargyl group by mass spectrometry. - Use fresh and high-quality reagents for the click reaction. |
| Steric hindrance. | - The position of the 2'-O-propargyl group within the oligonucleotide sequence can influence its accessibility. Consider the design of the oligonucleotide. |
Data Presentation
Table 1: Comparison of Common Deprotection Conditions
| Deprotection Reagent | Typical Conditions | Advantages | Potential Issues for 2'-O-propargyl Oligos |
| Ammonium Hydroxide | 55 °C, 8-16 hours | Standard, well-established method. | Prolonged heating may lead to degradation of sensitive modifications.[2] |
| AMA (Ammonium Hydroxide/Methylamine 1:1) | 65 °C, 10-15 minutes | Very fast deprotection. Reduces some side reactions (e.g., cyanoethylation). | Higher nucleophilicity may increase the risk of side reactions with the alkyne group. Requires Ac-dC to prevent transamination.[1][2] |
| Potassium Carbonate in Methanol | Room Temperature, 4 hours | Very mild conditions. Suitable for highly sensitive modifications.[2] | Requires the use of UltraMILD phosphoramidites for base protection. |
| t-Butylamine/water (1:3) | 60 °C, 6 hours | An alternative mild deprotection method. | Compatibility with a wide range of modifications should be verified. |
Experimental Protocols & Methodologies
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
After synthesis, dry the solid support under a stream of argon or nitrogen.
-
Transfer the support to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and place it in a heating block at 55 °C for 8-12 hours.
-
Allow the vial to cool to room temperature.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for analysis and purification.
Protocol 2: Rapid Deprotection with AMA (Caution Advised)
Caution: This is a more aggressive deprotection method. It is highly recommended to perform a small-scale trial first. Ensure that acetyl-dC (Ac-dC) phosphoramidite was used during synthesis.
-
Dry the solid support after synthesis.
-
Add 1-2 mL of AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).
-
Seal the vial and heat at 65 °C for 10-15 minutes.
-
Cool the vial to room temperature.
-
Transfer the AMA solution to a new tube and evaporate to dryness.
Protocol 3: Troubleshooting by LC-MS Analysis
-
LC Separation: Use a reverse-phase column (e.g., C18) suitable for oligonucleotide analysis. The mobile phase typically consists of an ion-pairing agent (like triethylamine and hexafluoroisopropanol) in an aqueous buffer and an organic solvent (like methanol or acetonitrile).
-
MS Analysis: Set the mass spectrometer to negative ion mode and acquire data over a mass range that includes the expected mass of the full-length oligonucleotide and potential side products.
-
Data Analysis:
-
Identify the peak corresponding to the full-length product with the intact 2'-O-propargyl group (calculate the expected mass).
-
Look for a peak corresponding to the loss of the propargyl group (expected mass - 39.02 Da).
-
Search for other potential side products, such as adducts with ammonia (+17.03 Da) or methylamine (+31.06 Da) at the alkyne.
-
Check for incomplete deprotection by looking for masses corresponding to the full-length product plus the mass of the protecting group (e.g., isobutyryl, +70.04 Da).
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Oligonucleotide Yield
Caption: Troubleshooting workflow for low oligonucleotide yield.
Diagram 2: Proposed Mechanism of Michael Addition Side Reaction
Caption: Proposed mechanism of Michael addition side reaction.
References
Sources
Technical Support Center: Enhancing Click Chemistry for High-Efficiency RNA Labeling
Welcome to the technical support resource for RNA click chemistry. This guide is meticulously designed for researchers, scientists, and drug development professionals to navigate the nuances of RNA labeling. Here, we delve into the common challenges and provide robust solutions to optimize your click chemistry reactions, ensuring high efficiency and integrity of your RNA molecules.
Section 1: Troubleshooting Guide for RNA Click Chemistry
This section addresses prevalent issues encountered during both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions on RNA. Each problem is presented in a question-and-answer format, offering detailed causative analysis and actionable troubleshooting steps.
Issue 1: Low or No Click Reaction Yield
Q1: My click reaction on RNA has a very low yield or has failed completely. What are the potential causes and how can I troubleshoot this?
A1: Low or failed RNA labeling via click chemistry can stem from several factors, ranging from reagent quality to the structural properties of the RNA molecule itself. Below is a systematic guide to diagnosing and resolving this issue.
Root Cause Analysis & Solutions: CuAAC
-
Inactive Catalyst: The catalytically active species in CuAAC is Cu(I). However, the reaction is often initiated with a Cu(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate) to generate Cu(I) in situ.
-
Problem: The Cu(I) species is prone to oxidation back to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Solution:
-
Use Fresh Reducing Agent: Sodium ascorbate solutions are susceptible to oxidation. Always prepare fresh sodium ascorbate solution before each experiment.
-
Degas Solutions: To minimize dissolved oxygen, degas all buffers and solutions.[2]
-
Optimize Reagent Order of Addition: The order of adding reagents is critical. It is best practice to first mix the CuSO₄ with a stabilizing ligand before adding it to the RNA solution containing the azide or alkyne. The reaction is then initiated by the addition of the reducing agent (sodium ascorbate). This sequence prevents the premature reduction of Cu(II) and the formation of insoluble copper species.[1][2]
-
-
-
Suboptimal Reaction Conditions:
-
Problem: The choice of ligand, solvent, and reaction time can significantly impact efficiency.
-
Solution:
-
Ligand Selection and Concentration: Ligands are crucial for stabilizing the Cu(I) catalyst, improving reaction efficiency, and protecting the RNA from degradation.[2] THPTA and BTTAA are highly effective and commonly used water-soluble ligands for bioconjugation. A ligand-to-copper ratio of 5:1 is often recommended to maintain the Cu(I) state.[2]
-
Solvent Considerations: While aqueous buffers like PBS and HEPES are standard, the inclusion of organic co-solvents such as DMSO, DMF, or acetonitrile (up to 20%) can disrupt RNA secondary structures, thereby increasing the accessibility of the reactive moieties.[2]
-
Temperature and Incubation Time: While many click reactions proceed efficiently at room temperature, optimizing the temperature and extending the reaction time can enhance yields for challenging substrates.[2]
-
-
-
RNA-Specific Challenges:
-
Problem: The intricate secondary and tertiary structures of RNA can sequester the alkyne or azide groups, rendering them inaccessible to the catalytic complex.[2]
-
Solution:
-
Denaturing Conditions: If the integrity of the RNA's final fold is not critical for downstream applications, consider performing the reaction under denaturing conditions. This can be achieved by adding formamide or urea, or by a brief heat denaturation and snap-cooling step prior to the reaction. The use of organic co-solvents can also aid in this.[2]
-
Steric Hindrance: The position of the modification within the RNA sequence can create steric barriers. If possible, redesign the RNA construct to place the reactive group in a more accessible location, such as a loop or terminus.[2]
-
-
Troubleshooting Workflow for Low CuAAC Yield
Caption: Troubleshooting workflow for low click reaction yield.
Issue 2: RNA Degradation During the Reaction
Q2: I observe significant degradation of my RNA after the click chemistry reaction. How can I prevent this?
A2: RNA is an inherently labile molecule, and the presence of copper ions in CuAAC reactions can exacerbate its degradation.[3] Here are key strategies to maintain the integrity of your RNA during labeling.
Strategies to Minimize RNA Degradation
-
Minimize Copper-Induced Damage:
-
Use a Stabilizing Ligand: This is the most critical step. Ligands like THPTA or BTTAA chelate the copper ions, which not only stabilizes the catalytically active Cu(I) state but also significantly protects the RNA from copper-mediated cleavage.[2]
-
"Ligandless" Click Chemistry: In certain contexts, using acetonitrile as a co-solvent can stabilize Cu(I) and reduce RNA degradation without the need for an additional ligand.[4]
-
Limit Reaction Time: While extending incubation can sometimes improve yield, prolonged exposure to the reaction components can lead to RNA degradation. Aim for the shortest reaction time that provides an acceptable yield.[2]
-
-
Maintain a Nuclease-Free Environment:
-
Consider Copper-Free Click Chemistry (SPAAC):
-
Problem: If RNA degradation persists despite optimization of CuAAC conditions, the copper catalyst itself may be the primary issue.
-
Solution: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[6][7][8] SPAAC does not require a copper catalyst, thereby eliminating the main source of RNA damage in CuAAC.[2] The reaction proceeds efficiently under physiological conditions and is highly biocompatible.[6] The efficiency of SPAAC on RNA can be nearly 100%.[6]
-
Decision Tree for Addressing RNA Degradation
Caption: Decision tree for addressing RNA degradation.
Section 2: Frequently Asked Questions (FAQs)
Q3: Can I use Tris buffer for my CuAAC reaction?
A3: It is strongly recommended to avoid Tris-based buffers. The amine groups in Tris can chelate copper, which interferes with the catalytic cycle and reduces reaction efficiency.[1][2] Superior alternatives include phosphate buffers (PBS) or HEPES.[1][2]
Q4: What are the typical concentrations for the components in a CuAAC reaction for RNA labeling?
A4: While optimization is always recommended for a specific RNA and label, the following table provides a general starting point for reaction component concentrations.
| Reagent | Typical Concentration Range | Rationale |
| Alkyne/Azide-modified RNA | 1 - 10 µM | Lower concentrations are common for sensitive biomolecules. |
| Azide/Alkyne Probe | 10 - 100 µM (10x excess) | A molar excess of the smaller probe molecule drives the reaction to completion. |
| CuSO₄ | 50 - 500 µM | The catalyst concentration should be optimized to balance reaction rate and potential RNA degradation. |
| Ligand (e.g., THPTA) | 250 µM - 2.5 mM (5x excess to Cu) | A 5-fold excess over copper is crucial for stabilizing Cu(I) and protecting the RNA.[2] |
| Sodium Ascorbate | 1 - 5 mM | Sufficient reducing agent is needed to maintain the active Cu(I) state in the presence of oxygen. |
Q5: How can I purify my RNA after the click reaction?
A5: Purification is essential to remove unreacted probes, the copper catalyst, ligands, and other small molecules. Common and effective methods include:
-
Ethanol Precipitation: A standard method for purifying and concentrating nucleic acids. Adding a salt (e.g., sodium acetate) and cold ethanol will precipitate the RNA, which can then be pelleted by centrifugation.[9]
-
Size-Exclusion Chromatography (SEC): Using spin columns (e.g., G-25 or G-50) can efficiently separate the larger labeled RNA from smaller reaction components.
-
Reverse-Phase HPLC: For applications requiring very high purity, RP-HPLC is an excellent method for separating labeled from unlabeled RNA, although it can be denaturing.[10]
Q6: How do I confirm that my RNA has been successfully labeled?
A6: Several methods can be used to verify successful labeling:
-
Gel Electrophoresis: If the label is a fluorescent dye, you can visualize the labeled RNA directly in the gel using a fluorescence scanner. A band corresponding to the expected size of your RNA that is also fluorescent confirms labeling. You can then stain the same gel with a nucleic acid stain (like SYBR Green) to visualize all RNA and compare the bands.[1]
-
Mass Spectrometry: For precise confirmation, techniques like ESI-MS can determine the exact mass of the RNA, which will increase by the mass of the attached label upon successful conjugation.
-
LC-MS: Liquid chromatography-mass spectrometry can separate labeled from unlabeled species and provide mass confirmation.[10]
Section 3: Experimental Protocols
Protocol 1: General CuAAC for Labeling Alkyne-Modified RNA
This protocol provides a starting point for labeling an alkyne-modified RNA with an azide-functionalized probe (e.g., a fluorescent dye).
Materials:
-
Alkyne-modified RNA
-
Azide-functionalized probe
-
Nuclease-free water
-
10X PBS buffer (pH 7.4)
-
CuSO₄ solution (10 mM in nuclease-free water)
-
THPTA ligand solution (50 mM in nuclease-free water)
-
Sodium Ascorbate solution (100 mM in nuclease-free water, prepare fresh )
Procedure (for a 50 µL final reaction volume):
-
In a nuclease-free microcentrifuge tube, prepare the RNA solution. For a 50 µL final reaction volume, mix:
-
Alkyne-RNA (to a final concentration of 5 µM)
-
Azide-Probe (to a final concentration of 50 µM)
-
5 µL of 10X PBS
-
Nuclease-free water to a volume of 40 µL.
-
-
In a separate tube, prepare the catalyst premix by combining:
-
2.5 µL of 10 mM CuSO₄ (final concentration: 500 µM)
-
2.5 µL of 50 mM THPTA (final concentration: 2.5 mM)
-
-
Add the 5 µL of the catalyst premix to the RNA solution. Mix gently by pipetting.
-
Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).
-
Incubate the reaction at room temperature for 1-2 hours. If using a fluorescent probe, protect the reaction from light.
-
Proceed to purification of the labeled RNA using your chosen method (e.g., ethanol precipitation).
Protocol 2: General SPAAC for Labeling Azide-Modified RNA
This protocol is for labeling an azide-modified RNA with a strained cyclooctyne-functionalized probe (e.g., DBCO-dye).
Materials:
-
Azide-modified RNA
-
DBCO-functionalized probe
-
Nuclease-free water
-
10X PBS buffer (pH 7.4)
Procedure (for a 50 µL final reaction volume):
-
In a nuclease-free microcentrifuge tube, prepare the RNA solution. For a 50 µL final reaction volume, mix:
-
Azide-RNA (to a final concentration of 5 µM)
-
DBCO-Probe (to a final concentration of 25-50 µM)
-
5 µL of 10X PBS
-
Nuclease-free water to a final volume of 50 µL.
-
-
Mix gently by pipetting.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. Protect from light if using a fluorescent probe.
-
Purify the labeled RNA. The efficiency of SPAAC on RNA can be very high, often approaching 100%.[6]
References
-
Li, S., et al. (2023). Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. MDPI. Retrieved from [Link]
-
Singh, I., et al. (2012). Fast RNA conjugations on solid phase by strain-promoted cycloadditions. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2023). Model-Assisted Process Optimization for Trivalent Ligand-siRNA Conjugation via CuAAC Click Chemistry. ACS Omega. Retrieved from [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. Retrieved from [Link]
-
Pintori, D., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]
-
Wuebben, C., et al. (2020). Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]
-
Kim, Y., et al. (2013). Site-specific labeling of RNA by combining genetic alphabet expansion transcription and copper-free click chemistry. Nucleic Acids Research. Retrieved from [Link]
-
Gifford, S., et al. (2014). Click-chemistry labeling of RNA: A new tool for microbial ecology? C-DEBI. Retrieved from [Link]
-
Adib, M., et al. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved from [Link]
-
van der Velden, J., et al. (2014). Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. PubMed Central. Retrieved from [Link]
-
Winz, M.-L., et al. (2012). Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry. Nucleic Acids Research. Retrieved from [Link]
-
Athukoralge, J. S., & Gonzalez, R. L. (2018). Native purification and labeling of RNA for single molecule fluorescence studies. PubMed Central. Retrieved from [Link]
-
Zhang, H., et al. (2020). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PubMed Central. Retrieved from [Link]
-
Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie. Retrieved from [Link]
-
Amblard, F., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. MDPI. Retrieved from [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Retrieved from [Link]
-
Gierlich, J., et al. (2007). Click chemistry for rapid labeling and ligation of RNA. PubMed. Retrieved from [Link]
-
Can the click reaction lead to RNA degradation? (2015). ResearchGate. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Retrieved from [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. PNAS. Retrieved from [Link]
-
Current Approaches for RNA Labeling in Vitro and in Cells Based on Click Reactions. (n.d.). Wiley Online Library. Retrieved from [Link]
-
He, C., et al. (2018). Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture (CARIC) Strategy. PubMed Central. Retrieved from [Link]
Sources
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture (CARIC) Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast RNA conjugations on solid phase by strain-promoted cycloadditions. | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Benzoyl Group Deprotection in Oligonucleotide Synthesis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions (FAQs) to address the common challenges encountered during the critical deprotection of benzoyl (Bz) protecting groups from synthetic oligonucleotides. Our goal is to equip you with the expertise and practical solutions necessary to ensure the integrity and purity of your final product.
The Critical Role of Benzoyl Deprotection
In the landscape of solid-phase oligonucleotide synthesis, the benzoyl group is a stalwart protector of the exocyclic amines of nucleobases, particularly deoxyadenosine (dA) and deoxycytidine (dC).[1][2] Its stability under the acidic conditions required for detritylation throughout the synthesis cycles makes it an effective guardian against unwanted side reactions.[1] However, the complete and clean removal of these benzoyl groups post-synthesis is paramount. Incomplete deprotection can lead to oligonucleotides with compromised hybridization properties and diminished biological activity, ultimately impacting downstream applications.[2][3]
This guide is structured to help you diagnose and resolve issues you may face, ensuring a high yield of pure, functional oligonucleotides.
Troubleshooting Guide: A Question-and-Answer Approach
Our troubleshooting guide is designed in a practical question-and-answer format to directly address the specific issues you might encounter in your laboratory.
Issue 1: Incomplete Deprotection of Benzoyl Groups
Q1: My HPLC analysis shows extra peaks eluting later than my target oligonucleotide, and mass spectrometry indicates a mass addition of 104 Da. What's happening?
A1: These are classic symptoms of incomplete benzoyl group deprotection.[3][4] The benzoyl group's hydrophobicity causes the partially protected oligonucleotide to be retained longer on a reversed-phase HPLC column, resulting in a later-eluting peak.[4] The 104 Da mass addition corresponds precisely to the mass of a benzoyl group. Incomplete deprotection can significantly hinder the performance of your oligonucleotide in applications like PCR or hybridization arrays.[3]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Deprotection Time/Temperature | For standard deprotection with aqueous ammonium hydroxide, ensure a treatment of at least 16-17 hours at 55°C.[3] If using a faster method like AMA (Ammonium Hydroxide/Methylamine), ensure the recommended time and temperature (e.g., 10 minutes at 65°C) are strictly followed.[3] |
| Reagent Degradation | Aqueous ammonium hydroxide solutions can lose ammonia concentration over time. Always use a fresh, properly stored solution.[3] It is good practice to aliquot and refrigerate portions for weekly use to maintain consistency.[3] |
| Suboptimal Deprotection Reagent | For routine synthesis, consider using AMA for faster and more efficient deprotection. However, be mindful of the necessary precautions outlined in Issue 2. For highly sensitive oligonucleotides with labile modifications, "Ultra-Mild" protecting groups and deprotection conditions are recommended.[3] |
| Guanine-Rich Sequences | The removal of the protecting group on guanine is often the rate-limiting step in deprotection.[4] For G-rich sequences, you may need to extend the deprotection time or use more stringent conditions to ensure complete removal of all protecting groups, including benzoyl groups on other bases.[4] |
Issue 2: Appearance of a Significant Side-Product Peak, Especially with AMA Deprotection
Q2: I'm using AMA for a fast deprotection, and while my main peak looks good, I see a consistent side-product. What is this, and how can I avoid it?
A2: This is likely due to a transamination side reaction, particularly if your sequence contains benzoyl-protected deoxycytidine (dCBz). The methylamine in the AMA reagent can act as a nucleophile and displace the benzoyl group on dC, leading to the formation of N4-methyl-dC.[5] This modification can result in approximately 5% of this altered base in your final oligonucleotide.[5]
Causality and Prevention:
The key to preventing this side reaction lies in the choice of protecting group for dC during synthesis.
-
The Problem: The benzoyl group on cytosine is susceptible to nucleophilic attack by methylamine.
-
The Solution: Utilize acetyl-protected dC (dCAc) instead of dCBz in your synthesis when planning to use AMA for deprotection.[3][5] The acetyl group is removed rapidly and cleanly under AMA conditions without the associated transamination.[5] In fact, acetyl is often the protecting group of choice for dC as it is compatible with a wide range of deprotection conditions.[6]
| Protecting Group Strategy | Deprotection Reagent | Side Reaction Risk |
| dCBz | AMA | High risk of N4-methyl-dC formation |
| dCAc | AMA | Negligible risk of side reactions |
| dCBz | Aqueous Ammonium Hydroxide | No transamination |
Issue 3: Degradation of Sensitive Oligonucleotides
Q3: My oligonucleotide contains a fluorescent dye that seems to be degrading under standard deprotection conditions. How can I deprotect my oligo without harming the modification?
A3: Standard deprotection with ammonium hydroxide or AMA at elevated temperatures can indeed be too harsh for oligonucleotides containing sensitive modifications like certain dyes or base analogs.[3][5] In these cases, a milder deprotection strategy is essential.
The "Ultra-Mild" Approach:
This strategy involves using phosphoramidites with more labile protecting groups during synthesis, allowing for deprotection under significantly gentler conditions.
-
Recommended Phosphoramidites: Employ phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and N2-isobutyryl-p-tert-butylphenoxyacetyl (iPr-Pac) for dG.[3]
-
Mild Deprotection Conditions:
This approach ensures the integrity of your sensitive modifications while still achieving complete deprotection.
Visualizing the Workflow: Deprotection and Troubleshooting
A clear understanding of the deprotection workflow and a logical approach to troubleshooting are crucial for success.
Caption: General workflow for oligonucleotide synthesis and deprotection.
Caption: Troubleshooting decision tree for benzoyl deprotection issues.
Experimental Protocols
Here are detailed, step-by-step methodologies for the key deprotection workflows.
Protocol 1: Standard Deprotection with Aqueous Ammonium Hydroxide
This is the traditional and most widely used method, suitable for standard oligonucleotides without sensitive modifications.
-
Cleavage from Support: After synthesis, transfer the CPG solid support to a 2 mL screw-cap vial.
-
Add Reagent: Add 1.0 mL of fresh, concentrated aqueous ammonium hydroxide (28-30% NH3 in water) to the vial.[5]
-
Incubation: Seal the vial tightly and incubate in a heating block or oven at 55°C for 16-17 hours.[3]
-
Oligonucleotide Recovery: Allow the vial to cool to room temperature. Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG support behind.
-
Drying: Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer or nuclease-free water for quantification and downstream applications.
Protocol 2: Fast Deprotection with AMA
This method significantly reduces deprotection time and is ideal for high-throughput applications. Crucially, this protocol requires the use of acetyl-protected dC (dCAc) during synthesis to prevent side reactions.
-
Reagent Preparation: In a fume hood, prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).[5] This solution should be freshly prepared before use.
-
Cleavage and Deprotection: Transfer the solid support to a 2 mL screw-cap vial. Add 1.0 mL of the freshly prepared AMA solution to the vial.[5]
-
Incubation: Seal the vial tightly and incubate at 65°C for 10-15 minutes.[2][5]
-
Oligonucleotide Recovery and Drying: Follow steps 4-6 from Protocol 1.
Protocol 3: Ultra-Mild Deprotection with Potassium Carbonate
This protocol is designed for oligonucleotides containing base-labile modifications and requires the use of "Ultra-Mild" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis.
-
Reagent Preparation: Prepare a 0.05M solution of potassium carbonate (K2CO3) in methanol.
-
Cleavage and Deprotection: Add 1.0 mL of the 0.05M K2CO3 in methanol solution to the CPG support.
-
Incubation: Incubate at room temperature for 4 hours.[3]
-
Oligonucleotide Recovery and Drying: Follow steps 4-6 from Protocol 1.
Frequently Asked Questions (FAQs)
Q4: Can I use AMA for deprotection if I've already synthesized my oligonucleotide with Bz-dC?
A4: While you can, it is not recommended due to the high probability of forming N4-methyl-dC. If you must use a faster deprotection method, you will need to accept the presence of this impurity. For future syntheses where speed is a priority, switching to Ac-dC is the best practice.
Q5: I see a white precipitate after drying down the deprotection solution. What is it?
A5: This is likely dissolved silica from the CPG solid support, which can leach out in basic solutions at high temperatures.[3] This precipitate is generally harmless and can be removed by filtration or during subsequent purification steps like HPLC or cartridge purification.[3]
Q6: Are there any methylamine-free alternatives to AMA?
A6: Yes, a solution of aqueous ammonium hydroxide and propylamine (APA) can be used as a methylamine-free alternative. While the reaction kinetics are slower than with AMA, APA has been shown to be a suitable substitute and can also help suppress other side reactions.[3]
By understanding the chemistry behind benzoyl group deprotection and adopting a systematic approach to troubleshooting, you can overcome these common challenges and consistently produce high-quality oligonucleotides for your research and development needs.
References
- Technical Support Center: Optimizing Benzoyl Group Deprotection in Oligonucleotide Synthesis - Benchchem.
- Incomplete deprotection of oligonucleotides and how to resolve it. - Benchchem.
- The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide - Benchchem.
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts.
- Protected-Nucleosides - BOC Sciences.
- Assessing incomplete deprotection of microarray oligonucleotides in situ - PubMed.
- Technical Support Center: Optimizing N4-Benzoyl Group Deprotection in Oligonucleotide Synthesis - Benchchem.
- Oligonucleotide Deprotection Guide - Glen Research.
- Post-Synthesis Processing of Oligonucleotides with Benzoyl Protecting Groups: Application Notes and Protocols - Benchchem.
- Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC - NIH.
- Troubleshooting the Synthesis of Modified Oligonucleotides | TriLink BioTechnologies.
- Deprotection Guide - Glen Research.
- Oligonucleotide synthesis under mild deprotection conditions - PMC - NIH.
- Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
- Advanced method for oligonucleotide deprotection - PMC - NIH.
Sources
purification strategies for crude 2'-O-propargyl modified RNA.
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust purification of modified oligonucleotides is paramount for the success of downstream applications, from fundamental research to therapeutic development. The 2'-O-propargyl modification, a key functional group for "click" chemistry, introduces unique opportunities and challenges in RNA purification.
This guide provides in-depth, field-proven insights into We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Here we address common questions researchers encounter when purifying 2'-O-propargyl modified RNA.
Q1: What are the primary sources of impurities in my crude 2'-O-propargyl RNA sample? A1: After solid-phase synthesis, your crude sample contains the desired full-length product (FLP) alongside a variety of impurities.[1] Key contaminants include:
-
Failure Sequences (n-1, n-x): These are shorter oligonucleotides resulting from incomplete coupling at each synthesis cycle. The capping step is designed to minimize these, but it's never 100% efficient.[][3]
-
Incompletely Deprotected RNA: The synthesis process uses protecting groups on the nucleobases and the 2'-hydroxyl group (e.g., TBDMS). Incomplete removal of these groups, particularly the bulky 2'-OH protecting group, can lead to significant impurities that may have different chromatographic behavior.[]
-
By-products of Chemical Synthesis: Small molecules and by-products from the cleavage, deprotection, and synthesis steps (e.g., salts, cleaved protecting groups) are present and must be removed.[4][5]
-
Higher Molecular Weight Species (n+x): Though less common, impurities that are longer than the target sequence can sometimes occur.[]
Q2: Which purification method is better for 2'-O-propargyl RNA: HPLC or PAGE? A2: The choice between High-Performance Liquid Chromatography (HPLC) and denaturing Polyacrylamide Gel Electrophoresis (PAGE) depends on your specific requirements for purity, yield, and downstream application.
| Feature | HPLC (High-Performance Liquid Chromatography) | PAGE (Polyacrylamide Gel Electrophoresis) |
| Principle | Separation based on hydrophobicity (Reversed-Phase) or charge (Anion-Exchange).[4][6] | Separation based on size (molecular weight) under denaturing conditions.[4] |
| Resolution | Excellent for removing synthesis by-products and many failure sequences. Resolution can decrease for longer oligos.[7] | Single-base resolution is achievable, providing the highest purity (>95%).[4] |
| Purity | Typically >85-90%, depending on the method and sequence.[8][9] | Can exceed 95%, considered the gold standard for high-purity applications.[4] |
| Yield | Generally higher recovery than PAGE.[7] | Lower yields due to the complex and multi-step extraction from the gel matrix.[4][7] |
| Speed & Scale | Automated, rapid, and scalable for larger quantities.[10] | Manual, time-consuming, and less scalable.[7] |
| Best For... | Modified oligonucleotides, high-throughput needs, and applications where very high purity is not strictly necessary.[9] | Demanding applications requiring the highest possible purity, such as cloning, crystallography, or in vivo studies.[1][4] |
For most applications involving 2'-O-propargyl modified RNA, Ion-Pair Reversed-Phase (IP-RP) HPLC is the recommended method .[11][12] The propargyl group adds hydrophobicity, which can enhance separation on a reversed-phase column.[12]
Q3: How does the 2'-O-propargyl modification affect my purification strategy? A3: The propargyl group (HC≡C−CH₂−) is relatively small but does impact the molecule's properties.
-
Increased Hydrophobicity: The alkyl nature of the propargyl group slightly increases the overall hydrophobicity of the RNA molecule. This is advantageous for IP-RP-HPLC, as it can improve the separation between the full-length product and more hydrophilic failure sequences.[12]
-
Chemical Stability: The propargyl group itself is stable under standard HPLC and PAGE purification conditions.[12]
-
Minimal Impact on Charge: As an uncharged modification, it does not significantly alter the charge-to-mass ratio, making Anion-Exchange HPLC and PAGE, which separate based on charge and size respectively, still viable methods.[12]
Q4: Is an initial desalting step necessary before proceeding with HPLC or PAGE? A4: Yes, desalting is a highly recommended, if not essential, preliminary step. The crude product from synthesis contains a high concentration of salts from the cleavage and deprotection steps.[7] These salts can interfere with both HPLC and PAGE by causing column over-pressurization, poor peak shape in HPLC, and band distortion in PAGE.[13][14] Simple methods like ethanol precipitation or using sizing resins (e.g., G-25 columns) are effective for this purpose.[7]
Visual Workflow: From Crude to Pure Product
The diagram below outlines the general workflow for the purification of 2'-O-propargyl modified RNA.
Caption: General purification workflow for synthetic modified RNA.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Observed Problem (HPLC) | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Secondary structures in the RNA are not fully denatured. 2. The column is overloaded. 3. Suboptimal mobile phase conditions. | 1. Increase the column temperature to 50-65°C to disrupt secondary structures.[10] 2. Reduce the amount of RNA injected onto the column. 3. Optimize the concentration of the ion-pairing reagent (e.g., TEAA) or try a different one.[12][15] |
| Poor Resolution / Co-elution | 1. The gradient is too steep. 2. The chosen column chemistry (e.g., C18) is not optimal for your sequence. 3. Mobile phase pH is not optimal. | 1. Flatten the acetonitrile gradient (e.g., decrease the %B/minute) to improve separation.[16] 2. Try a different stationary phase (e.g., C8, or a polymeric resin like PS-DVB which is stable at high pH/temp).[12] 3. Adjust the pH of the mobile phase; for RNA, a neutral pH of ~7.0 is common.[12] |
| Low Recovery of RNA | 1. Irreversible adsorption of RNA onto the column. 2. The elution strength of the mobile phase is too weak. | 1. Ensure the ion-pairing reagent concentration is sufficient to mask the RNA's charge. 2. Increase the final concentration of the organic solvent (acetonitrile) in your gradient.[12] |
| Ghost Peaks in Blank Run | 1. Contaminants from a previous injection. 2. Impurities in the mobile phase solvents or reagents. | 1. Implement a robust column washing protocol between injections (e.g., a high organic wash followed by a blank gradient). 2. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[12] |
| Observed Problem (PAGE) | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Inefficient elution of RNA from the gel slice. 2. Loss of RNA during ethanol precipitation. | 1. Crush the gel slice thoroughly before incubation in the elution buffer. Ensure sufficient elution time (e.g., overnight). Electroelution can be more efficient than diffusion.[1] 2. Use a co-precipitant like glycogen. Ensure the pellet is not dislodged when decanting the supernatant. |
| Smeared or Distorted Bands | 1. Residual salt in the sample. 2. RNA degradation by RNases. 3. Incomplete denaturation. | 1. Perform a thorough desalting step before loading the gel. 2. Maintain a sterile, RNase-free environment throughout the process. 3. Ensure the loading buffer contains a sufficient concentration of denaturant (e.g., 8M Urea). Heat the sample before loading.[10] |
Detailed Experimental Protocol: IP-RP-HPLC
This protocol provides a robust starting point for purifying 2'-O-propargyl modified RNA. Optimization may be required based on oligo length and sequence.
1. Materials and Reagents:
-
Crude, desalted 2'-O-propargyl RNA pellet
-
HPLC System with a UV detector (monitoring at 260 nm)
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in HPLC-grade water
-
Mobile Phase B: 0.1 M TEAA, pH 7.0 in 50:50 (v/v) HPLC-grade acetonitrile/water
-
Nuclease-free water
2. Procedure:
-
Preparation:
-
Prepare and degas Mobile Phases A and B.[12]
-
Dissolve the crude, desalted RNA pellet in Mobile Phase A to a concentration suitable for injection (e.g., 10-20 OD/injection for a semi-preparative column).
-
Equilibrate the HPLC column with your starting gradient conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until the baseline is stable.
-
-
Chromatography:
-
Injection: Inject the dissolved RNA sample onto the equilibrated column.
-
Elution Gradient: Elute the RNA using a linear gradient of increasing Mobile Phase B. A shallow gradient is often best for high resolution.
-
Example Gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 65% B (This is the separation gradient; adjust the slope based on preliminary analytical runs)
-
22-25 min: 65% to 100% B (Column wash)
-
25-30 min: 100% B (Hold)
-
30-35 min: 100% to 5% B (Return to initial)
-
-
-
Flow Rate: A typical flow rate for an analytical column (4.6 mm ID) is 1.0 mL/min. Adjust for column size.
-
Temperature: Maintain column temperature at 60°C to minimize RNA secondary structure.[16]
-
-
Fraction Collection:
-
Monitor the elution profile at 260 nm. The full-length product is typically the major peak with the highest retention time, as it is the most hydrophobic species.
-
Collect fractions corresponding to the main peak.
-
-
Post-Purification Processing:
-
Purity Analysis: Analyze a small aliquot of the collected fractions using analytical HPLC to confirm purity.
-
Pooling & Lyophilization: Pool the pure fractions. Remove the volatile TEAA buffer and acetonitrile by lyophilization (freeze-drying) to obtain the final purified RNA pellet.
-
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to diagnosing poor HPLC results.
Caption: A decision tree for troubleshooting common HPLC issues.
Quality Control (QC) for Purified RNA
After purification, it's crucial to verify the purity and identity of your 2'-O-propargyl modified RNA.
-
Purity Assessment: Analytical IP-RP-HPLC or Capillary Electrophoresis (CE) are used to determine the purity of the final product, which should ideally show a single major peak.[17]
-
Identity Confirmation: Mass spectrometry (MS), typically ESI-MS, is the gold standard for confirming the molecular weight of the synthesized RNA, thereby verifying its identity and the successful incorporation of the modification.[18][19]
References
- Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE). Springer Protocol.
- Application Notes and Protocols for Solid-Phase Synthesis of RNA Probes with 2'-O-Propargyl A(Bz)-3'-phosphoramidite. BenchChem.
- HPLC Purification of Chemically Modified RNA Aptamers.
- Oligonucleotide Purification Methods for Your Research. Thermo Fisher Scientific.
- A Comparative Guide to the Effects of 2'-O-Propargyl Modification on RNA Duplex Stability. BenchChem.
- Oligonucleotide Purific
- PAGE Oligo Purific
- High-performance liquid chromatography purification of chemically modified RNA aptamers. Analytical Biochemistry.
- Oligonucleotide Purific
- Application Notes and Protocols for the HPLC Purification of N(4),N4,O(2')-trimethylcytidine-Modified RNA. BenchChem.
- Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. Nucleic Acids Research, Oxford Academic.
- Technical Support Center: Purification of Propargyl-Modified RNA by HPLC. BenchChem.
- Advances in Quantitative Techniques for Mapping RNA Modific
- HPLC Purification of mRNA with Reverse Phase and Size Exclusion Chrom
- Overcoming RNA Bottlenecks - Part 4: Advancing Analytical and QC Methods for RNA Therapeutics. Exothera.
- Analysis of RNA and Its Modific
- Improving sgRNA Purity through Advanced Purific
- Analysis of RNA and its Modifications.
- Chapter: 3 Current and Emerging Tools and Technologies for Studying RNA Modifications.
- Effects of 2′-O-Modifications on RNA Duplex Stability.
- Source of Impurities in Small Nucleic Acid Drugs. BOC Sciences.
- Technical Support Center: 2'-O-Propargyl Modified Oligonucleotides. BenchChem.
- Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques.
- A Novel Solid Support for Efficient Reduction of Process-Related Impurities in Synthetic Nucleic Acid Sequences. U.S.
- 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orient
- Purity and Impurity Analysis of DNA & RNA Drugs.
- Effects of 2′-O-Modifications on RNA Duplex Stability. Semantic Scholar.
- Can anyone help me with RNA desalting?.
- Application Notes and Protocols for 2'-O-propargyl Modified RNA in Living Cells. BenchChem.
- Purification of RNA, Modified Oligos, and RNA Nanoparticles. Taylor & Francis eBooks.
- RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis.
- Troubleshooting Guide for Total RNA Extraction & Purific
- RNA Sample Collection, Protection, and Isolation Support—Troubleshooting. Thermo Fisher Scientific.
- Crude oil desalting process. Sulzer.
- Common Issues and Troubleshooting in RNA Extraction Using TRIzol. Yeasen.
- MODELING AND OPTIMIZATION OF CRUDE OIL DESALTING.
Sources
- 1. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 寡核苷酸纯化 [sigmaaldrich.com]
- 5. Purity and Impurity Analysis of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. biobasic.com [biobasic.com]
- 9. genscript.com [genscript.com]
- 10. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 15. genscript.com [genscript.com]
- 16. nacalai.com [nacalai.com]
- 17. exothera.world [exothera.world]
- 18. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nationalacademies.org [nationalacademies.org]
Technical Support Center: Overcoming Steric Hindrance in 2'-Modified Oligonucleotide Synthesis
Welcome to the technical support center for 2'-modified oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing oligonucleotides with bulky 2'-substituents. As therapeutic and diagnostic applications for modified oligonucleotides expand, the need to efficiently incorporate modifications like 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), 2'-O-methoxyethyl (2'-MOE), and locked nucleic acids (LNA) has grown significantly.[1][2][] These modifications enhance nuclease resistance, binding affinity, and overall therapeutic efficacy.[4][5] However, the increased steric bulk at the 2'-position of the ribose sugar presents considerable challenges to the standard phosphoramidite synthesis cycle, often leading to reduced coupling efficiencies and lower yields of the full-length product.[6][7]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome these steric challenges and achieve successful synthesis of your desired 2'-modified oligonucleotides.
I. Understanding the Core Challenge: Steric Hindrance in the Coupling Step
The cornerstone of solid-phase oligonucleotide synthesis is the phosphoramidite coupling reaction, where a 5'-hydroxyl group on the growing oligonucleotide chain attacks an activated phosphoramidite monomer.[] The efficiency of this nucleophilic attack is highly sensitive to the steric environment around the reacting centers.
Bulky 2'-modifications on the incoming phosphoramidite monomer can physically obstruct the approach of the 5'-hydroxyl group, slowing down the reaction rate and leading to incomplete coupling. This results in a higher prevalence of n-1 shortmers and a significant decrease in the overall yield of the desired full-length oligonucleotide.[6] The effect is cumulative; with each failed coupling step, the potential final yield diminishes exponentially.[6]
Logical Flow of the Coupling Reaction and Points of Steric Interference
Caption: Steric hindrance from bulky 2'-modifications impeding the nucleophilic attack during the coupling step.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2'-modified oligonucleotides in a practical question-and-answer format.
Q1: My coupling efficiency drops significantly when I incorporate a 2'-MOE or LNA monomer. What is the first thing I should check?
A1: The most immediate factors to address are the coupling time and the choice of activator .
-
Causality: Bulky modifications like 2'-MOE and LNA slow down the kinetics of the coupling reaction.[7] The standard coupling times used for DNA or less bulky modifications (like 2'-OMe) are often insufficient for these sterically demanding monomers to react to completion. Similarly, the activator plays a crucial role in protonating the phosphoramidite, and its efficacy can be influenced by steric factors.[8][]
-
Troubleshooting Steps:
-
Extend Coupling Time: Double or even triple the standard coupling time for the specific 2'-modified monomer. For particularly difficult sequences or modifications, extending the coupling time up to 15 minutes may be necessary.[10][11]
-
Switch to a More Potent Activator: While 1H-Tetrazole is a standard activator, it can be less effective for hindered monomers.[12] Consider using activators known to perform well with bulky phosphoramidites, such as:
-
Q2: I've extended the coupling time and am using DCI, but my yields for a 2'-F modified oligo are still low. What else could be the problem?
A2: Beyond coupling time and activator choice, you should investigate reagent quality and the potential for side reactions specific to your modification.
-
Causality: The success of the synthesis cycle is critically dependent on anhydrous conditions and the integrity of the phosphoramidite monomers.[6] Water will readily react with the activated phosphoramidite, effectively quenching the reaction.[1][6] Additionally, some modifications, despite their benefits, can be prone to specific side reactions under standard synthesis conditions.
-
Troubleshooting Protocol:
-
Verify Anhydrous Conditions:
-
Use fresh, high-purity acetonitrile (ACN) with a water content of <10 ppm.
-
Ensure your phosphoramidite and activator solutions are freshly prepared and have not been exposed to atmospheric moisture. Consider storing them over molecular sieves.[1]
-
-
Assess Phosphoramidite Quality:
-
If possible, check the purity of your 2'-F phosphoramidite using ³¹P NMR. This can reveal the presence of hydrolyzed side products.[1]
-
Always use phosphoramidites from a reputable supplier and adhere to recommended storage conditions (e.g., -20°C under argon).
-
-
Consider Alternative Chemistries: For particularly long or challenging sequences, alternative protecting group strategies like 2'-ACE (2'-acetoxyethyl orthoester) chemistry can offer faster coupling rates and higher yields.[14][15]
-
Q3: My mass spectrometry results show a significant amount of n-1 product, especially after a string of 2'-OMe modifications. How can I improve this?
A3: A persistent n-1 peak, especially with moderately bulky groups like 2'-OMe, points to a systematically inefficient coupling step that is not being fully addressed by simply extending the time. The concentration of reagents and the capping step's efficiency are key areas to optimize.
-
Causality: While less bulky than 2'-MOE, the 2'-OMe group still presents more steric hindrance than a 2'-H (DNA).[7] A sequence with multiple consecutive 2'-OMe residues can create a sterically congested environment on the solid support, making it harder for each subsequent monomer to couple efficiently.[] If any 5'-OH groups fail to react, they must be permanently blocked by the capping step to prevent them from reacting in subsequent cycles and forming deletion sequences. Inefficient capping will lead to a mixture of n-1, n-2, etc., products.
-
Optimization Strategy:
| Parameter | Standard Condition | Optimized Condition for 2'-OMe Stretches | Rationale |
| Phosphoramidite Concentration | 0.1 M | 0.15 M | Increases the concentration of the reactant to drive the reaction forward, helping to overcome the kinetic barrier. |
| Activator Concentration | 0.25 M (DCI) | 0.4 - 0.5 M (DCI) | Ensures rapid and complete activation of the higher concentration of phosphoramidite. |
| Coupling Time | 2-3 minutes | 5-10 minutes | Provides sufficient time for the sterically hindered reaction to proceed to completion.[10][11] |
| Capping Reagent | Standard Acetic Anhydride/NMI | Use fresh, high-quality capping reagents. | Ensures that any unreacted 5'-OH groups are effectively and irreversibly blocked. |
Q4: I am synthesizing a Locked Nucleic Acid (LNA) oligonucleotide and observing very low yields. Are there special considerations for LNA monomers?
A4: Yes, LNA monomers are exceptionally rigid and sterically demanding due to their bicyclic structure.[16] Standard protocols are often insufficient.
-
Causality: The 2'-C, 4'-C methylene bridge in LNA locks the sugar pucker in an RNA-like C3'-endo conformation.[16] This rigidity, while beneficial for binding affinity, creates significant steric hindrance during synthesis.
-
LNA-Specific Protocol Adjustments:
-
Extended Coupling Time: A coupling time of at least 10-15 minutes is often required for LNA phosphoramidites.[11]
-
Potent Activator: DCI is highly recommended for LNA synthesis.
-
Modified Oxidation Step: A slightly longer oxidation time may also be beneficial to ensure the complete conversion of the phosphite triester to the more stable phosphate triester.[11]
-
Deprotection: Be aware that LNA-containing oligonucleotides may require modified deprotection conditions. Always follow the specific recommendations provided by the phosphoramidite supplier.
-
III. Experimental Protocols & Methodologies
Protocol 1: Optimized Coupling for a Sterically Hindered 2'-MOE Monomer
This protocol outlines the key steps on an automated synthesizer for incorporating a single 2'-MOE phosphoramidite into a growing oligonucleotide chain.
-
Deblocking:
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Time: 60-90 seconds.
-
Purpose: To remove the 5'-DMT protecting group from the terminal nucleotide on the solid support, exposing the free 5'-hydroxyl group.[]
-
-
Washing:
-
Reagent: Anhydrous Acetonitrile (ACN).
-
Purpose: To remove all traces of acid from the deblocking step, as residual acid can degrade the incoming phosphoramidite.
-
-
Coupling (Optimized):
-
Reagent 1: 0.15 M 2'-MOE phosphoramidite solution in ACN.
-
Reagent 2: 0.5 M 4,5-Dicyanoimidazole (DCI) solution in ACN.
-
Delivery: Deliver activator first, followed by the phosphoramidite. Allow reagents to react on-column.
-
Time: 12 minutes.
-
Purpose: To allow sufficient time for the sterically hindered nucleophilic attack of the 5'-OH on the activated 2'-MOE phosphoramidite.
-
-
Capping:
-
Reagent A: Acetic Anhydride/Lutidine/THF.
-
Reagent B: N-Methylimidazole/THF.
-
Time: 45 seconds.
-
Purpose: To acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling cycles.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Time: 45 seconds.
-
Purpose: To convert the newly formed phosphite triester linkage to a more stable pentavalent phosphate triester.
-
-
Washing:
-
Reagent: Anhydrous Acetonitrile (ACN).
-
Purpose: To prepare the column for the next synthesis cycle.
-
Workflow Diagram: Standard vs. Optimized Coupling
Caption: Comparison of a standard synthesis cycle with an optimized cycle for sterically hindered monomers.
IV. Concluding Remarks
Overcoming steric hindrance in the synthesis of 2'-modified oligonucleotides is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying chemical principles and the kinetic limitations imposed by bulky substituents, researchers can move beyond standard protocols. The key to success lies in the strategic optimization of coupling times, the selection of more potent activators, ensuring the highest quality of reagents, and adjusting concentrations to favor the desired reaction pathway. This guide provides a foundational framework for troubleshooting and optimizing your synthesis, enabling the successful production of complex modified oligonucleotides for cutting-edge therapeutic and diagnostic applications.
V. References
-
Designing Oligo With Multiple Modifications. (n.d.). ELLA Biotech. Retrieved from --INVALID-LINK--
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (2018). Molecules, 23(10), 2473. Retrieved from --INVALID-LINK--
-
Troubleshooting the Synthesis of Modified Oligonucleotides. (n.d.). TriLink BioTechnologies. Retrieved from --INVALID-LINK--
-
The Synthesis of 2'-Modified RNAs for Probing Enzymes Implicated in Splicing and Gene Editing. (2020). eScholarship@McGill. Retrieved from --INVALID-LINK--
-
ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. (2013). ChemInform, 44(49). Retrieved from --INVALID-LINK--
-
Use of steric blocking antisense oligonucleotides for the targeted inhibition of junction containing precursor microRNAs. (2024). bioRxiv. Retrieved from --INVALID-LINK--
-
Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. (2021). Acta Naturae, 13(2), 4-19. Retrieved from --INVALID-LINK--
-
Synthesis and Modification of Oligonucleotides. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--
-
Guidebook for the Synthesis of Oligonucleotides. (2015). LINK Technologies. Retrieved from --INVALID-LINK--
-
The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. (n.d.). Technology Networks. Retrieved from --INVALID-LINK--
-
Interactions of 2'-O-methyl oligoribonucleotides with the RNA models of the 30S subunit A-site. (2018). PLoS ONE, 13(1), e0191138. Retrieved from --INVALID-LINK--
-
Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. (2010). Nucleic Acids Research, 38(9), 2913-2924. Retrieved from --INVALID-LINK--
-
Coupling of RNA polymerase II transcription elongation with pre-mRNA splicing. (2016). Current Opinion in Cell Biology, 40, 47-54. Retrieved from --INVALID-LINK--
-
Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. (2020). The Journal of Organic Chemistry, 85(24), 15837-15846. Retrieved from --INVALID-LINK--
-
Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.). Retrieved from
-
Design of antisense oligonucleotides stabilized by locked nucleic acids. (2001). Nucleic Acids Research, 29(18), 3661-3668. Retrieved from --INVALID-LINK--
-
Know your oligo mod: 2ʹ-MOE. (2024). LGC Biosearch Technologies. Retrieved from --INVALID-LINK--
-
Improved coupling activators for oligonucleotide synthesis. (1998). Google Patents. Retrieved from --INVALID-LINK--
-
Preventing side reactions during 2'-fluoro oligonucleotide synthesis. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
2' MOE – An ASO modification. (2023). Integrated DNA Technologies. Retrieved from --INVALID-LINK--
-
2'-O methyl A Oligo Modifications. (n.d.). Gene Link. Retrieved from --INVALID-LINK--
-
Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. (2023). Scientific Reports, 13, 14856. Retrieved from --INVALID-LINK--
-
Troubleshooting low coupling yields in modified oligonucleotide synthesis. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Long RNA Synthesis Report. (2019). Horizon Discovery. Retrieved from --INVALID-LINK--
-
Oligonucleotide modifications: Choose the right mod. (2022). Integrated DNA Technologies. Retrieved from --INVALID-LINK--
-
Locked nucleic acid synthesis. (2005). Methods in Molecular Biology, 288, 127-146. Retrieved from --INVALID-LINK--
-
Some steric aspects of synthesis of oligoribonucleotides by phosphoramidite approach on solid support. (1987). Collection of Czechoslovak Chemical Communications, 52(11), 2771-2779. Retrieved from --INVALID-LINK--
-
DNA/2'-O-Methyl RNA Chimera Modification Service. (n.d.). Creative Biolabs. Retrieved from --INVALID-LINK--
-
Future directions for medicinal chemistry in the field of oligonucleotide therapeutics. (2022). RSC Medicinal Chemistry, 13(12), 1436-1450. Retrieved from --INVALID-LINK--
-
2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. (2002). Nucleic Acids Research, 30(21), 4660-4669. Retrieved from --INVALID-LINK--
-
Oligonucleotide manufacturing – challenges & solutions. (2024). Single Use Support. Retrieved from --INVALID-LINK--
-
siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. (2010). Glen Research. Retrieved from --INVALID-LINK--
-
LNA (Locked Nucleic Acid): High-Affinity Targeting of Complementary RNA and DNA. (2003). Biochemistry, 42(1), 1-13. Retrieved from --INVALID-LINK--
-
2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. (2023). Biosynthesis. Retrieved from --INVALID-LINK--
-
Systematic evaluation of 2′-O-methyl RNA antisense oligonucleotides with limited phosphorothioate linkages for efficient splice switching. (2021). Chemical Communications, 57(88), 11623-11626. Retrieved from --INVALID-LINK--
-
Synthesis of New Polyfluoro Oligonucleotides via Staudinger Reaction. (2021). Molecules, 26(16), 4991. Retrieved from --INVALID-LINK--
-
Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation. (2021). International Journal of Molecular Sciences, 22(20), 11053. Retrieved from --INVALID-LINK--
-
Chemistry of locked nucleic acids (LNA): Design, synthesis, and bio-physical properties. (2004). Current Organic Chemistry, 8(12), 1147-1173. Retrieved from --INVALID-LINK--
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Failure Sequences in Long Oligonucleotide Synthesis
Welcome to the technical support center for advanced oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are pushing the boundaries of DNA/RNA synthesis. Our focus is to provide in-depth, scientifically-grounded solutions to the common challenges encountered when synthesizing long oligonucleotides, with a core mission of minimizing failure sequences to maximize the yield of your target full-length product (FLP).
The Challenge of Synthesizing Long Oligonucleotides
The synthesis of oligonucleotides occurs via a series of sequential chemical reactions. In an ideal scenario, each step would proceed with 100% efficiency. However, in practice, each step has a finite efficiency. For short oligonucleotides, a coupling efficiency of 99% may be acceptable. But as the length of the oligo increases, the impact of this small inefficiency becomes profound. The accumulation of failure sequences—truncated or modified oligonucleotides—not only drastically reduces the yield of the desired full-length product but also complicates downstream purification and applications.
This guide provides a troubleshooting framework rooted in the fundamental chemistry of phosphoramidite synthesis to help you diagnose and resolve issues that lead to failure sequences.
Understanding the Foundation: The Phosphoramidite Synthesis Cycle
Solid-phase oligonucleotide synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain. The entire process hinges on the efficiency and fidelity of four key chemical reactions. Understanding this cycle is the first step in effective troubleshooting.
Caption: The four-step phosphoramidite synthesis cycle for oligonucleotide elongation.
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This exposes the 5'-hydroxyl group, making it available for the next reaction. Incomplete detritylation is a primary cause of failure, as it prevents chain elongation for that cycle.
-
Coupling: The activated phosphoramidite monomer (containing the next base to be added) is coupled to the newly exposed 5'-hydroxyl group. This is the most critical step for chain elongation. The efficiency of this reaction, known as coupling efficiency, is the single most important determinant of the final yield of the full-length product.
-
Capping: Any 5'-hydroxyl groups that failed to react during the coupling step are permanently blocked or "capped." This is a crucial quality control step that prevents the formation of (n-1) and other deletion mutants that are difficult to separate from the full-length product.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester. This stabilizes the growing oligonucleotide backbone before the next synthesis cycle begins.
FAQs: Proactive Problem Solving
Q1: What exactly is a "failure sequence" and how does it arise?
A failure sequence is any oligonucleotide that is not the intended full-length product. The most common type is a truncated sequence, often referred to as an "(n-x)" species (e.g., n-1, n-2), which arises from incomplete coupling at one or more steps. These are then capped in the subsequent step to prevent further elongation. Other failure sequences can include oligonucleotides with deleted bases (due to inefficient capping) or modified bases (due to issues during deprotection).
Q2: Why is coupling efficiency so critical, especially for long oligos?
Coupling efficiency has a cumulative and dramatic effect on the final yield. A seemingly high efficiency of 99% means that at every step, 1% of the growing chains fail to couple. For a 100-mer oligonucleotide, the theoretical maximum yield of the full-length product would be (0.99)^99, which is only about 37%. The table below illustrates this relationship.
Table 1: Impact of Stepwise Coupling Efficiency on Theoretical Final Yield
| Coupling Efficiency per Step | Theoretical Yield of a 50-mer | Theoretical Yield of a 100-mer | Theoretical Yield of a 150-mer |
| 98.0% | 36.4% | 13.3% | 4.8% |
| 99.0% | 60.5% | 36.6% | 22.1% |
| 99.5% | 77.8% | 60.5% | 47.1% |
| 99.8% | 90.5% | 81.8% | 74.1% |
Q3: How can I monitor the efficiency of my synthesis in real-time?
Most modern DNA synthesizers are equipped with a trityl cation monitor. The DMT group, when cleaved during the detritylation step, produces an orange-colored cation whose absorbance is proportional to the number of molecules successfully coupled in the previous cycle. A steady or slowly decreasing trityl signal indicates consistent, high-efficiency synthesis. A sudden drop in the signal is a clear indicator of a problem with a specific coupling step.
Q4: What is the most common cause of a sudden drop in coupling efficiency?
The most frequent culprit is moisture. The phosphoramidite activation reaction is extremely sensitive to water. Even trace amounts of water in the acetonitrile (ACN) wash solvent or the phosphoramidite/activator solutions will react with the activated amidite faster than the 5'-hydroxyl group, effectively quenching the reaction. This underscores the critical importance of using anhydrous grade solvents and maintaining a dry environment for all reagents.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose problems based on the data you observe from your synthesis and subsequent analysis.
Problem 1: Low Trityl Signal or Drastic Drop-Off During Synthesis
A declining trityl signal is a direct indication of poor coupling efficiency.
Caption: Decision workflow for troubleshooting low coupling efficiency.
-
Possible Cause A: Reagent Degradation or Depletion
-
Causality: Phosphoramidite solutions have a limited lifespan once loaded onto a synthesizer, as do activator solutions (e.g., ETT, DCI). They can degrade due to trace moisture or oxidation, losing their reactivity.
-
Troubleshooting Steps:
-
Verify that there is sufficient volume of both the phosphoramidite and the activator for the problematic step.
-
If the reagents have been on the synthesizer for more than the recommended period (typically 3-7 days, check with your supplier), replace them with fresh stock.
-
Ensure that the correct phosphoramidite bottle is being accessed by the synthesizer for the intended base addition.
-
-
-
Possible Cause B: Moisture Contamination
-
Causality: As mentioned in the FAQ, water will hydrolyze the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.
-
Troubleshooting Steps:
-
Immediately replace the acetonitrile bottle with a fresh, sealed bottle of anhydrous grade solvent.
-
Purge all reagent lines to ensure the contaminated solvent is flushed from the system.
-
Check the inert gas supply (Argon or Helium) to the reagent bottles. A lack of positive pressure can allow ambient moisture to enter.
-
-
-
Possible Cause C: Inefficient Activation/Coupling Kinetics
-
Causality: Certain sequences, particularly those with strong secondary structures or stretches of G bases, can be sterically hindered, requiring longer reaction times for efficient coupling.
-
Troubleshooting Steps:
-
For the problematic coupling step and subsequent steps, increase the coupling time in the synthesis protocol. A doubling of the standard time is a common starting point.
-
Ensure the activator concentration is appropriate. An insufficient amount of activator will lead to incomplete phosphoramidite activation.
-
-
Problem 2: High Proportion of (n-1) Peak in HPLC/UPLC Analysis
Observing a significant peak eluting just before your main product peak in an HPLC trace is often indicative of a high level of (n-1) species. This points to a systemic failure in one of the cycle steps.
-
Possible Cause A: Inefficient Capping
-
Causality: If the capping step is inefficient, 5'-hydroxyl groups that failed to couple are not blocked. They remain available to couple in the next cycle, leading to the formation of a product with a single base deletion relative to the full-length oligo.
-
Troubleshooting Steps:
-
Prepare fresh capping reagents (Cap A: Acetic Anhydride/Lutidine/THF and Cap B: N-Methylimidazole/THF). These reagents are also sensitive to moisture and degrade over time.
-
Check the synthesizer's fluidics to ensure that the capping reagents are being delivered correctly and are not blocked.
-
-
-
Possible Cause B: Incomplete Detritylation
-
Causality: If the DMT group is not completely removed from a portion of the chains, those chains cannot be elongated in the current cycle. They will be capped in the next step, resulting in a truncated (n-1) sequence.
-
Troubleshooting Steps:
-
Check the deblocking solution (typically trichloroacetic acid in dichloromethane). If it has a yellowish tint, it may be degrading and should be replaced.
-
Ensure the deblocking time and volume are sufficient, especially for long oligonucleotides where the solid support bed can be larger.
-
-
Problem 3: Unexpected Mass Peaks in MS Analysis (+16 Da, etc.)
Mass spectrometry is the ultimate tool for identifying the precise nature of failure sequences.
-
Possible Cause A: Incomplete Oxidation (+16 Da indicates missing oxygen)
-
Causality: The oxidation step converts the P(III) phosphite triester to the P(V) phosphate triester. If this is incomplete, the unstable phosphite can undergo side reactions, but a common artifact is its incorrect identification or degradation during cleavage and workup. More critically, if a sulfurization step is being used to create a phosphorothioate backbone, incomplete sulfurization followed by oxidation in a later step can lead to a mixed backbone.
-
Troubleshooting Steps:
-
Replace the oxidizing solution (typically Iodine/Water/Pyridine). The iodine concentration is critical and can deplete over time.
-
Ensure that the oxidizer has not been contaminated with ACN wash solvent, which can dilute it.
-
-
-
Possible Cause B: Incomplete Deprotection (Base Adducts)
-
Causality: After synthesis, the oligonucleotide is cleaved from the support and the protecting groups on the nucleobases (e.g., isobutyryl for G, benzoyl for A, acetyl for C) are removed, typically with heated ammonium hydroxide or a similar base. If this process is incomplete, the final product will retain these groups, adding to its mass (e.g., +56 Da for Bz on A).
-
Troubleshooting Steps:
-
Review the deprotection protocol recommended by your phosphoramidite supplier. Long oligos or those rich in certain bases (like G) may require longer deprotection times or higher temperatures.
-
Ensure the deprotection solution is fresh and has not degraded (e.g., loss of ammonia concentration).
-
-
Key Experimental Protocols
Protocol 1: Best Practices for Reagent Handling
-
Source Anhydrous Reagents: Purchase phosphoramidites, activators, and solvents (especially acetonitrile) in the smallest practical size with septa-sealed caps. Anhydrous grade ACN (<30 ppm H₂O) is mandatory.
-
Inert Gas Atmosphere: Always handle reagents under a dry, inert atmosphere (Argon or Helium). Ensure a positive pressure is maintained on all reagent bottles connected to the synthesizer.
-
Use Syringes: When preparing solutions or transferring reagents, use oven-dried glassware and dry syringes.
-
First In, First Out: Use the oldest stock of a reagent first. Mark bottles with the date they are opened and loaded onto the instrument.
-
Adhere to Lifecycles: Do not "top off" old reagents with new ones. When a reagent's recommended on-instrument lifetime is reached, replace the entire bottle.
Protocol 2: Routine Analysis of Crude Oligonucleotide by Ion-Pair Reverse-Phase HPLC
This protocol provides a general framework for assessing the purity of your crude product.
-
Sample Preparation: After cleavage and deprotection, evaporate the basic solution to dryness. Resuspend the oligonucleotide pellet in a known volume of sterile, nuclease-free water (e.g., 100 µL).
-
Mobile Phases:
-
Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Buffer B: 100 mM TEAA in 50% Acetonitrile.
-
-
Column: Use a C18 reverse-phase column suitable for oligonucleotide analysis.
-
Gradient:
-
0-2 min: 5% Buffer B
-
2-22 min: Gradient from 5% to 65% Buffer B
-
22-25 min: Gradient from 65% to 100% Buffer B
-
25-30 min: 100% Buffer B
-
-
Detection: Monitor absorbance at 260 nm.
-
Analysis: The full-length product should be the main, latest-eluting peak. Failure sequences, being shorter and thus less hydrophobic, will typically elute earlier. The (n-1) peak is often seen as a distinct shoulder or separate peak just before the main FLP peak.
References
-
Oligonucleotide synthesis: a brief history, current status and future prospects. Beaucage, S. L. (2017). Methods in Molecular Biology. [Link]
-
Current protocols in nucleic acid chemistry. Beaucage, S. L., Bergstrom, D. E., Glick, G. D., & Jones, R. A. (Eds.). (2000). John Wiley & Sons. [Link]
-
The Capping Step in Solid-Phase Oligonucleotide Synthesis. Glen Research. (2021). Glen Research Technical Report. [Link]
-
Real-Time Monitoring of Solid-Phase Oligonucleotide Synthesis. BioAutomation. (n.d.). Company Website. [Link]
-
The Effects of Water in Acetonitrile. Glen Research. (2019). Glen Research Technical Report. [Link]
-
Activators for Oligonucleotide Synthesis. Glen Research. (2020). Glen Research Technical Report. [Link]
Validation & Comparative
A Researcher's Guide to Confirming Site-Specific Incorporation of Modified Adenosine
For researchers, scientists, and drug development professionals pioneering novel RNA therapeutics and diagnostics, the precise, site-specific incorporation of modified nucleosides is paramount. The efficacy and safety of such molecules hinge on the exact placement of these modifications. This guide provides an in-depth comparison of the predominant techniques used to confirm the site-specific incorporation of modified adenosine, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your findings.
The Criticality of Confirmation: Why Verification is Non-Negotiable
The introduction of modified adenosines into an RNA sequence can profoundly alter its biological properties, including stability, translational efficiency, and immunogenicity. Unintended insertions, deletions, or off-target modifications can lead to non-functional molecules or, worse, molecules with unintended and potentially harmful activities. Therefore, rigorous analytical validation is not merely a quality control step but a fundamental aspect of the research and development process.
A Comparative Overview of Leading Methodologies
The choice of method for confirming site-specific incorporation of modified adenosine depends on several factors, including the required resolution, sensitivity, throughput, and the specific nature of the RNA molecule. Here, we compare the three major approaches: Mass Spectrometry, Next-Generation Sequencing, and traditional Sanger Sequencing-based methods.
Table 1: Quantitative Comparison of Key Methodologies
| Feature | Mass Spectrometry (LC-MS/MS) | Next-Generation Sequencing (e.g., m6A-seq) | Sanger Sequencing (RT-based) |
| Resolution | Single nucleoside | ~100-200 nucleotide region (standard); single nucleotide (specialized)[1][2] | Single nucleotide |
| Sensitivity | High (picogram to femtogram levels)[3] | High, but dependent on sequencing depth | Moderate to Low |
| Specificity | Very High (direct mass measurement)[3] | Dependent on antibody specificity or chemical treatment | High |
| Quantitative? | Yes (highly accurate)[4][5] | Semi-quantitative (enrichment-based); quantitative (specialized methods)[1] | No (primarily qualitative) |
| Throughput | Low to Medium | High | Low |
| Cost per Sample | High | Moderate to High | Low |
| De Novo Analysis? | Yes | No (requires a reference sequence) | No (requires a reference sequence) |
I. Mass Spectrometry: The Gold Standard for Unambiguous Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the unequivocal identification and quantification of modified nucleosides.[3] This method provides a direct physical measurement of the mass of the nucleoside, making it highly specific and accurate.
The Rationale Behind the LC-MS/MS Workflow
The core principle of LC-MS/MS for this application is to break down the RNA molecule into its constituent nucleosides and then measure the mass-to-charge ratio of each. The presence of a modified adenosine will result in a predictable mass shift compared to its canonical counterpart.
Experimental Protocol: LC-MS/MS Analysis of Modified Adenosine
This protocol is designed to provide a robust and reproducible method for the quantification of modified adenosine in an RNA sample.
1. RNA Digestion to Nucleosides:
-
Rationale: To analyze individual nucleosides, the RNA polymer must be completely hydrolyzed into its monomeric units. A two-step enzymatic digestion ensures complete degradation.
-
Procedure:
-
To 1 µg of purified RNA, add nuclease P1 buffer and 1 U of nuclease P1. Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase buffer and 1 U of calf intestinal alkaline phosphatase. Incubate at 37°C for an additional 2 hours.[4][5]
-
Terminate the reaction by adding an equal volume of chloroform, vortexing, and centrifuging. The aqueous top layer contains the nucleosides.
-
2. Liquid Chromatography Separation:
-
Rationale: Chromatographic separation reduces the complexity of the sample entering the mass spectrometer, allowing for more accurate detection and quantification. A C18 reverse-phase column is typically used to separate nucleosides based on their hydrophobicity.
-
Typical Parameters:
-
Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).[4]
-
Mobile Phase A: 5.3 mM ammonium acetate in water, pH 5.3.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 100 µL/min.[6]
-
Column Temperature: 40°C.[6]
-
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Rationale: MS/MS provides two levels of mass filtering, significantly enhancing specificity. The first mass analyzer (Q1) selects the parent ion (the modified nucleoside), which is then fragmented. The second mass analyzer (Q3) detects a specific fragment ion, creating a highly selective reaction monitoring (SRM) transition.
-
Typical Parameters (for N6-methyladenosine, m6A):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Precursor Ion (m/z): 282.1.
-
Product Ion (m/z): 150.1 (the N6-methyladenine base).
-
Collision Energy: Optimized for the specific instrument, typically around 20-40 eV.[6]
-
4. Data Analysis and Quantification:
-
Rationale: By comparing the peak area of the modified adenosine to that of a known concentration of a stable isotope-labeled internal standard, absolute quantification can be achieved.
-
Procedure:
-
Generate a standard curve using known concentrations of the modified adenosine.
-
Spike samples with a known amount of a stable isotope-labeled version of the modified adenosine (e.g., 15N5-m6A) prior to digestion.
-
Calculate the ratio of the peak area of the endogenous modified adenosine to the internal standard.
-
Determine the absolute amount of the modified adenosine in the original sample by comparing this ratio to the standard curve.
-
II. Next-Generation Sequencing: High-Throughput Mapping of Modified Adenosine
Next-generation sequencing (NGS) based methods offer a high-throughput approach to map the location of modified adenosines across the entire transcriptome.[7] The most common method for mapping N6-methyladenosine (m6A) is methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq or m6A-seq).[8][9]
The Logic of MeRIP-seq
MeRIP-seq relies on the use of an antibody that specifically recognizes the modified adenosine of interest. This antibody is used to enrich for RNA fragments containing the modification, which are then sequenced. The location of the modification is inferred by identifying regions with a high density of sequencing reads in the antibody-enriched sample compared to a control sample.
Experimental Protocol: MeRIP-seq for m6A Mapping
This protocol outlines the key steps for performing MeRIP-seq to identify the locations of m6A within a population of RNA molecules.
1. RNA Fragmentation and Immunoprecipitation:
-
Rationale: RNA is fragmented to an appropriate size for sequencing (typically ~100 nucleotides). This also allows for higher resolution mapping of the modification site.
-
Procedure:
-
Fragment purified poly(A)-selected RNA using a fragmentation buffer at elevated temperature.
-
Incubate the fragmented RNA with an anti-m6A antibody that has been bound to magnetic beads.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments. A portion of the fragmented RNA should be saved as an "input" control before the immunoprecipitation step.[10]
-
2. Library Preparation and Sequencing:
-
Rationale: The enriched RNA fragments and the input control are converted into cDNA libraries for high-throughput sequencing.
-
Procedure:
-
Prepare sequencing libraries from both the immunoprecipitated RNA and the input RNA using a standard RNA-seq library preparation kit.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
3. Bioinformatics Analysis:
-
Rationale: The sequencing reads are aligned to a reference genome or transcriptome, and specialized software is used to identify regions of enrichment in the immunoprecipitated sample compared to the input control.
-
Pipeline:
-
Read Alignment: Align sequencing reads to the reference genome using a splice-aware aligner like HISAT2.[11]
-
Peak Calling: Use a peak-calling algorithm (e.g., MACS2, exomePeak) to identify regions with a statistically significant enrichment of reads in the IP sample over the input.[12][13]
-
Motif Analysis: Analyze the sequences within the identified peaks for the presence of known m6A consensus motifs (e.g., RRACH).
-
Differential Methylation Analysis: Compare peak distributions between different experimental conditions to identify differentially methylated regions.
-
III. Sanger Sequencing-Based Methods: A Targeted Approach
For validating the presence of a modified adenosine at a specific, known location, RT-based Sanger sequencing can be a cost-effective and straightforward method.[14][15]
Principle of Detection
Certain modified adenosines can cause the reverse transcriptase enzyme to pause or misincorporate a different nucleotide during cDNA synthesis. This event can be detected as a stop or a mutation in the resulting Sanger sequencing chromatogram when compared to the sequence of an unmodified control.
Experimental Protocol: RT-based Sanger Sequencing
This protocol is suitable for confirming a modification at a single, predetermined site.
1. cDNA Synthesis:
-
Rationale: The RNA template is reverse transcribed into cDNA. The conditions for reverse transcription can sometimes be manipulated to enhance the signature of the modification.
-
Procedure:
-
Design a gene-specific primer that anneals downstream of the putative modification site.
-
Perform reverse transcription using a suitable reverse transcriptase. It is crucial to include a parallel reaction with an in vitro transcribed, unmodified version of the RNA as a control.
-
2. PCR Amplification:
-
Rationale: The cDNA is amplified by PCR to generate sufficient material for Sanger sequencing.
-
Procedure:
-
Amplify the cDNA using the reverse transcription primer and a forward primer that anneals upstream of the modification site.
-
Purify the PCR product to remove primers and dNTPs.
-
3. Sanger Sequencing and Analysis:
-
Rationale: The purified PCR product is sequenced, and the resulting chromatogram is analyzed for any deviations from the expected sequence.
-
Procedure:
-
Submit the purified PCR products from both the modified and unmodified samples for Sanger sequencing.
-
Align and compare the sequencing chromatograms. A premature stop in the sequence or a consistent base change at the expected position in the modified sample, which is absent in the control, indicates the presence of the modification.
-
Conclusion: Choosing the Right Tool for the Job
The confirmation of site-specific incorporation of modified adenosine is a multifaceted challenge that requires a thoughtful selection of analytical techniques. Mass spectrometry offers unparalleled specificity and quantification, making it the definitive method for absolute confirmation. Next-generation sequencing provides a powerful tool for transcriptome-wide discovery and profiling of adenosine modifications. For targeted validation of known modification sites, Sanger sequencing remains a valuable and accessible approach. By understanding the principles, strengths, and limitations of each method, researchers can design a robust validation strategy that ensures the integrity and reliability of their findings in the exciting and rapidly advancing field of RNA biology and therapeutics.
References
- Current time information in Dallas, TX, US. (n.d.).
- Uncovering the Epitranscriptome: A Review on mRNA Modific
- Yuan, B.-F. (2017). Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation. Methods in Molecular Biology, 1562, 33–42.
- Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methyl
- Quantitative analysis of m6A RNA modification by LC-MS. (2021). STAR Protocols, 2(3), 100724.
- Quantitative analysis of m6A RNA modific
- Quantitative analysis of m6A RNA modification by LC-MS. (2021).
- Detection techniques for epitranscriptomic marks. (n.d.). American Physiological Society Journal.
- Current and Emerging Tools and Technologies for Studying RNA Modific
- MeRIPseqPipe: an integrated analysis pipeline for MeRIP-seq data based on Nextflow. (2022).
- An overview of the plant epitranscriptome and techniques for mapping... (n.d.).
- Epitranscriptome Mapping of N6-Methyladenosine Using m6A Immunoprecipitation with High Throughput Sequencing in Skeletal Muscle Stem Cells. (n.d.).
- Advances in Quantitative Techniques for Mapping RNA Modific
- Base-Resolution Sequencing Methods for Whole-Transcriptome Quantification of mRNA Modifications. (n.d.).
- Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. (n.d.). NIH.
- A comparative evaluation of computational models for RNA modification detection using nanopore sequencing with RNA004 chemistry. (n.d.). PMC.
- MeRIP Sequencing (m6A-seq). (n.d.). CD Genomics.
- m6A Profiling. (n.d.). CD Genomics.
- Advances in Quantitative Techniques for Mapping RNA Modific
- scottzijiezhang/m6A-seq_analysis_workflow: A pipeline to process m6A-seq data and down stream analysis. (n.d.). GitHub.
- m6aViewer: software for the detection, analysis, and visualization of N6-methyladenosine peaks from m6A-seq/ME-RIP sequencing d
- Cracking the epitranscriptome. (n.d.). PMC.
- Base-Resolution Sequencing Methods for Whole-Transcriptome Quantification of mRNA Modific
- Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. (n.d.). PMC.
- Current progress in strategies to profile transcriptomic m6A modific
- Epitranscriptomics: Mapping Methods and Beyond. (2018). Taylor & Francis.
- MeRIP Sequencing (m6A Analysis). (2019). CD Genomics.
- A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package. (n.d.). PubMed Central.
- Sanger Sequencing Preparation and Submission. (2024). Protocols.io.
- Next-generation sequencing technologies for detection of modified nucleotides in RNAs. (n.d.). PMC.
- Methods for RNA Modification Mapping Using Deep Sequencing: Established and New Emerging Technologies. (n.d.). MDPI.
- Protocol for Sanger sequencing of any region of the SARS-CoV-2 genome. (n.d.). Thermo Fisher Scientific.
- A protocol for RNA methylation differential analysis with MeRIP-Seq d
- Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. (2022). YouTube.
- Logan Mulroney: Detecting RNA modifications from nanopore ionic current signals. (2022).
- Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. (n.d.). NIH.
- Advances in Quantitative Techniques for Mapping RNA Modifications. (2025).
- LC-MS/MS and calibration curve parameters for nucleosides. (n.d.).
- Sample Preparation for Mass Spectrometry-based Identific
- Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implement
- Protocol for Sanger sequencing of the SARS-CoV-2 spike (S) gene. (n.d.). Thermo Fisher Scientific.
- Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides. (2022). Sigma-Aldrich.
- Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. (2021). PMC.
- Sanger Sequencing: Experimental Design and Sample Prepar
- Guide to Sanger Sequencing
- SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF NUCLEOSIDES
Sources
- 1. Cracking the epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation sequencing technologies for detection of modified nucleotides in RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MeRIP Sequencing - CD Genomics [cd-genomics.com]
- 11. GitHub - scottzijiezhang/m6A-seq_analysis_workflow: A pipeline to process m6A-seq data and down stream analysis. [github.com]
- 12. m6aViewer: software for the detection, analysis, and visualization of N6-methyladenosine peaks from m6A-seq/ME-RIP sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to 2'-O-Alkyl Oligonucleotide Modifications: A Comparative Analysis of 2'-O-Propargyl, 2'-O-Methyl, and 2'-O-Methoxyethyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oligonucleotide therapeutics and advanced molecular diagnostics, the strategic selection of chemical modifications is paramount to achieving desired performance. Modifications to the 2'-position of the ribose sugar are a cornerstone of oligonucleotide design, profoundly influencing nuclease resistance, binding affinity, and the potential for post-synthetic functionalization. This guide provides an in-depth, objective comparison of the 2'-O-propargyl modification with two other widely utilized 2'-O-alkyl modifications: 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE).
The Critical Role of 2'-O-Alkyl Modifications
Unmodified oligonucleotides are susceptible to rapid degradation by endogenous nucleases and may exhibit suboptimal binding to their target sequences.[1] Chemical modifications at the 2'-hydroxyl group of the ribose sugar address these limitations.[] The introduction of alkyl groups at this position provides steric hindrance, shielding the phosphodiester backbone from nuclease attack, and can pre-organize the sugar pucker into an A-form geometry, which is favorable for binding to complementary RNA.[3] This enhanced stability and affinity are crucial for in vivo applications of antisense oligonucleotides, siRNAs, and other nucleic acid-based tools.[4][5]
Comparative Performance Analysis
The choice between 2'-O-propargyl, 2'-O-methyl, and 2'-O-methoxyethyl modifications depends on the specific application, balancing the need for stability, binding affinity, and the utility of post-synthesis conjugation.
Nuclease Resistance
A primary driver for incorporating 2'-O-alkyl modifications is to enhance the metabolic stability of oligonucleotides. While direct quantitative comparisons under identical conditions are limited in the literature, a general trend of increased nuclease resistance with larger 2'-O-alkyl groups has been observed.[5]
| Modification | General Nuclease Resistance | Key Advantages | Considerations |
| Unmodified RNA/DNA | Very Low (minutes in serum) | Native structure | Rapidly degraded by nucleases.[6] |
| 2'-O-Propargyl | Enhanced | Enables "click" chemistry for versatile conjugation.[7] | Limited direct quantitative nuclease resistance data compared to other modifications. |
| 2'-O-Methyl (2'-OMe) | High | Well-characterized, cost-effective, enhances binding affinity.[] | Often used in combination with phosphorothioate backbone modifications for optimal stability.[8] |
| 2'-O-Methoxyethyl (2'-MOE) | Very High | Superior nuclease resistance and high binding affinity; clinically validated in several approved drugs.[9][10] | Larger steric bulk compared to 2'-OMe. |
Binding Affinity to Complementary RNA
The thermal stability of the duplex formed between a modified oligonucleotide and its RNA target is a critical measure of binding affinity, often expressed as the change in melting temperature (ΔTm) per modification.
| Modification | Approximate ΔTm per Modification (°C) vs. DNA/RNA | Mechanism of Enhanced Affinity |
| 2'-O-Propargyl | +1.0 to +1.5 | Pre-organizes the sugar pucker into a C3'-endo (A-form) conformation, favorable for RNA binding. |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.8 | Similar to 2'-O-propargyl, it promotes an A-form helical geometry.[] |
| 2'-O-Methoxyethyl (2'-MOE) | +1.5 to +2.5 | The extended alkoxyethyl chain further stabilizes the C3'-endo sugar pucker and may favorably interact with the minor groove.[10] |
Note: ΔTm values are sequence and context-dependent and are provided here as a general comparison.
The Unique Utility of 2'-O-Propargyl: A Gateway to "Click" Chemistry
The defining feature of the 2'-O-propargyl modification is its terminal alkyne group, which serves as a highly efficient handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[7][11] This bioorthogonal reaction allows for the covalent attachment of a vast array of molecules, including:
-
Fluorescent Dyes: For tracking and imaging applications.
-
Biotin: For purification and immobilization.
-
Peptides and Proteins: To create bioconjugates with novel functionalities.
-
Targeting Ligands: To enhance cellular uptake and tissue-specific delivery.
This versatility makes 2'-O-propargyl-modified oligonucleotides invaluable tools for a wide range of research and diagnostic applications.
Experimental Protocols
To ensure the scientific integrity of comparative studies, it is crucial to employ standardized and validated protocols.
Synthesis and Purification of Modified Oligonucleotides
The synthesis of oligonucleotides containing 2'-O-propargyl, 2'-O-methyl, or 2'-O-methoxyethyl modifications is achieved using standard automated solid-phase phosphoramidite chemistry.
Diagram of Solid-Phase Oligonucleotide Synthesis Workflow
Caption: Automated solid-phase synthesis workflow for modified oligonucleotides.
Detailed Steps:
-
Solid Support: Synthesis begins with the first nucleoside attached to a controlled pore glass (CPG) solid support.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid.
-
Coupling: The desired 2'-O-modified phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) to isolate the full-length product.[6]
-
Quality Control: The identity and purity of the final product are confirmed by mass spectrometry.
Comparative Nuclease Resistance Assay in Serum
This protocol outlines a typical in vitro assay to compare the stability of modified oligonucleotides in the presence of nucleases found in serum.[6]
Diagram of Nuclease Resistance Assay Workflow
Caption: Workflow for assessing the nuclease resistance of modified oligonucleotides.
Detailed Steps:
-
Oligonucleotide Preparation: Resuspend purified oligonucleotides (unmodified control, 2'-O-propargyl, 2'-O-methyl, and 2'-O-methoxyethyl modified) in nuclease-free water to a stock concentration of 200 µM.
-
Incubation: In separate microcentrifuge tubes, prepare a reaction mixture containing 50 pmol of each oligonucleotide duplex in 50% fetal bovine serum (FBS) to a final volume of 10 µL. Prepare tubes for each desired time point (e.g., 0, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).[12]
-
Time Course: Incubate the tubes at 37°C. At each time point, stop the reaction by adding a stop solution (e.g., formamide loading buffer) and freezing the sample.[12]
-
Analysis: Analyze the samples on a 15% denaturing polyacrylamide gel. Visualize the bands by staining with a nucleic acid stain (e.g., GelRed).
-
Data Analysis: Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point. Plot the percentage of intact oligonucleotide versus time and calculate the half-life (t½) for each modification.[6]
Post-Synthetic "Click" Chemistry Labeling of 2'-O-Propargyl Oligonucleotides
This protocol describes the conjugation of a fluorescent dye to a 2'-O-propargyl modified oligonucleotide.[11][13]
Diagram of "Click" Chemistry Workflow
Caption: Workflow for "click" chemistry labeling of 2'-O-propargyl oligonucleotides.
Detailed Steps:
-
Oligonucleotide Preparation: Dissolve the 2'-O-propargyl modified oligonucleotide in a suitable buffer (e.g., 0.2 M triethylammonium acetate, pH 7.0).[11]
-
Reagent Preparation: Prepare stock solutions of the azide-functionalized fluorescent dye (in DMSO), copper(II) sulfate, a copper(I)-stabilizing ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).[11]
-
Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide solution, DMSO, the azide-dye solution, the copper-ligand complex, and freshly prepared sodium ascorbate.[14]
-
Incubation: Degas the reaction mixture with an inert gas (e.g., argon) and incubate at room temperature overnight.[11]
-
Purification: Precipitate the labeled oligonucleotide using ethanol or acetone to remove excess reagents. The purified, labeled oligonucleotide can be further analyzed by HPLC and mass spectrometry.[11]
Conclusion and Future Perspectives
The choice between 2'-O-propargyl, 2'-O-methyl, and 2'-O-methoxyethyl modifications is a critical decision in the design of oligonucleotides for research and therapeutic applications.
-
2'-O-Methyl offers a well-balanced profile of nuclease resistance and enhanced binding affinity, making it a cost-effective choice for many applications.[]
-
2'-O-Methoxyethyl provides superior nuclease resistance and binding affinity, which has translated to clinical success in several approved antisense drugs.[9][10]
-
2'-O-Propargyl stands out for its unique ability to serve as a handle for post-synthetic "click" chemistry, enabling the creation of highly functionalized oligonucleotides for a wide array of applications.[7] While it also enhances nuclease resistance and binding affinity, its primary advantage lies in this chemical versatility.
The field of oligonucleotide modification continues to evolve, with novel 2'-O-alkyl and other modifications being developed to further enhance therapeutic properties and expand the toolkit available to researchers.[5] A thorough understanding of the comparative performance of established modifications, as provided in this guide, is essential for making informed decisions in the rational design of next-generation oligonucleotide-based technologies.
References
- A Comparative Guide to the Nuclease Resistance of 2'-O-Propargyl Modified Oligonucleotides. Benchchem.
- Post-Synthesis Modification of Oligonucleotides Containing 2'-O-Propargyl Adenosine: Applic
- In vivo and in vitro studies of antisense oligonucleotides – a review. PMC - PubMed Central.
- Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. NIH.
- A Comparative Guide to 2'-O-Alkyne Modified Oligonucleotides for Researchers and Drug Development Professionals. Benchchem.
- Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. PMC - NIH.
- Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides. PubMed.
- Pseudo-ligandless Click Chemistry for Oligonucleotide Conjug
- In vivo and in vitro studies of antisense oligonucleotides – a review. RSC Publishing.
- Protocol: Click-Chemistry Labeling of Oligonucleotides and DNA. Lumiprobe.
- Comparing In Vitro and In Vivo Activity of 2′- O -[2-(Methylamino)-2-oxoethyl]- and 2′- O -Methoxyethyl-Modified Antisense Oligonucleotides.
- Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research | Oxford Academic.
- Common modifications and effects of oligonucleotide drugs. BOC Sciences.
- In vivo and in vitro studies of antisense oligonucleotides -a review.
- Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. MDPI.
- Click Chemistry: new protocol for the labeling and modific
- Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Applic
- Click Chemistry—Section 3.1. Thermo Fisher Scientific - US.
- Nuclease Resistance Design and Protocols. GeneLink.
- In vivo studies with antisense oligonucleotides. PubMed.
- History of Research on Antisense Oligonucleotide Analogs. Substantia - FUPRESS.
- Evaluating and Isolating Synthetic Oligonucleotides. Thermo Fisher Scientific.
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ePrints Soton.
- Cytotoxicity of Modified Oligonucleotides: Sequence & Structure Impact | Dr. Croft & Dr. Fisher. YouTube.
Sources
- 1. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synoligo.com [synoligo.com]
- 4. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Nuclease Resistance of 2'-O-Propargyl Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of potent and durable oligonucleotide therapeutics, enhancing stability against enzymatic degradation is a paramount objective. Unmodified oligonucleotides are swiftly cleared by endogenous nucleases, limiting their therapeutic window and efficacy.[1] Chemical modifications are therefore indispensable for protecting these molecules. Among the arsenal of available modifications, the 2'-O-propargyl group presents a unique combination of properties. This guide provides an in-depth, objective comparison of the nuclease resistance conferred by the 2'-O-propargyl modification against other common 2'-O-alkyl modifications, grounded in mechanistic principles and supported by a framework for empirical validation.
The Imperative of Nuclease Resistance in Oligonucleotide Therapeutics
Oligonucleotides intended for in vivo applications face a formidable challenge: a ubiquitous army of nuclease enzymes (both exonucleases and endonucleases) that rapidly degrade foreign nucleic acids.[1] This degradation curtails the half-life of the therapeutic agent, necessitating higher or more frequent dosing, which can lead to off-target effects and increased toxicity. The primary strategy to overcome this hurdle is to chemically modify the oligonucleotide to sterically hinder or otherwise prevent nuclease binding and cleavage.
The 2'-hydroxyl group of the ribose sugar is a key site for nuclease recognition and cleavage. Consequently, modifications at this position are particularly effective at enhancing stability. This guide focuses on the 2'-O-propargyl modification and its performance relative to other well-established 2'-O-modifications like 2'-O-methyl and 2'-fluoro.
The 2'-O-Propargyl Modification: A Mechanistic Perspective on Nuclease Resistance
The 2'-O-propargyl modification involves the attachment of a propargyl group (HC≡C−CH₂−) to the 2'-hydroxyl of the ribose sugar. This modification confers nuclease resistance primarily through steric hindrance . The bulky propargyl group physically obstructs the active site of nucleases, making it difficult for the enzyme to bind to the phosphodiester backbone and catalyze its cleavage.
Beyond steric bulk, the 2'-O-propargyl group also influences the sugar pucker conformation, favoring an A-form helix. This conformational preference can further contribute to nuclease resistance as many nucleases prefer B-form helices.
It is important to note that the 2'-O-propargyl group also serves as a valuable handle for "click" chemistry, allowing for the post-synthetic conjugation of various functionalities like fluorophores or targeting ligands.[2] While this is a significant advantage for many applications, this guide will focus specifically on its contribution to nuclease resistance.
Comparative Analysis of Nuclease Resistance: 2'-O-Propargyl vs. Other 2'-O-Modifications
A direct, quantitative comparison of the nuclease resistance conferred by different chemical modifications is often challenging due to variations in experimental conditions across different studies, such as the specific oligonucleotide sequence, the source and concentration of nucleases (e.g., fetal bovine serum vs. specific endonucleases), and the analytical methods used.[3] However, based on the available literature, we can construct a qualitative and semi-quantitative comparison.
The following table summarizes the expected relative nuclease resistance of various 2'-O-modifications. It is crucial to interpret this data with the understanding that it is a collation from multiple sources and not the result of a single, direct comparative study.
| Modification | Relative Nuclease Resistance | Mechanism of Resistance | Key Considerations |
| Unmodified RNA | Very Low | None | Rapidly degraded in serum. |
| 2'-O-Propargyl | High | Steric hindrance, influences sugar pucker. | Provides a "click" chemistry handle for conjugation. |
| 2'-O-Methyl (2'-OMe) | High | Steric hindrance, influences sugar pucker.[1] | A well-established and widely used modification.[4] |
| 2'-Fluoro (2'-F) | Moderate to High | Electronic effects, influences sugar pucker.[5] | Smaller size compared to alkyl groups, may have a more subtle effect on steric hindrance. |
| 2'-O-Methoxyethyl (2'-MOE) | Very High | Significant steric hindrance.[5] | The larger methoxyethyl group offers enhanced protection.[4] |
Expert Insights: While 2'-O-methyl is a gold standard for enhancing nuclease resistance, the 2'-O-propargyl modification is expected to provide a comparable level of protection due to its similar steric bulk. The choice between these modifications may therefore be guided by other factors, such as the need for a conjugation handle (favoring 2'-O-propargyl) or a desire to use a more extensively characterized modification (favoring 2'-O-methyl). 2'-Fluoro modifications, while effective, generally offer slightly less protection than the bulkier alkyl modifications. For maximal nuclease resistance, more sterically demanding modifications like 2'-MOE are often employed.
A Self-Validating System: Experimental Protocol for Nuclease Stability Assay in Serum
To enable researchers to make direct and objective comparisons, we provide a detailed protocol for a nuclease stability assay in serum. This protocol is designed to be a self-validating system, where the inclusion of both unmodified and well-characterized modified controls allows for a robust assessment of the novel modification's performance.
Objective: To determine the half-life (t½) of 2'-O-propargyl modified oligonucleotides in the presence of fetal bovine serum (FBS) and compare it to unmodified and other modified oligonucleotides.
Materials:
-
Lyophilized oligonucleotides (unmodified, 2'-O-propargyl modified, and other controls like 2'-O-methyl modified)
-
Nuclease-free water
-
Fetal Bovine Serum (FBS)
-
10x Phosphate-Buffered Saline (PBS)
-
Proteinase K
-
Urea loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel imaging system
-
Microcentrifuge
-
Incubator or water bath at 37°C
-
Quantification instrument (e.g., NanoDrop)
Step-by-Step Methodology:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Quantify the concentration accurately using UV-Vis spectrophotometry.
-
Prepare working solutions of each oligonucleotide at 10 µM in 1x PBS.
-
-
Incubation with Serum:
-
For each oligonucleotide to be tested, prepare a master mix containing:
-
50 µL of 10 µM oligonucleotide
-
450 µL of Fetal Bovine Serum (FBS)
-
-
Vortex gently to mix. This will result in a final oligonucleotide concentration of 1 µM in 90% FBS.
-
Immediately withdraw a 50 µL aliquot and place it in a tube labeled "0 min". Immediately add 5 µL of Proteinase K (20 mg/mL) and incubate at 65°C for 30 minutes to inactivate nucleases. This serves as your baseline control.
-
Incubate the remaining master mix at 37°C.
-
At designated time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw 50 µL aliquots and inactivate the nucleases with Proteinase K as described above.
-
-
Sample Analysis by PAGE:
-
To each 55 µL inactivated sample, add an equal volume of urea loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature.
-
Load 20 µL of each sample onto a denaturing polyacrylamide gel (e.g., 15-20%).
-
Run the gel according to the manufacturer's instructions until the loading dye has migrated an appropriate distance.
-
-
Data Acquisition and Analysis:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imaging system.
-
Quantify the band intensity of the intact oligonucleotide for each time point using densitometry software.
-
Normalize the band intensity at each time point to the intensity of the 0 min time point to determine the percentage of intact oligonucleotide remaining.
-
Plot the percentage of intact oligonucleotide versus time.
-
Calculate the half-life (t½) for each oligonucleotide, which is the time at which 50% of the initial oligonucleotide has been degraded.
-
Causality Behind Experimental Choices:
-
FBS as Nuclease Source: FBS contains a complex mixture of nucleases that mimics the in vivo environment more closely than using a single, purified nuclease.[6]
-
Proteinase K Inactivation: This step is crucial to stop the degradation reaction at specific time points, ensuring accurate kinetic analysis.
-
Denaturing PAGE: This technique provides high-resolution separation of the intact oligonucleotide from its degradation products based on size.
-
Densitometry: This allows for the quantitative analysis of oligonucleotide degradation over time.
Visualizing Key Concepts and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Comparison of 2'-O-modifications on the ribose sugar.
Caption: Steric hindrance as the mechanism of nuclease resistance.
Caption: Step-by-step workflow for the nuclease stability assay.
Conclusion and Future Directions
The 2'-O-propargyl modification is a valuable tool for enhancing the nuclease resistance of therapeutic oligonucleotides, offering a level of protection comparable to the widely used 2'-O-methyl modification. Its key advantage lies in the dual functionality of providing stability while also enabling post-synthetic conjugation via click chemistry. While direct, side-by-side quantitative data in the public domain is limited, the mechanistic principles of steric hindrance provide a strong rationale for its efficacy.
For researchers and drug developers, the choice of a 2'-modification will depend on the specific requirements of the application. The provided experimental protocol offers a robust framework for conducting in-house comparative studies to generate the necessary data for informed decision-making. As the field of oligonucleotide therapeutics continues to evolve, a thorough understanding of the interplay between chemical modifications and biological stability will remain critical for the successful development of next-generation nucleic acid medicines.
References
-
Abdelaal, E., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. bio-protocol, 14(8), e4991. Retrieved from [Link]
-
Agilent Technologies. (2024). Forced Degradation Studies of Synthetic Oligonucleotide. Retrieved from [Link]
-
Di Blasi, R., et al. (2021). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Organic & Biomolecular Chemistry, 19(2), 253-268. Retrieved from [Link]
-
Khvorova, A., & Watts, J. K. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology, 35(3), 238–248. Retrieved from [Link]
-
Kubo, T., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. International Journal of Molecular Sciences, 24(23), 17096. Retrieved from [Link]
-
PPD. (2016). Force Degradation of an Oligonucleotide – A Case Study. Retrieved from [Link]
-
Synoligo. (2025). Nuclease Resistance Modifications. Retrieved from [Link]
-
Urata, H., et al. (2018). Effective gene silencing activity of prodrug-type 2'-O-methyldithiomethyl siRNA compared with non-prodrug-type 2'-O-methyl siRNA. Bioorganic & Medicinal Chemistry Letters, 28(12), 2171-2174. Retrieved from [Link]
-
Waters. (2025). Quantifying Oligonucleotide Deamination with Multi-Reflecting Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
Wenska, M., et al. (2020). 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy - Nucleic Acids, 21, 266–277. Retrieved from [Link]
-
Yoo, B. H., et al. (2004). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(6), 2008–2016. Retrieved from [Link]
Sources
- 1. idtdna.com [idtdna.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synoligo.com [synoligo.com]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating RNA-Protein Interactions: A Comparative Analysis of Propargyl-Labeled RNA and Alternative Methods
In the intricate choreography of the cell, the interactions between RNA molecules and proteins are fundamental to the regulation of gene expression. From the splicing of pre-mRNA to the localization and translation of mature mRNA, RNA-binding proteins (RBPs) are key conductors of an RNA molecule's fate.[1][2] Consequently, the accurate identification and validation of these interactions are paramount for researchers in molecular biology, drug development, and diagnostics. This guide provides an in-depth comparison of techniques for validating RNA-protein interactions (RPIs), with a special focus on the increasingly popular propargyl-labeled RNA method, which leverages the power of bioorthogonal click chemistry.
The Dawn of Bioorthogonal Chemistry in RPI Studies
Traditional methods for studying RPIs often involve non-covalent interactions or require harsh conditions that can disrupt the native cellular environment. Bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[3] This approach offers a powerful toolkit for covalently labeling and capturing biomolecules in their natural context.[4][5][6]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is one such bioorthogonal reaction.[7] It involves the rapid and highly specific reaction between an azide and an alkyne to form a stable triazole linkage.[7] Propargyl-labeled RNA, which contains an alkyne group, can be used as "bait" to covalently capture interacting proteins through a click reaction with an azide-containing reporter molecule, such as biotin-azide.[4] This covalent and highly specific tagging strategy provides a significant advantage over traditional affinity purification methods.
Focus Method: Propargyl-Labeled RNA Pull-Down
The propargyl-labeled RNA pull-down assay is a versatile and robust method for identifying and validating RPIs. The alkyne group (propargyl) is incorporated into the RNA molecule of interest, which is then incubated with a cell lysate or purified protein. Following the interaction, a biotin-azide molecule is "clicked" onto the alkyne-modified RNA. This biotinylated RNA-protein complex can then be efficiently captured using streptavidin-coated beads.[8]
Workflow for Propargyl-Labeled RNA Pull-Down
Caption: Workflow of the propargyl-labeled RNA pull-down assay.
Detailed Experimental Protocol: Propargyl-Labeled RNA Pull-Down
1. In Vitro Transcription of Propargyl-Labeled RNA:
-
Rationale: To generate the "bait" RNA with the necessary alkyne handle for click chemistry. The use of phage RNA polymerases allows for the synthesis of large quantities of specific RNA sequences.[9][10][11][12][13]
-
Set up an in vitro transcription reaction using a linearized DNA template containing a T7, T3, or SP6 promoter upstream of the sequence of interest.
-
In addition to the standard NTPs (ATP, CTP, GTP), include a propargyl-modified UTP or CTP in the reaction mixture. The ratio of modified to unmodified NTP can be optimized to control the labeling density.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Purify the transcribed RNA using a suitable method, such as silica-based columns or phenol-chloroform extraction followed by ethanol precipitation. Verify the integrity and size of the transcript by gel electrophoresis.
2. RNA-Protein Binding Reaction:
-
Rationale: To allow the propargyl-labeled RNA to interact with its binding partners in a near-physiological buffer.
-
Fold the purified propargyl-RNA into its proper secondary structure by heating to 90°C for 2 minutes, followed by slow cooling to room temperature in an RNA structure buffer (e.g., 10 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2).[14]
-
Incubate the folded RNA with cell lysate or a purified protein of interest in a binding buffer (e.g., 150 mM KCl, 25 mM Tris pH 7.4, 0.5% NP40, 0.5 mM DTT, protease inhibitors).[14] The amount of lysate and RNA should be optimized. Incubate for 30-60 minutes at 4°C with gentle rotation.
3. Click Chemistry Reaction:
-
Rationale: To covalently attach a biotin tag to the RNA-protein complex for subsequent affinity purification. The copper-catalyzed click reaction is highly efficient and specific.[7]
-
To the binding reaction, add the click chemistry reaction components: Biotin-Azide, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to improve efficiency and reduce cytotoxicity.[5]
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
4. Capture of Biotinylated Complexes:
-
Rationale: The high-affinity interaction between biotin and streptavidin allows for the efficient capture and purification of the labeled RNA-protein complexes.[15]
-
Add pre-washed streptavidin-coated magnetic beads to the reaction mixture.[16]
-
Incubate for 1 hour at 4°C with rotation to allow the biotinylated complexes to bind to the beads.
5. Washing and Elution:
-
Rationale: Stringent washing steps are crucial to remove non-specifically bound proteins, reducing background and increasing the confidence in the identified interactors.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with a high-salt wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
6. Analysis:
-
Rationale: To identify the proteins that were captured by the propargyl-labeled RNA.
-
Analyze the eluted proteins by Western blotting using an antibody against a specific protein of interest or by mass spectrometry for unbiased, proteome-wide identification of interacting partners.[17][18][19]
Comparative Analysis with Alternative Validation Techniques
While the propargyl-labeling method is powerful, it is essential to understand its strengths and weaknesses in the context of other established techniques.[1]
RNA Immunoprecipitation (RIP)
RIP is a protein-centric approach that uses an antibody to pull down a specific RBP and its associated RNAs.[20][21]
-
Principle: An antibody targeting the RBP of interest is used to immunoprecipitate the RBP-RNA complex from a cell lysate. The associated RNAs are then purified and identified by RT-qPCR or high-throughput sequencing (RIP-Seq).[21]
-
Advantages: Identifies RNAs bound to a specific protein in a cellular context.
-
Limitations: Dependent on the availability of a high-quality antibody suitable for immunoprecipitation. It may also co-precipitate indirectly bound RNAs that are part of a larger complex.[20]
UV Cross-linking and Immunoprecipitation (CLIP)
CLIP is another antibody-based technique that provides higher resolution information about the RBP binding site on the RNA.[2][22]
-
Principle: Cells are irradiated with UV light to create covalent cross-links between proteins and RNAs that are in close proximity.[8][21] The RBP of interest is then immunoprecipitated, and the co-purified RNA is sequenced (CLIP-Seq). The cross-linking step allows for very stringent washing conditions.[21]
-
Advantages: Provides nucleotide-resolution information about the direct binding sites of an RBP.[21]
-
Limitations: The efficiency of UV cross-linking can be low, potentially missing a significant fraction of binding sites.[20] The protocol is technically demanding.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a classic in vitro technique used to detect RPIs.
-
Principle: A labeled RNA probe is incubated with a protein sample and then run on a non-denaturing polyacrylamide gel. If the protein binds to the RNA, the complex will migrate more slowly through the gel than the free RNA, resulting in a "shifted" band.
-
Advantages: A relatively simple and sensitive method for confirming a direct interaction between a purified protein and a specific RNA sequence.
-
Limitations: It is an in vitro technique and may not reflect the in vivo situation. It is also not suitable for high-throughput discovery of novel interactions.[1]
Comparison of RPI Validation Methods
| Feature | Propargyl-Labeled RNA Pull-Down | RNA Immunoprecipitation (RIP) | UV Cross-linking & IP (CLIP) | Electrophoretic Mobility Shift Assay (EMSA) |
| Approach | RNA-centric | Protein-centric | Protein-centric | In vitro interaction |
| Interaction | Covalent (post-binding) | Non-covalent | Covalent (in vivo) | Non-covalent |
| Bait | Alkyne-labeled RNA | Endogenous RBP | Endogenous RBP | Labeled RNA probe |
| Capture | Click chemistry & Streptavidin | Antibody | Antibody | Gel electrophoresis |
| Output | Interacting proteins (WB/MS) | Associated RNAs (RT-qPCR/Seq) | RNA binding sites (Sequencing) | Confirmation of interaction |
| Resolution | Protein identity | RNA identity | Nucleotide resolution | Binary (Yes/No) |
| Key Advantage | Covalent capture, no antibody needed | In vivo context, captures complexes | High resolution, direct interactions | Simple, confirms direct binding |
| Key Limitation | Primarily in vitro | Antibody-dependent, indirect binders | Low cross-linking efficiency | In vitro only, low throughput |
Conclusion and Future Outlook
The validation of RNA-protein interactions is a critical step in understanding gene regulation. The propargyl-labeled RNA pull-down method, powered by bioorthogonal click chemistry, offers a robust and specific alternative to traditional methods. Its key advantage lies in the covalent capture of interacting partners, which allows for stringent purification and confident identification.
However, no single method is perfect for all applications.[1] A multi-faceted approach, combining a discovery method like propargyl-labeled RNA pull-down with mass spectrometry, followed by validation with orthogonal techniques such as CLIP or RIP, provides the most comprehensive and reliable picture of the intricate dance between RNAs and their protein partners. As chemical biology tools continue to evolve, we can expect even more sophisticated methods for probing these fundamental cellular interactions with greater precision and in more complex biological settings.
References
- A Click Chemistry-Mediated Complementation Assay for RNA-Protein Interactions. bioRxiv.
- Capture of the newly transcribed RNA interactome using click chemistry.
- Capture of the newly transcribed RNA interactome using click chemistry. PubMed.
- Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems.
- Getting a Better Handle on RNA-Protein Interactions. Biocompare.
- Capture of the newly transcribed RNA interactome using click chemistry.
- Decoding protein-RNA interactions using CLIP-based methodologies. Semantic Scholar.
- Overview of Bioorthogonal Chemistry. ChemPep.
- RNA binding protein mapping: RIP, CLIP, HITS-CLIP, PAR-CLIP. CMB-UNITO.
- Bioorthogonal Chemistry and Its Applications.
- [Methods to study the RNA-protein interactions]. PubMed.
- Bioorthogonal Chemistry - Applic
- Protein–RNA interactions: from mass spectrometry to drug discovery.
- In vitro transcription of modified RNAs. PubMed.
- Bioorthogonal chemistry. Wikipedia.
- MS Analysis of RNA Pull Down. CD Genomics.
- Decoding protein–RNA interactions using CLIP-based methodologies. Request PDF.
- In vitro transcription of modified RNAs. Semantic Scholar.
- RNA Proximity Labeling: A New Detection Tool for RNA–Protein Interactions.
- In Vitro Transcription and the Use of Modified Nucleotides. Promega Connections.
- Unbiased RNA–protein interaction screen by quantit
- In Vitro Transcription of Modified RNAs. Request PDF.
- Overview of In Vitro Transcription. Thermo Fisher Scientific.
- Decoding protein–RNA interactions using CLIP-based methodologies.
- Validation and classification of RNA binding proteins identified by mRNA interactome capture.
- Methods to study RNA-protein interactions.
- Proximity labeling to detect RNA–protein interactions in live cells.
- RNA Pulldown Protocol for In Vitro Detection and Identification of RNA-Associated Proteins.
- Current Technical Approaches to Study RNA–Protein Interactions in mRNAs and Long Non-Coding RNAs. MDPI.
- RNA pull-down assay. Chang Lab, Stanford University.
- Decoding RNA–Protein Interactions: Methodological Advances and Emerging Challenges. Wiley Online Library.
- Pierce™ Magnetic RNA-Protein Pull-Down Kit. Thermo Fisher Scientific.
- A pull-down assay using DNA/RNA-conjugated beads with a customized competition strategy: An effective approach to identify DNA/RNA binding proteins.
- Application Notes and Protocols for Biotin-Based Pulldown Assay to Valid
Sources
- 1. [Methods to study the RNA-protein interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding protein–RNA interactions using CLIP-based methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. chempep.com [chempep.com]
- 8. Protein–RNA interactions: from mass spectrometry to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro transcription of modified RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro transcription of modified RNAs. | Semantic Scholar [semanticscholar.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. Overview of In Vitro Transcription | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. changlab.stanford.edu [changlab.stanford.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. MS Analysis of RNA Pull Down - CD Genomics [rna.cd-genomics.com]
- 18. pnas.org [pnas.org]
- 19. Methods to study RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. RNA binding protein mapping: RIP, CLIP, HITS-CLIP, PAR-CLIP | CMB-UNITO [cmb.i-learn.unito.it]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Protecting Groups for Adenosine in Chemical Synthesis
<_Step_2>
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of nucleoside chemistry, particularly in the synthesis of oligonucleotides and adenosine analogs for therapeutic development, the strategic selection and implementation of protecting groups are paramount to achieving desired outcomes.[1] The inherent reactivity of the exocyclic amine (N6) on the adenine base and the hydroxyl groups (2', 3', and 5') on the ribose sugar necessitates their temporary masking to prevent unwanted side reactions and ensure regioselectivity during synthetic transformations.[2] This guide offers a comprehensive comparative analysis of commonly employed protecting groups for adenosine, providing experimental insights and data to inform the rational design of synthetic strategies.
The Imperative of Protection: Navigating Adenosine's Reactivity
Adenosine's nucleophilic N6-amino group and its multiple hydroxyl functionalities present a significant challenge in chemical synthesis.[3] Without proper protection, these reactive sites can interfere with a variety of critical reactions, including phosphoramidite coupling in oligonucleotide synthesis, glycosylation, and other modifications of the ribose moiety. The ideal protecting group should be easily and selectively introduced in high yield, remain stable throughout the various steps of a synthetic sequence, and be cleanly and efficiently removed under conditions that do not compromise the integrity of the final product.[3] The concept of orthogonal protection , where different protecting groups can be removed under distinct conditions, is a cornerstone of complex nucleoside synthesis, allowing for the selective manipulation of different parts of the molecule.[4][5]
Protecting the Exocyclic Amine (N6): A Balancing Act of Stability and Lability
The N6-amino group of adenine is a potent nucleophile that requires protection to prevent side reactions during oligonucleotide synthesis and other modifications.[3] The choice of protecting group for this position is critical, as it must withstand the conditions of subsequent reactions yet be removable at the appropriate stage.
Acyl-Type Protecting Groups: The Workhorses of Oligonucleotide Synthesis
Acyl groups are the most frequently used protecting groups for the exocyclic amines of nucleobases.[3] They are typically introduced using the corresponding acyl chloride or anhydride and are removed by basic hydrolysis, often with ammonia or methylamine.[6]
-
Benzoyl (Bz): The benzoyl group is a robust and widely used protecting group for the N6-amino group of adenosine.[6][7] It offers excellent stability under the acidic conditions required for the removal of 5'-DMT groups in oligonucleotide synthesis.[7] However, its removal requires relatively harsh basic conditions (e.g., concentrated ammonium hydroxide at elevated temperatures), which can sometimes lead to degradation of sensitive oligonucleotides.[6]
-
Isobutyryl (ibu): The isobutyryl group is more labile than the benzoyl group and can be removed under milder basic conditions.[3] This increased lability is advantageous for the synthesis of sensitive or modified oligonucleotides, as it minimizes the risk of side reactions during deprotection.[3]
-
Phenoxyacetyl (Pac): The phenoxyacetyl group offers a lability intermediate between benzoyl and isobutyryl. The electron-withdrawing nature of the phenoxy group facilitates its removal under milder basic conditions compared to the benzoyl group.[8][9][10]
Table 1: Comparison of N6-Acyl Protecting Groups for Adenosine
| Protecting Group | Introduction Reagent | Deprotection Conditions | Advantages | Disadvantages |
| Benzoyl (Bz) | Benzoyl chloride | Concentrated NH4OH, 55-65°C, 2-8 hours[6] | High stability to acidic conditions | Requires harsh deprotection conditions |
| Isobutyryl (ibu) | Isobutyryl chloride | Saturated NH3 in Methanol, RT, 12-24 hours[6] | Milder deprotection than Bz[3] | Less stable than Bz to some reagents |
| Phenoxyacetyl (Pac) | Phenoxyacetyl chloride | Saturated NH3 in Methanol, RT | Milder deprotection than Bz | Less commonly used than Bz or ibu |
Amidine-Type Protecting Groups: An Orthogonal Strategy
Amidine protecting groups offer an alternative to acyl groups, providing a different deprotection mechanism and enabling orthogonal protection strategies.
-
Dimethylformamidine (dmf): The dmf group is readily introduced and can be removed under milder conditions than acyl groups. However, its stability can be a concern in some multi-step syntheses.
-
Dimethylacetamidine (Dma): The Dma group has been shown to be stable to the conditions used to remove "ultra-mild" protecting groups, allowing for an orthogonal deprotection strategy.[4][11] This is particularly useful in the assembly of highly structured or repetitive DNA sequences where preventing unwanted hybridization is critical.[4][11][12] The Dma group can be removed by treatment with ammonia in methanol.[11]
Protecting the Ribose Hydroxyls: Orchestrating Regioselectivity
The 2', 3', and 5'-hydroxyl groups of the ribose moiety must be selectively protected to direct reactions to the desired position and to prevent unwanted side reactions. The choice of protecting groups for the hydroxyls is often dictated by the overall synthetic strategy, particularly in the context of solid-phase oligonucleotide synthesis.
5'-Hydroxyl Protection: The Gateway to Chain Elongation
The 5'-hydroxyl group is the primary alcohol and is generally the most reactive of the hydroxyl groups.[13] Its protection is crucial for controlling the direction of oligonucleotide chain synthesis.
-
Dimethoxytrityl (DMT): The 4,4'-dimethoxytrityl (DMT) group is the quintessential protecting group for the 5'-hydroxyl of nucleosides in automated oligonucleotide synthesis.[13][14] Its large size (steric hindrance) favors reaction at the less hindered 5'-position.[15] The key feature of the DMT group is its lability to mild acidic conditions (e.g., trichloroacetic acid or dichloroacetic acid in a non-polar solvent), which allows for its selective removal at the beginning of each coupling cycle.[1][14] The bright orange color of the released DMT cation also provides a convenient method for monitoring the efficiency of each coupling step.[14][16]
2'- and 3'-Hydroxyl Protection: Enabling RNA Synthesis and Analog Design
The simultaneous presence of the 2'- and 3'-hydroxyl groups in ribonucleosides like adenosine adds a layer of complexity to their synthesis compared to deoxyribonucleosides. These vicinal diols require protection to prevent side reactions and to control the formation of the phosphodiester linkage.
-
tert-Butyldimethylsilyl (TBDMS): The TBDMS group is a cornerstone of modern RNA synthesis.[1][7] It is typically used to protect the 2'-hydroxyl group, leaving the 3'-hydroxyl available for phosphoramidite chemistry. The TBDMS group is stable to the acidic conditions used for 5'-DMT deprotection and the basic conditions used for the removal of N-acyl protecting groups.[1][7] It is selectively removed at the final step using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[7][17][18] One challenge with TBDMS is the potential for migration between the 2' and 3' positions.[19]
-
Triisopropylsilyloxymethyl (TOM): The TOM group is an acetal-type protecting group that offers several advantages over TBDMS for 2'-hydroxyl protection.[19][20] The spacer between the 2'-oxygen and the bulky silyl group reduces steric hindrance during the coupling reaction, leading to higher coupling efficiencies, especially in the synthesis of long RNA molecules.[19][21] The acetal linkage also prevents the 2'- to 3'-silyl migration that can be problematic with TBDMS.[19][21] The TOM group is removed under similar fluoride-based conditions as TBDMS.[19][20]
-
Isopropylidene: This protecting group forms a cyclic acetal across the 2' and 3' hydroxyls, protecting both simultaneously.[1] It is introduced under acidic conditions using acetone or 2,2-dimethoxypropane.[1] The isopropylidene group is labile to acid, making it a suitable choice when orthogonal protection is needed in the presence of base-sensitive groups.[1] However, the rigid five-membered ring it creates can influence the conformation of the ribose sugar, which may not be desirable in all applications.[1]
Table 2: Comparison of Ribose Hydroxyl Protecting Groups for Adenosine
| Protecting Group | Position(s) Protected | Introduction Conditions | Deprotection Conditions | Key Advantages |
| Dimethoxytrityl (DMT) | 5'-OH | DMT-Cl, Pyridine[22] | Mild acid (e.g., 3% TCA in DCM)[1] | Acid-labile, allows for monitoring of synthesis |
| TBDMS | 2'-OH (and/or 3'-OH) | TBDMS-Cl, Imidazole, DMF[17] | Fluoride source (e.g., TBAF in THF)[7] | Stable to acid and base, cornerstone of RNA synthesis[1] |
| TOM | 2'-OH | TOM-Cl, dibutyltin dichloride[20] | Fluoride source (e.g., TBAF in THF)[19] | Reduced steric hindrance, prevents silyl migration[19][21] |
| Isopropylidene | 2', 3'-Diol | Acetone or 2,2-dimethoxypropane, acid catalyst[1] | Acidic hydrolysis[1] | Protects both hydroxyls simultaneously, acid-labile |
Experimental Workflows and Methodologies
General Workflow for Protected Adenosine Monomer Synthesis
The synthesis of a fully protected adenosine phosphoramidite for oligonucleotide synthesis typically follows a logical sequence of protection steps. The following diagram illustrates a representative workflow.
Caption: Generalized workflow for the synthesis of a protected adenosine phosphoramidite.
Step-by-Step Protocol: N6-Benzoylation of Adenosine
This protocol describes a typical procedure for the protection of the N6-amino group of adenosine with a benzoyl group.[23]
Materials:
-
Adenosine
-
Anhydrous Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride
-
28% Aqueous ammonia solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend adenosine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Add trimethylsilyl chloride (TMSCl) dropwise at room temperature and stir for 2-3 hours to protect the hydroxyl groups in situ.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Cool the mixture back to 0°C and slowly add 28% aqueous ammonia solution to hydrolyze the silyl ethers and quench excess benzoyl chloride.
-
Remove pyridine under reduced pressure.
-
Add water to the residue and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N6-benzoyl-adenosine.
-
Purify the product by silica gel column chromatography.
Step-by-Step Protocol: Deprotection of a Fully Protected Oligonucleotide
This protocol outlines the general steps for the deprotection of a synthetic RNA oligonucleotide containing DMT, TBDMS, and N-acyl protecting groups.
Caption: Workflow for the deprotection and purification of a synthetic RNA oligonucleotide.
Conclusion: A Strategic Approach to Adenosine Synthesis
The successful synthesis of complex adenosine-containing molecules is critically dependent on the judicious selection and application of protecting groups. There is no single "best" protecting group; the optimal choice is dictated by the specific requirements of the synthetic route, including the nature of the target molecule, the reaction conditions to be employed, and the need for orthogonal deprotection strategies. A thorough understanding of the stability, lability, and potential side reactions associated with each protecting group is essential for any researcher working in the field of nucleoside and oligonucleotide chemistry. This guide provides a foundation for making informed decisions, ultimately leading to more efficient and successful synthetic outcomes.
References
-
Lindstrom, U. M., & Kool, E. T. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic acids research, 30(19), e101. Available from: [Link]
-
Lindstrom, U. M., & Kool, E. T. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. PubMed. Available from: [Link]
-
Dimethoxytrityl - Wikipedia. Available from: [Link]
-
Pitsch, S., Weiss, P. A., Wu, X., & Gfeller, C. (2001). Preparation of 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.9. Available from: [Link]
-
Lakshman, M. K., & Zajc, B. (1996). Hydroxyl Protection in Very Reactive and Amino Group Modified Nucleosides Using Dimethoxytri. Nucleosides and Nucleotides, 15(5), 1029-1039. Available from: [Link]
-
I would like to know why dmt protection is 5'OH specific? - ResearchGate. Available from: [Link]
-
Lindstrom, U. M., & Kool, E. T. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Semantic Scholar. Available from: [Link]
-
Brown, T., & Brown, D. J. S. (Eds.). (2019). Nucleic Acids Book. ATDBio. Available from: [Link]
- Ogilvie, K. K., Beaucage, S. L., Schifman, A. L., Theriault, N. Y., & Sadana, K. L. (1978). The synthesis of digoribonucleotides. [I.'The use of silyl protecting groups in nucleoside and nucleotide. Canadian Journal of Chemistry, 56(21), 2768-2780. Available from: https://cdnsciencepub.com/doi/10.1139/v78-458
-
Protecting group - Wikipedia. Available from: [Link]
-
Pitsch, S. (2000). TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Report, 11.22. Available from: [Link]
-
Cristalli, G., Eleuteri, A., Franchetti, P., Grifantini, M., Vittori, S., & Lupidi, G. (1993). Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists. Journal of medicinal chemistry, 36(13), 1721-1726. Available from: [Link]
-
Smietana, M., & Kool, E. T. (2012). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 17(12), 14066-14093. Available from: [Link]
-
Bertrand, E., L'Homme, C., Vasseur, J. J., & Dupret, D. (2018). Synthesis of Triazole-Linked SAM-Adenosine Conjugates: Functionalization of Adenosine at N-1 or N-6 Position without Protecting Groups. Molecules, 23(10), 2465. Available from: [Link]
-
Pinheiro, P. F., & de Castro, S. L. (2017). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current organic synthesis, 14(6), 808-831. Available from: [Link]
-
Kim, S. K., Ko, J. H., Kim, J. H., & Jacobson, K. A. (2000). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of medicinal chemistry, 43(6), 1165-1172. Available from: [Link]
-
Zhang, Y., Wang, Y., & Li, L. (2022). Facile synthesis of photoactivatable adenosine analogs. RSC advances, 12(4), 2217-2222. Available from: [Link]
-
Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807. Available from: [Link]
-
Kim, H. O., Ji, X. D., Siddiqi, S. M., Olah, M. E., Stiles, G. L., & Jacobson, K. A. (1995). NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS. Journal of medicinal chemistry, 38(19), 3941-3949. Available from: [Link]
-
Nowak, I., & Robins, M. J. (2003). Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. Organic letters, 5(18), 3345-3348. Available from: [Link]
- CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents.
-
Deprotection - Volume 1 - Deprotect to Completion - Glen Research. Available from: [Link]
-
Nowak, I., & Robins, M. J. (2003). Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety †. ResearchGate. Available from: [Link]_
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available from: [Link]
-
Beaucage, S. L. (2023). Understanding thermolabile protecting groups for nucleic acid-based drugs. Frontiers in Chemistry, 11, 1242095. Available from: [Link]
-
de la Fuente, T., Gigante, A., Torrado, A., Quintian, F., Pastor, J., & García-Nafría, J. (2022). Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies. Journal of Medicinal Chemistry, 65(13), 8966-8987. Available from: [Link]
-
Pohl, R., & Hocek, M. (2019). Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. Chemistry–A European Journal, 25(51), 11959-11966. Available from: [Link]
-
2'-Deoxy-5'-O-DMT-N6-phenoxyacetyl-D-adenosine CAS#: 110522-82-2 • ChemWhat. Available from: [Link]
-
Nowak, I., & Robins, M. J. (2003). Protection of the amino group of adenosine and guanosine derivatives by elaboration into a 2,5-dimethylpyrrole moiety. PubMed. Available from: [Link]
-
Phan, K., & Jacobson, K. A. (2012). Click Modification in the N6 Region of A3 Adenosine Receptor-Selective Carbocyclic Nucleosides for Dendrimeric Tethering that Preserves Pharmacophore Recognition. Bioconjugate chemistry, 23(7), 1404-1414. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 119824-65-6: N6-Phenoxyacetyladenosine | CymitQuimica [cymitquimica.com]
- 9. chemwhat.com [chemwhat.com]
- 10. alfa-labotrial.com [alfa-labotrial.com]
- 11. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. | Semantic Scholar [semanticscholar.org]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 19. atdbio.com [atdbio.com]
- 20. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. glenresearch.com [glenresearch.com]
- 22. tandfonline.com [tandfonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Assessing the Purity of Synthetic oligonucleotides by HPLC and Mass Spectrometry
Introduction
The therapeutic and diagnostic potential of synthetic oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and mRNA-based vaccines, has fueled their rapid development. The chemical synthesis of these molecules, however, is a complex, multi-step process that inevitably generates a heterogeneous mixture of the desired full-length product (FLP) and various impurities.[1][2] These impurities, which can include shorter sequences (n-1, n-2, etc.), longer sequences (n+1), and sequences with modified or missing bases, can significantly impact the safety and efficacy of the final product.[3][4] Therefore, robust and reliable analytical methods for assessing the purity of synthetic oligonucleotides are paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for oligonucleotide purity assessment: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will delve into the principles of each method, provide supporting experimental data and detailed protocols, and offer insights to help you select the optimal strategy for your specific analytical needs.
The Challenge of Oligonucleotide Impurities
Solid-phase synthesis, the standard method for producing oligonucleotides, involves a sequential addition of nucleotide building blocks. While highly efficient, the coupling efficiency is never 100%, leading to the formation of "failure sequences" or truncated oligonucleotides.[5][] Other common impurities can arise from side reactions during synthesis, incomplete deprotection, or degradation during storage.[1][] The structural similarity between these impurities and the full-length product presents a significant analytical challenge.[5]
Common Types of Oligonucleotide Impurities:
-
Truncated Sequences (n-x): Oligonucleotides that are shorter than the intended full-length product.[1]
-
Extended Sequences (n+x): Oligonucleotides that are longer than the intended full-length product.[1]
-
Base Modifications: Chemical alterations to the nucleotide bases, such as depurination (loss of a purine base) or the formation of adducts.[1][]
-
Phosphodiester/Phosphorothioate Modifications: Incomplete sulfurization in phosphorothioate oligonucleotides can lead to the presence of phosphodiester linkages.[1]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
HPLC is a powerful chromatographic technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For oligonucleotide analysis, Ion-Pair Reversed-Phase (IP-RP) HPLC is the most widely adopted method.[5][7][8]
The Principle of Ion-Pair Reversed-Phase (IP-RP) HPLC
Oligonucleotides are highly negatively charged due to their phosphate backbone, making them poorly retained on traditional reversed-phase C18 columns. IP-RP HPLC overcomes this by introducing an ion-pairing agent, typically a bulky alkylamine like triethylamine (TEA), into the mobile phase.[5][9] This agent forms a neutral, hydrophobic complex with the oligonucleotide, allowing it to be retained and separated on the hydrophobic stationary phase based on its length and, to a lesser extent, its sequence.[7] Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase.[5]
Experimental Workflow for IP-RP-HPLC
The following diagram illustrates a typical workflow for oligonucleotide purity analysis by IP-RP-HPLC.
Caption: IP-RP-HPLC workflow for oligonucleotide purity analysis.
Detailed Protocol for IP-RP-HPLC
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
Materials:
-
Column: Reversed-phase C18 column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Sample: Synthetic oligonucleotide dissolved in nuclease-free water.
Procedure:
-
System Preparation:
-
Thoroughly degas both mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 50-60°C to improve peak shape and resolution.[9]
-
-
Sample Injection:
-
Inject 5-10 µL of the oligonucleotide sample (concentration ~10-20 µM).
-
-
Gradient Elution:
-
Apply a linear gradient of Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.
-
-
Detection:
-
Monitor the column effluent at 260 nm, the wavelength of maximum absorbance for nucleic acids.[10]
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity of the full-length product as the percentage of its peak area relative to the total area of all peaks.
-
Mass Spectrometry (MS): Unambiguous Identity and Impurity Characterization
While HPLC provides excellent separation and quantification of impurities, it does not directly confirm the identity of the peaks. Mass spectrometry is an indispensable tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information.[2][11] When coupled with HPLC (LC-MS), it becomes a powerful technique for both purity assessment and impurity identification.[12][13]
The Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)
For large, thermally labile biomolecules like oligonucleotides, "soft" ionization techniques are required to generate intact molecular ions.[14][15] Electrospray ionization (ESI) is the most common method used for oligonucleotide analysis.[11][15] In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase, multiply charged ions of the analyte.[15] The generation of multiply charged ions is a key advantage of ESI, as it brings larger molecules into the detectable m/z range of most mass analyzers.[14][15]
Experimental Workflow for LC-MS
The following diagram outlines a typical workflow for oligonucleotide analysis by LC-MS.
Caption: LC-MS workflow for oligonucleotide analysis.
Detailed Protocol for LC-MS
Instrumentation:
-
LC-MS system, typically an HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Materials:
-
Column: Same as for IP-RP-HPLC.
-
Mobile Phase A (MS-compatible): 15 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[13][16]
-
Mobile Phase B: Methanol or a mixture of methanol and acetonitrile.[16]
-
Sample: Synthetic oligonucleotide dissolved in nuclease-free water.
Procedure:
-
LC Separation:
-
Perform the chromatographic separation using the MS-compatible mobile phases. The gradient conditions will need to be optimized for these mobile phases.
-
-
Mass Spectrometry:
-
Operate the ESI source in negative ion mode, as oligonucleotides readily form negative ions.[17]
-
Acquire mass spectra over a suitable m/z range (e.g., 400-2000 m/z).
-
-
Data Analysis:
-
Generate a total ion chromatogram (TIC) to visualize the separated components.
-
Extract the mass spectrum for each chromatographic peak.
-
Use deconvolution software to process the multiply charged ion series and determine the neutral molecular weight of each component.
-
Compare the measured molecular weights to the theoretical masses of the full-length product and potential impurities.
-
Comparative Analysis: HPLC vs. Mass Spec
| Feature | HPLC (UV Detection) | Mass Spectrometry (LC-MS) |
| Primary Information | Purity (relative quantification) | Identity (molecular weight) and Purity |
| Resolution | High resolution for separating closely related species like n-1 and n+1 impurities.[18] | Resolution is dependent on the chromatographic separation. MS itself provides mass resolution. |
| Sensitivity | Good sensitivity, typically in the low picomole range. | Generally higher sensitivity than UV detection.[19] |
| Impurity Identification | Indirectly, based on retention time relative to the main peak. | Direct identification of impurities by their unique molecular weights.[10][20] |
| Confirmation of FLP | No direct confirmation of the full-length product's identity. | Unambiguous confirmation of the full-length product's molecular weight.[15] |
| Throughput | High throughput for routine purity checks. | Can be lower throughput due to more complex data analysis. |
| Cost & Complexity | Relatively lower cost and complexity. | Higher initial investment and requires more specialized expertise.[10] |
| Regulatory Standing | A standard and expected method for purity assessment.[21][22] | Increasingly required by regulatory agencies for comprehensive characterization.[21][23] |
The Power of Orthogonal Methods
For comprehensive and reliable characterization of synthetic oligonucleotides, a single analytical technique is often insufficient. Regulatory bodies increasingly recommend the use of orthogonal methods—different analytical techniques that measure the same attribute based on different principles—to ensure product quality.[21] The combination of IP-RP-HPLC for high-resolution separation and quantification, and LC-MS for unambiguous identification of the full-length product and its impurities, represents a powerful and widely accepted orthogonal approach.[12][21]
Conclusion
The purity of synthetic oligonucleotides is a critical quality attribute that directly impacts their performance and safety. Both HPLC and mass spectrometry are indispensable tools for ensuring the quality of these complex biomolecules. IP-RP-HPLC serves as a robust and high-resolution method for quantifying purity and separating closely related impurities. Mass spectrometry, particularly when coupled with HPLC, provides unequivocal confirmation of the product's identity and allows for the precise characterization of impurities. By understanding the principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can design a comprehensive analytical strategy that ensures the integrity and quality of their synthetic oligonucleotides, ultimately accelerating the path from research to therapeutic application.
References
-
Current Protocols in Nucleic Acid Chemistry. (2001). Analysis of oligonucleotides by electrospray ionization mass spectrometry. PubMed. [Link]
-
Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent Technologies. [Link]
-
Spectroscopy Online. (2025). Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. Spectroscopy Online. [Link]
-
Newomics. (n.d.). MnESI-MS Platform for Sensitive Analysis of Oligonucleotides. Newomics Inc.. [Link]
-
Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent Technologies. [Link]
-
Agilent. (n.d.). Oligonucleotides Purity and Impurities Analysis. Agilent Technologies. [Link]
-
Zhang, J., et al. (2019). Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
-
Waters. (n.d.). Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. Waters Corporation. [Link]
-
Chromatography Today. (n.d.). Oligonucleotide Biopolymers. International Labmate Ltd. [Link]
-
Pourshahian, S. (2021). Therapeutic oligonucleotides, impurities, degradants, and their characterization by mass spectrometry. Mass Spectrometry Reviews. [Link]
-
TS Quality & Engineering. (2025). Navigating the Complexity of Oligonucleotide Impurities. TS Quality & Engineering. [Link]
-
Warren, W. J., et al. (1996). HPLC analysis of synthetic oligonucleotides using spectral contrast techniques. BioTechniques. [Link]
-
Bioprocess Online. (2022). Therapeutic Oligonucleotides: Regulations & Quality Standards. Bioprocess Online. [Link]
-
Advion Interchim Scientific. (n.d.). Qualitative Analysis of Oligonucleotides Using The Advion Interchim Scientific® HPLC-UV/MS System. Advion Interchim Scientific. [Link]
-
Gilar, M. (2001). Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometry detection. Analytical Biochemistry. [Link]
-
N-Lorem Foundation. (2022). Comment on FDA Draft Guidance for Industry: "Interim Policy on Individualized Antisense Oligonucleotide Drug Products for Severely Debilitating or Life-Threatening Diseases". Regulations.gov. [Link]
-
Gong, L., et al. (2019). Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents. Journal of the American Society for Mass Spectrometry. [Link]
-
Waters. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. Waters Corporation. [Link]
-
ResearchGate. (2025). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. ResearchGate. [Link]
-
Waters. (n.d.). LC-MS Analysis of Synthetic Oligonucleotides. Waters Corporation. [Link]
-
Sapru, M. (n.d.). CMC Regulatory Considerations for Oligonucleotide Drug Products: FDA Perspective. PQRI. [Link]
-
Advancing RNA. (2024). FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics. Advancing RNA. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. agilent.com [agilent.com]
- 4. tsquality.ch [tsquality.ch]
- 5. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 11. web.colby.edu [web.colby.edu]
- 12. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Analysis of oligonucleotides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. advion.com [advion.com]
- 17. Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. newomics.com [newomics.com]
- 20. bachem.com [bachem.com]
- 21. Quality Standards, Regulations for Oligonucleotide Therapeutics [bioprocessonline.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. pqri.org [pqri.org]
A Comparative Guide to the Biological Activity of Oligonucleotides Containing 2'-O-Propargyl Adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chemical Modification in Oligonucleotide Therapeutics
In the progression of oligonucleotides from laboratory curiosities to a clinically impactful class of drugs, chemical modification has been the cornerstone of success.[1][2] Unmodified DNA and RNA are rapidly degraded by endogenous nucleases and often possess suboptimal hybridization properties for therapeutic applications.[3][4] Modifications to the sugar, backbone, or base of the nucleotide can profoundly enhance stability, binding affinity, and pharmacokinetic profiles.[5]
Among the myriad of available chemical alterations, modifications at the 2'-position of the ribose sugar have proven particularly fruitful. This guide provides an in-depth, comparative analysis of one such modification: the 2'-O-propargyl group, specifically on adenosine. We will objectively evaluate its inherent biological properties, compare its performance against other critical 2'-modifications, and provide the experimental frameworks necessary for its application. The primary focus is to equip researchers with the technical understanding required to strategically employ this versatile tool in therapeutic and diagnostic development.
The Core Function: A Versatile Handle for Post-Synthetic Functionalization
The most significant attribute of the 2'-O-propargyl group is the introduction of a terminal alkyne, a bio-orthogonal reactive handle, into the oligonucleotide sequence.[6][7] This alkyne is the key substrate for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a pillar of "click chemistry".[6][8] This capability allows for the covalent attachment of a vast array of molecules after the oligonucleotide has been synthesized, a process that circumvents the potential incompatibility of these molecules with the harsh conditions of automated solid-phase synthesis.[8]
This post-synthetic flexibility is a paradigm shifter for creating multifunctional oligonucleotides. Researchers can readily conjugate molecules such as:
-
Fluorescent Dyes: For imaging, tracking, and diagnostic applications.[6][9]
-
Affinity Tags (e.g., Biotin): For purification, immobilization, and detection.[6][10]
-
Peptides and Lipids: To enhance cellular uptake and facilitate targeted delivery.[9][]
-
Therapeutic Payloads: To create sophisticated drug conjugates.[10]
Caption: Workflow of 2'-O-propargyl oligonucleotide synthesis and functionalization.
Inherent Biological Properties: Beyond the "Click" Handle
While its role as a reactive handle is paramount, the 2'-O-propargyl modification also directly influences the intrinsic biological properties of the oligonucleotide, namely its nuclease resistance and hybridization affinity.[6][12]
Enhanced Nuclease Resistance
A primary obstacle for in vivo applications is the degradation of oligonucleotides by cellular nucleases.[4][13] Like other 2'-O-alkyl modifications, the 2'-O-propargyl group provides steric bulk around the phosphodiester backbone, shielding it from enzymatic attack.[8] This steric hindrance significantly increases the oligonucleotide's half-life in serum and within cells compared to unmodified counterparts.[12] While direct quantitative comparisons vary by sequence and experimental conditions, the level of protection is a significant advantage for any in vivo application.
Duplex Stability and Binding Affinity
The stability of the duplex formed between an oligonucleotide and its target sequence, measured by the melting temperature (Tₘ), is critical for efficacy. The 2'-O-propargyl modification has a context-dependent effect on duplex stability. Studies have shown that it can increase the Tₘ of duplexes formed with a complementary RNA strand.[8][14] This stabilizing effect is attributed to the pre-organization of the sugar pucker into an A-form geometry, which is favorable for RNA binding.[8] However, when hybridized with a DNA target, the effect can be neutral or slightly destabilizing.[14] This characteristic makes it particularly well-suited for antisense applications targeting mRNA.
Performance Comparison with Alternative 2'-Modifications
The selection of a chemical modification is a critical decision in oligonucleotide drug design. The 2'-O-propargyl group offers a unique combination of properties, but it is essential to compare it to other widely used alternatives.
| Modification | Structure (at 2' position) | ↑ Binding Affinity (ΔTₘ/mod vs RNA) | Nuclease Resistance | Key Feature |
| 2'-O-Propargyl | -O-CH₂-C≡CH | Moderate (+0.5 to +1.5°C)[8][15] | Good | Versatile "click" chemistry handle [6] |
| 2'-O-Methyl (2'OMe) | -O-CH₃ | Good (+0.6 to +1.2°C)[16] | Good[3][16] | Simple, naturally occurring, reduces immune stimulation[5] |
| 2'-O-Methoxyethyl (2'MOE) | -O-(CH₂)₂-O-CH₃ | Excellent (+0.9 to +1.7°C)[5] | Excellent[16] | "Gold standard" for affinity and stability in ASOs[2] |
| 2'-Fluoro (2'F) | -F | Excellent (~+2.5°C)[5] | Moderate[4] | High binding affinity, maintains A-form geometry |
| Locked Nucleic Acid (LNA) | Methylene bridge (2'-O to 4'-C) | Unprecedented (+4 to +8°C)[5] | Excellent | Extreme affinity, but potential for hepatotoxicity[16] |
Analysis: The 2'-O-propargyl modification provides a good balance of increased nuclease resistance and moderate improvement in binding affinity, comparable to the widely used 2'OMe modification. It does not reach the exceptional affinity enhancements of 2'MOE or LNA. However, its singular advantage is the ability to perform post-synthetic conjugation, a feature entirely absent in the other modifications listed. This makes it the modification of choice when the introduction of additional functional groups is a primary objective.
Experimental Protocols and Methodologies
A self-validating system requires robust and reproducible protocols. The following sections detail the standard methodologies for the synthesis and evaluation of oligonucleotides containing 2'-O-propargyl adenosine.
Protocol 1: Automated Solid-Phase Synthesis
The incorporation of a 2'-O-propargyl adenosine residue is achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[8]
Materials:
-
Standard DNA/RNA synthesis reagents (activator, capping, oxidizing, deblocking solutions)[8]
-
Anhydrous acetonitrile[10]
-
Controlled pore glass (CPG) solid support
Procedure:
-
Preparation: Dissolve the 2'-O-propargyl A(Bz)-3'-phosphoramidite in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).[10] Install the vial on the synthesizer.
-
Synthesis Cycle: The automated synthesis proceeds through the standard four steps for each nucleotide addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing chain. b. Coupling: The activated 2'-O-propargyl adenosine phosphoramidite is coupled to the free 5'-hydroxyl group. An extended coupling time (e.g., 2-10 minutes) is often recommended for modified phosphoramidites to ensure high efficiency.[7][8] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent deletion mutations. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
Cleavage and Deprotection: After the final sequence is synthesized, the oligonucleotide is cleaved from the solid support and protecting groups are removed using concentrated ammonium hydroxide or an AMA mixture (ammonium hydroxide/methylamine).[17]
-
Purification: The crude oligonucleotide is purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.[17]
Caption: Automated solid-phase synthesis cycle for oligonucleotide modification.
Protocol 2: Post-Synthetic "Click" Chemistry Conjugation (CuAAC)
This protocol describes the general procedure for labeling a 2'-O-propargyl modified oligonucleotide with an azide-containing molecule.[8]
Materials:
-
Purified 2'-O-propargyl-modified oligonucleotide
-
Azide-functionalized molecule (e.g., FAM-azide, Biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared)
-
Cu(I)-stabilizing ligand (e.g., TBTA)
-
Nuclease-free buffer (e.g., sodium phosphate, pH 7.0) and organic co-solvent (e.g., DMSO)
Procedure:
-
Oligonucleotide Preparation: Dissolve the purified oligonucleotide in nuclease-free buffer to a final concentration of 100-200 µM.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in DMSO.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in nuclease-free water.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
2'-O-propargyl oligonucleotide solution.
-
Azide-molecule solution (typically 2-3 molar excess).
-
TBTA ligand (if used).
-
Sodium ascorbate solution (50x molar excess).
-
CuSO₄ solution (10x molar excess).
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction is typically complete within this timeframe, with yields often exceeding 90%.[8]
-
Purification: Purify the resulting oligonucleotide conjugate from excess reagents using ethanol precipitation, size-exclusion chromatography, or HPLC.
-
Analysis: Confirm successful conjugation using mass spectrometry (MALDI-TOF or ESI-MS) and HPLC or PAGE analysis, which will show a shift in retention time or mobility.[18]
Protocol 3: Nuclease Stability Assay in Serum
This assay evaluates the resistance of modified oligonucleotides to degradation by nucleases present in serum.[13]
Materials:
-
Modified and unmodified control oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Incubator at 37°C
-
Quenching solution (e.g., EDTA or formamide loading dye)
-
Polyacrylamide gel electrophoresis (PAGE) equipment
Procedure:
-
Incubation: Incubate a fixed amount of oligonucleotide (e.g., 1 µM) in a solution containing serum (e.g., 10-50% FBS) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the nuclease activity by adding the aliquot to a quenching solution and freezing it.
-
Analysis: Analyze the samples by denaturing PAGE. The integrity of the oligonucleotide is visualized by staining (e.g., SYBR Gold).
-
Quantification: Quantify the percentage of full-length oligonucleotide remaining at each time point by densitometry. The half-life (t₁/₂) can then be calculated and compared between modified and unmodified sequences.
Protocol 4: Thermal Melting (Tₘ) Analysis
This experiment determines the duplex stability by measuring the Tₘ.[15]
Materials:
-
Modified oligonucleotide and its complementary RNA or DNA strand
-
Annealing buffer (e.g., phosphate buffer with NaCl)
-
UV-Vis spectrophotometer with a temperature controller (peltier)
Procedure:
-
Sample Preparation: Mix equimolar amounts of the modified oligonucleotide and its complement in the annealing buffer.
-
Denaturation and Annealing: Heat the sample to 95°C for 5 minutes to ensure complete dissociation, then slowly cool to room temperature to allow for duplex formation.[15]
-
Data Acquisition: Place the sample in the spectrophotometer and record the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).[15]
-
Tₘ Determination: The Tₘ is the temperature at which 50% of the duplex has dissociated. This is determined by calculating the first derivative of the melting curve; the peak of this derivative corresponds to the Tₘ. The change in Tₘ (ΔTₘ) relative to an unmodified duplex is calculated to quantify the effect of the modification.
Applications in Antisense Technology
A primary application for these modified oligonucleotides is in antisense technology. An antisense oligonucleotide (ASO) containing 2'-O-propargyl modifications can bind to a target mRNA, leading to the downregulation of the corresponding protein. The enhanced nuclease resistance and binding affinity contribute to improved potency. Furthermore, the propargyl handle can be used to attach delivery-enhancing moieties, improving the ASO's pharmacokinetic profile.
Caption: Antisense mechanisms involving a modified oligonucleotide.
Conclusion
The 2'-O-propargyl adenosine modification represents a uniquely powerful tool in the oligonucleotide field. It confers a beneficial combination of enhanced nuclease resistance and improved binding affinity for RNA targets, properties that are essential for therapeutic efficacy. However, its defining feature is the introduction of a bio-orthogonal alkyne handle. This unlocks the vast potential of "click" chemistry, enabling the straightforward, post-synthetic conjugation of virtually any desired functional group. This capability to create precisely tailored, multifunctional oligonucleotide conjugates distinguishes it from other "pure-play" stability and affinity-enhancing modifications like 2'MOE and LNA. For researchers aiming to develop sophisticated diagnostic probes, targeted therapeutic agents, or novel biomaterials, the 2'-O-propargyl modification offers a robust and versatile platform to bridge the gap between simple oligonucleotides and highly functional nucleic acid-based technologies.
References
- BenchChem. (2025). A Comparative Guide to the Nuclease Resistance of 2'-O-Propargyl Modified Oligonucleotides. BenchChem.
-
Wenge, U., Ehrenschwender, T., & Wagenknecht, H. A. (2013). Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. Bioconjugate Chemistry, 24(3), 301-304. [Link]
- BenchChem. (2025).
-
National Institutes of Health. (n.d.). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. PMC. [Link]
-
American Chemical Society. (2013). Synthesis of 2′-O-Propargyl Nucleoside Triphosphates for Enzymatic Oligonucleotide Preparation and “Click” Modification of DNA with Nile Red as Fluorescent Probe. Bioconjugate Chemistry. [Link]
- Gene Link. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Nanotechnology. BenchChem.
- BenchChem. (2025). 2'-O-Propargyl A(Bz)-3'-Phosphoramidite in Oligonucleotide Synthesis and Post-Synthetic Mod. BenchChem.
- BenchChem. (2025). In-Depth Technical Guide: 2'-O-Propargyl A(Bz)-3'-phosphoramidite. BenchChem.
- BOC Sciences. (n.d.). CAS 171486-59-2 2'-O-Propargyl A(Bz)-3'-phosphoramidite. BOC Sciences.
- BenchChem. (2025).
-
American Chemical Society. (n.d.). Oligonucleotides with “Clickable” Sugar Residues: Synthesis, Duplex Stability, and Terminal versus Central Interstrand Cross-Linking of 2′-O-Propargylated 2-Aminoadenosine with a Bifunctional Azide. The Journal of Organic Chemistry. [Link]
-
Watts, J. K., & Corey, D. R. (2012). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology. [Link]
- Gene Link. (n.d.).
-
Deleavey, G. F., & Damha, M. J. (2012). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research. [Link]
- BenchChem. (2025). A Comparative Guide to 2'-O-Alkyne Modified Oligonucleotides for Researchers and Drug Development Professionals. BenchChem.
-
National Institutes of Health. (n.d.). Chemistry, structure and function of approved oligonucleotide therapeutics. PMC. [Link]
- BenchChem. (2025). A Comparative Guide to the Effects of 2'-O-Propargyl Modification on RNA Duplex Stability. BenchChem.
-
National Institutes of Health. (n.d.). Structural insights into the effects of 2′-5′ linkages on the RNA duplex. PMC. [Link]
-
ResearchGate. (2008). 2′-O-Propargyl oligoribonucleotides: Synthesis and hybridisation. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Modified internucleoside linkages for nuclease-resistant oligonucleotides. PMC. [Link]
-
Synoligo. (2025). Nuclease Resistance Modifications. Synoligo. [Link]
-
Vallabh, S. (2018). Antisense part III: chemistries. CureFFI.org. [Link]
-
National Library of Medicine. (2014). Oligonucleotides with "clickable" sugar residues: synthesis, duplex stability, and terminal versus central interstrand cross-linking of 2'-O-propargylated 2-aminoadenosine with a bifunctional azide. PubMed. [Link]
-
ResearchGate. (2015). Structural insights into the effects of 2'-5' linkages on the RNA duplex. ResearchGate. [Link]
-
National Library of Medicine. (1998). Correlating structure and stability of DNA duplexes with incorporated 2'-O-modified RNA analogues. PubMed. [Link]
-
National Institutes of Health. (n.d.). Stimuli-responsive oligonucleotides in prodrug-based approaches for gene silencing. PMC. [Link]
-
ResearchGate. (n.d.). Effects of 2′-O-Modifications on RNA Duplex Stability. ResearchGate. [Link]
- BenchChem. (2025).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Chemistry, structure and function of approved oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. synoligo.com [synoligo.com]
- 5. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Antisense part III: chemistries [cureffi.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting Fluorescent Dyes for Click Chemistry Labeling of RNA
For researchers, scientists, and drug development professionals, the visualization and tracking of RNA molecules within the complex cellular environment are paramount to unraveling biological processes and developing novel therapeutics. Click chemistry has emerged as a powerful and versatile tool for attaching fluorescent probes to RNA, offering high specificity and biocompatibility.[1][2] This guide provides an in-depth comparison of fluorescent dyes commonly used in RNA click chemistry, offering insights into their performance, supporting experimental data, and detailed protocols to aid in the selection of the optimal dye for your research needs.
The Foundation: Understanding Click Chemistry for RNA Labeling
Click chemistry refers to a class of reactions that are rapid, high-yield, and bio-orthogonal, meaning they do not interfere with native biological processes.[1] For RNA labeling, two primary forms of click chemistry are employed: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
The process typically begins with the metabolic incorporation of a modified nucleoside analog containing either an azide or an alkyne functional group into the RNA of interest.[4][5] This is followed by the "click" reaction, where a fluorescent dye carrying the complementary functional group is covalently attached.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne.[6] While robust, the potential cytotoxicity of copper has historically limited its use in live-cell imaging.[3] However, the development of copper-chelating ligands like THPTA and BTTAA has significantly mitigated this issue, protecting RNA from degradation and improving reaction efficiency.[7]
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with an azide.[4][8] The absence of a toxic catalyst makes SPAAC the preferred method for live-cell RNA labeling.[4][7]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Nucleic acid labelling with click chemistry | Product Guides | Biosynth [biosynth.com]
- 3. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Validation of Gene Silencing by 2'-O-Propargyl Modified ASOs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison for validating gene silencing using antisense oligonucleotides (ASOs) with a focus on the 2'-O-propargyl modification. We will objectively compare its performance characteristics against other common ASO chemistries, supported by experimental frameworks and data interpretation guidelines. As senior application scientists, our goal is to explain not just the "how" but the critical "why" behind experimental design, ensuring your validation studies are robust, reproducible, and conclusive.
The Foundation: Antisense Oligonucleotides and RNase H
Antisense oligonucleotides (ASOs) are short, single-stranded synthetic nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence through Watson-Crick base pairing.[1] This binding event can modulate the function of the target RNA in several ways. The most common mechanism for gene silencing is the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that selectively degrades the RNA strand of an RNA/DNA duplex.[2][3]
To harness this powerful mechanism, ASOs are often designed as "gapmers."[2][4] These chimeric oligonucleotides consist of a central "gap" of 8-10 deoxynucleotides, which is essential for recognition and cleavage by RNase H1.[2][5] This DNA gap is flanked by "wings" of chemically modified ribonucleotides. These modifications are crucial; they protect the ASO from degradation by nucleases, increase its binding affinity to the target RNA, and can mitigate certain toxicities.[6][7]
Caption: RNase H1-mediated gene silencing pathway initiated by a gapmer ASO.
A Comparative Look at 2' Sugar Modifications
The 2'-hydroxyl group on the ribose sugar is a prime location for chemical modifications that define an ASO's therapeutic properties. While first-generation ASOs were simple phosphorothioate (PS)-modified DNA, second-generation chemistries introduced 2'-alkyl modifications to significantly improve performance.[6][7] Here, we compare the novel 2'-O-propargyl modification to the industry-standard 2'-O-methoxyethyl (2'-MOE).
| Feature | 2'-O-Propargyl | 2'-O-Methoxyethyl (2'-MOE) | 2'-O-Methyl (2'-OMe) |
| Primary Function | Increases binding affinity; provides a reactive alkyne handle for "click" chemistry conjugation.[8] | Robustly increases binding affinity and nuclease resistance; lowers toxicity.[6] | Increases binding affinity and nuclease resistance.[6] |
| Binding Affinity (ΔTm) | Stabilizing effect, increases Tm of RNA duplexes.[8][9] | High increase in affinity; ΔTm of +0.9°C to +1.7°C per modification.[6][10] | Moderate increase in affinity.[6] |
| Gene Silencing Potency | Potency is context-dependent and an area of active research. The stabilizing effect is expected to contribute positively to efficacy. | Considered a gold standard for potent, consistent gene knockdown in gapmer ASOs.[11] | Generally less potent than 2'-MOE at equivalent sites. |
| In Vivo Safety Profile | Emerging chemistry; long-term in vivo safety profile is less established. | Well-established safety profile; used in multiple FDA-approved ASO drugs.[10][12] | Generally safe but a drisapersen (2'-OMe drug candidate) faced safety issues.[12] |
| Key Differentiator | The terminal alkyne allows for straightforward post-synthesis conjugation of molecules (dyes, peptides, delivery ligands).[8][13] | Excellent balance of potency, duration, and safety, making it a preferred choice for therapeutic development. | A foundational and cost-effective modification. |
The standout feature of the 2'-O-propargyl modification is its chemical versatility. The propargyl group's terminal alkyne is a ready substrate for copper-catalyzed or strain-promoted "click" chemistry.[8] This allows for the covalent attachment of a wide array of functional molecules post-synthesis, a significant advantage for creating diagnostic tools or ASOs with targeted delivery moieties.
In contrast, 2'-MOE is the benchmark for therapeutic efficacy. Its widespread use in clinically approved ASOs, such as Spinraza®, is a testament to its ability to confer high potency, excellent nuclease resistance, and a favorable safety profile.[10][14] While 2'-O-propargyl ASOs are promising, they must be benchmarked against the robust performance of 2'-MOE ASOs in any validation workflow.
The Validation Workflow: A Step-by-Step Guide
A rigorous, self-validating experimental plan is essential to confirm that an observed phenotype is a direct result of sequence-specific, ASO-mediated knockdown of the target gene.[15]
Caption: Experimental workflow for the validation of ASO-mediated gene silencing.
Part 1: In Vitro Screening and Dose-Response Analysis
The initial goal is to identify the most potent ASO sequence and determine its effective concentration range. This involves treating cells with a serial dilution of your active ASO and appropriate negative controls.
Experimental Protocol: ASO Transfection and Dose-Response
-
Cell Seeding: Plate your chosen cell line in 24-well plates at a density that will result in ~70-80% confluency at the time of transfection. Human cell models are required to assess potential off-target effects accurately.[16]
-
ASO Preparation: Prepare a dilution series for your 2'-O-propargyl ASO, a validated 2'-MOE positive control ASO (if available), a scrambled sequence negative control ASO, and a mismatch control ASO. A typical 8-point concentration curve might range from 1 nM to 100 nM.[17]
-
Transfection:
-
For each well, dilute the ASO to its final concentration in serum-free media (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's protocol.
-
Combine the diluted ASO and diluted reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Aspirate the media from the cells and add the ASO-lipid complexes.
-
Note: For some cell types and ASO chemistries, "gymnotic" (naked) delivery without a transfection reagent may be possible, though often less efficient.[17]
-
-
Incubation: Incubate the cells with the transfection complexes for 24-48 hours. The optimal duration should be determined in pilot experiments.[17]
-
Harvesting: After incubation, harvest the cells for RNA and protein extraction.
Part 2: Quantifying Gene Silencing
The core of the validation lies in accurately measuring the reduction of both the target mRNA and the corresponding protein.
Experimental Protocol: Target mRNA Quantification by RT-qPCR
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for measuring changes in RNA levels.[15]
-
RNA Extraction: Isolate total RNA from the harvested cells using a column-based kit or Trizol-based method. Ensure high purity (A260/280 ratio of ~2.0).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based chemistry.
-
Add primers specific to your gene of interest and primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Cq) values for your target gene and the housekeeping gene.
-
Use the ΔΔCq method to determine the fold change in target mRNA expression in ASO-treated samples relative to untreated or scrambled control-treated samples.
-
Plot the percent knockdown versus ASO concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of the target mRNA is silenced).[15]
-
Experimental Protocol: Target Protein Quantification by Western Blot
Confirming a reduction in protein level is the ultimate proof of functional gene silencing.[15][16]
-
Protein Extraction: Lyse the harvested cells in RIPA buffer supplemented with protease inhibitors. Determine the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate per sample and separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis:
-
Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Perform densitometry analysis to quantify the band intensity of your target protein relative to the loading control. Compare the levels in ASO-treated samples to controls.
-
Interpreting the Results: The Hallmarks of Specificity
True antisense-mediated gene silencing is both dose-dependent and sequence-specific . Your results should demonstrate:
-
Potent Knockdown: The 2'-O-propargyl ASO effectively reduces both target mRNA and protein levels. Comparing its IC50 to a 2'-MOE ASO provides a direct measure of relative potency.
-
Dose-Dependence: As the concentration of the active ASO increases, the level of gene silencing should also increase until a plateau is reached.[15]
-
Specificity: The scrambled and mismatch control ASOs should have minimal to no effect on the target gene's expression, even at the highest concentrations used.[15] If these controls also show activity, it may indicate non-sequence-specific or hybridization-independent off-target effects, which can be related to the ASO chemistry or sequence motifs.[18][19]
By adhering to this comprehensive validation framework, researchers can confidently assess the performance of 2'-O-propargyl modified ASOs, objectively comparing their efficacy and specificity to established chemistries and paving the way for their application in both basic research and therapeutic development.
References
- Danaher Life Sciences. (n.d.). RNase H-Mediated Degradation of RNA Using Antisense Oligonucleotides.
-
Vickers, T. A., & Crooke, S. T. (2014). Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms. PLOS One. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of ASOs through either RNase H-mediated degradation.... Retrieved from [Link]
-
Crooke, S. T. (2017). Molecular Mechanisms of Antisense Oligonucleotides. Nucleic Acid Therapeutics. Retrieved from [Link]
-
Liang, X. H., et al. (2017). RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus. Molecular Therapy. Retrieved from [Link]
- Asano, S., et al. (2019). Evaluation of the extrapolation about the off-target effects of antisense oligonucleotides from in vitro to human. Bio-protocol.
-
Yoshida, T., et al. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells. Retrieved from [Link]
- Stull, R. A., & Szczerba, P. J. (2015). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Antisense & Nucleic Acid Drug Development.
- BenchChem. (n.d.). Technical Support Center: 2'-O-Propargyl Modified Oligonucleotides.
-
Scharner, J., et al. (2020). Block or degrade? Balancing on- and off-target effects of antisense strategies against transcripts with expanded triplet repeats in DM1. Molecular Therapy - Nucleic Acids. Retrieved from [Link]
-
Aartsma-Rus, A., et al. (2020). Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. Nucleic Acid Therapeutics. Retrieved from [Link]
- Chen, K., & Wu, H. (2021). Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application. Molecules.
-
ResearchGate. (n.d.). Alternative strategies to reduce off-target effects in vitro. (A) ASOs.... Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Effects of 2'-O-Propargyl Modification on RNA Duplex Stability.
-
ResearchGate. (n.d.). Drug Discovery Perspectives of Antisense Oligonucleotides. Retrieved from [Link]
- Integrated DNA Technologies. (2023). 2' MOE – An ASO modification.
-
Khvorova, A., & Watts, J. K. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology. Retrieved from [Link]
- ATDBio. (2024). Know your oligo mod: 2ʹ-MOE.
-
Gagliardi, M., & Ashizawa, A. T. (2021). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research. Retrieved from [Link]
-
Watts, J. K., & Corey, D. R. (2012). Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic. Journal of Pathology. Retrieved from [Link]
-
Lee, J., et al. (2020). Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction. Nucleic Acid Therapeutics. Retrieved from [Link]
-
Carretero-Guillén, A., et al. (2024). Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina. bioRxiv. Retrieved from [Link]
- Gaglione, M., et al. (2021). Antisense oligonucleotides: a novel Frontier in pharmacological strategy. Frontiers in Pharmacology.
- Ncardia. (2024). Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions.
-
Marrosu, E., et al. (2021). Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing. Molecular Therapy - Nucleic Acids. Retrieved from [Link]
-
Kim, Y., et al. (2022). Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry. Nature Communications. Retrieved from [Link]
- MyBioSource Learning Center. (n.d.). ASO PCR.
-
Nakhaei-Nejad, M., et al. (2021). Evaluation of DNA segments in 2′-modified RNA sequences in designing efficient splice switching antisense oligonucleotides. Scientific Reports. Retrieved from [Link]
- Gene Link. (n.d.). 2'-O-propargyl A Oligo Modifications.
- Taylor & Francis. (n.d.). Gene silencing – Knowledge and References.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of DNA segments in 2′-modified RNA sequences in designing efficient splice switching antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2'-O-propargyl A Oligo Modifications from Gene Link [genelink.com]
- 14. Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ncardia.com [ncardia.com]
- 18. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine
This document provides essential safety and operational protocols for handling N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine in a laboratory setting. As a modified nucleoside analog, this compound is integral to cutting-edge research in oligonucleotide synthesis and drug development.[1][2][3] Due to its potent, biologically active nature and the absence of comprehensive toxicological data, it is imperative to handle this compound with the utmost care, treating it as a substance with unknown potential hazards. This guide is designed to supplement, not replace, a comprehensive institutional safety assessment and any available Safety Data Sheet (SDS).
The Precautionary Principle: Understanding the Risks
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is fundamental to ensuring personal safety. The required level of PPE is contingent on the specific handling activity. A multi-layered approach is critical to minimize exposure.[9]
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Single-use nitrile gloves- Safety glasses with side shields |
| Weighing & Aliquoting (Solid Form) | - Double-layered nitrile gloves- Impermeable, long-sleeved, back-closing protective gown- Chemical splash goggles or safety glasses with side shields- NIOSH-approved N95 respirator (or higher) for handling powders outside of a certified chemical fume hood[5][9] |
| Solution Preparation & Handling | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Work should be conducted in a certified chemical fume hood |
| In-vivo Dosing & Animal Handling | - Double gloves- Disposable gown- Eye and face protection (face shield and goggles)- Appropriate respiratory protection based on the route of administration and potential for aerosol generation[9][10] |
Causality of PPE Choices:
-
Hand Protection: Nitrile gloves provide a barrier against skin contact, which can cause irritation.[5] Double-gloving is recommended when handling the solid compound to protect against contamination in case of a breach in the outer glove.
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation.[5][6] A face shield offers an additional layer of protection during activities with a high risk of splashing.[5]
-
Body Protection: A laboratory coat or a more protective gown prevents contamination of personal clothing and skin.[9][11]
-
Respiratory Protection: Handling the powdered form of the compound can generate dust that may be harmful if inhaled.[12] A NIOSH-approved respirator (e.g., N95) is crucial when working with the solid outside of a ventilated enclosure to prevent respiratory irritation.[5][9]
Operational Protocols: From Receipt to Disposal
A systematic workflow is essential for the safe handling of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine.
Caption: A step-by-step workflow for the safe handling of N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine.
Step-by-Step Methodologies:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][12]
-
Handling the Solid Compound:
-
All manipulations of the powdered compound, such as weighing and aliquoting, should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[9]
-
Use anti-static weigh boats and tools to prevent dispersal of the powder.
-
-
Solution Preparation:
-
Prepare solutions in a certified chemical fume hood.
-
Add the solvent to the solid slowly to avoid splashing.
-
-
Personal Hygiene:
Emergency Procedures: Preparedness and Response
Accidents can happen, and a clear, rehearsed emergency plan is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing.[7] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Wash out the mouth with water. Seek immediate medical attention.
-
Spill Management:
-
For small spills of the solid material, carefully sweep or vacuum up the powder, avoiding dust generation.[5][12]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Place all contaminated material into a sealed, labeled container for disposal as hazardous waste.[9]
-
Decontaminate the spill area thoroughly.
-
Disposal Plan: Environmental Responsibility
All waste materials contaminated with N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine must be treated as hazardous chemical waste.[9] Given its use in synthesizing nucleic acids, it is prudent to also consider institutional guidelines for recombinant or synthetic nucleic acid waste.[13][14]
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers. The label should include "Hazardous Waste" and the name of the compound.[9]
-
Segregation: Do not mix this waste with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.[7]
By adhering to these protocols, researchers can safely handle N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine, ensuring both personal safety and the integrity of their vital research.
References
-
SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
-
Recycling of Nucleosides, Reagents and Solvents during Oligonucleotide Synthesis. (URL: [Link])
-
The Use of Personal Protective Equipment by Anesthesia Professionals during the COVID-19 Pandemic. (URL: [Link])
-
5'-O-DMT-N4-Bz-5-Me-dC (CAS 104579-03-5) Properties and Applications - UCHEM. (URL: [Link])
-
Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf - NIH. (URL: [Link])
-
Adenosine, N-benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy- | C38H35N5O6 | CID - PubChem. (URL: [Link])
-
Deprotection Guide - Glen Research. (URL: [Link])
-
Management of Biosafety Level 1 (BSL1) Recombinant or Synthetic Nucleic Acid Waste - FACT SHEET - The University of Utah. (URL: [Link])
-
Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PubMed Central. (URL: [Link])
Sources
- 1. N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. myuchem.com [myuchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. biosynth.com [biosynth.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apsf.org [apsf.org]
- 11. fishersci.se [fishersci.se]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ibc.utah.edu [ibc.utah.edu]
- 14. med.nyu.edu [med.nyu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
